molecular formula C21H18N2O3 B035253 Dihydrorhodamine 123 CAS No. 109244-58-8

Dihydrorhodamine 123

Cat. No.: B035253
CAS No.: 109244-58-8
M. Wt: 346.4 g/mol
InChI Key: FNEZBBILNYNQGC-UHFFFAOYSA-N
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Description

uncharged & nonfluorescent derivative of the laser dye rhodamine 123;  flow cytometric indicator for respiratory burst activity in neutrophil granulocytes

Properties

IUPAC Name

methyl 2-(3,6-diamino-9H-xanthen-9-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-25-21(24)15-5-3-2-4-14(15)20-16-8-6-12(22)10-18(16)26-19-11-13(23)7-9-17(19)20/h2-11,20H,22-23H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNEZBBILNYNQGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C2C3=C(C=C(C=C3)N)OC4=C2C=CC(=C4)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148859
Record name Dihydrorhodamine 123
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Molecular Weight

346.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109244-58-8
Record name Dihydrorhodamine 123
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Record name Dihydrorhodamine 123
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Record name Dihydrorhodamine 123
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Foundational & Exploratory

Dihydrorhodamine 123: A Technical Guide to its Mechanism of Action and Application in Oxidative Stress Measurement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of Dihydrorhodamine 123 (DHR 123), a widely utilized fluorescent probe for the detection of intracellular reactive oxygen species (ROS) and reactive nitrogen species (RNS). This document details the underlying chemical principles, experimental protocols, and critical considerations for its effective use in research and drug development.

Core Mechanism of Action

This compound is the non-fluorescent, reduced form of the fluorescent dye Rhodamine 123 (R123).[1][2] Its utility as a probe for oxidative stress lies in its ability to be oxidized by specific reactive species, resulting in a significant increase in fluorescence.

The fundamental mechanism involves the following key steps:

  • Cellular Uptake: As an uncharged molecule, DHR 123 can freely penetrate the cell membrane and enter the intracellular environment.[3][4]

  • Oxidation by ROS/RNS: Within the cell, DHR 123 is oxidized by various reactive species. While several species can contribute to this oxidation, peroxynitrite (ONOO⁻) has been identified as a particularly potent oxidant of DHR 123.[3][5][6][7] The role of other species such as superoxide (B77818) (O₂⁻) and hydrogen peroxide (H₂O₂) in the direct oxidation of DHR 123 is less clear, with some evidence suggesting their involvement is dependent on the presence of cellular components like cytochrome c or iron (Fe²⁺).[4][8][9]

  • Conversion to Rhodamine 123: The oxidation of DHR 123 yields the highly fluorescent compound Rhodamine 123.[4][8][9]

  • Mitochondrial Accumulation: The resulting Rhodamine 123 is a cationic molecule that subsequently accumulates in the mitochondria, driven by the mitochondrial membrane potential.[10][11]

  • Fluorescence Detection: The accumulated Rhodamine 123 can be detected and quantified using various fluorescence-based techniques, including fluorimetry, flow cytometry, and fluorescence microscopy.[4][8][9]

Data Presentation

Table 1: Spectral Properties of this compound and Rhodamine 123
CompoundFormFluorescentExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε)
This compoundReducedNoN/AN/AN/A
Rhodamine 123OxidizedYes~500[4][8][9]~536[4][8][9]78,800 M⁻¹cm⁻¹ at 500 nm[4][8][9]
Table 2: Recommended Reagent Concentrations and Incubation Times
ParameterRecommended RangeCell Type/ApplicationReference
DHR 123 Working Concentration5 - 10 µMGeneral cell culture[3][12]
0.05 µMHuman spermatozoa[10]
Incubation Time15 - 60 minutesGeneral cell culture[4][8]
20 minutesHuman spermatozoa[10]
Up to 90 minutesVarious cell lines (optimization recommended)[3]
Positive Control (Menadione)100 µM for 1 hourHeLa cells[1]
Negative Control (N-acetylcysteine)5 mM for 1 hourHeLa cells[1]

Experimental Protocols

General Reagent Preparation

DHR 123 Stock Solution:

  • It is recommended to prepare a 10 mM stock solution in dimethylformamide (DMF).[1] Dimethyl sulfoxide (B87167) (DMSO) is not recommended as it may cause oxidation of the compound.[1]

  • Store the stock solution desiccated at -20°C, protected from light. The stock solution is stable for at least one month under these conditions.[1]

DHR 123 Working Solution:

  • Dilute the stock solution in complete cell culture medium to a final concentration of 5-10 µM.[12] The optimal concentration may need to be determined empirically for different cell types.

Protocol for Adherent Cells (Plate Reader Assay)
  • Seed adherent cells in a 24- or 96-well plate and culture until they reach the desired confluency.[3]

  • Optional: Treat cells with experimental compounds (inducers or inhibitors of ROS).

  • If treating with oxidizing agents, wash the cells three times with a suitable buffer (e.g., PBS or HBSS) to remove any residual compounds that could directly oxidize DHR 123.[1][12]

  • Remove the culture medium and add the DHR 123 working solution to each well.

  • Incubate the plate for 30-60 minutes at 37°C, protected from light.[1][12]

  • Measure the fluorescence using a microplate reader with excitation at approximately 485 nm and emission at approximately 528 nm.[3]

Protocol for Suspension Cells (Flow Cytometry)
  • Grow suspension cells to the desired density.

  • Optional: Treat cells with experimental compounds.

  • Centrifuge the cells to pellet them and wash with PBS.

  • Resuspend the cells in the DHR 123 working solution.

  • Incubate for 15-60 minutes at the cells' optimal temperature in the dark.[4][8]

  • Centrifuge the cells to pellet them and resuspend in PBS.

  • Analyze the cells immediately by flow cytometry, detecting the Rhodamine 123 signal in the appropriate channel (e.g., FITC channel).[10]

Mandatory Visualizations

DHR123_Mechanism DHR123 This compound (Non-fluorescent, Cell-permeable) Cell Cell Membrane DHR123->Cell Passive Diffusion R123 Rhodamine 123 (Fluorescent, Cationic) DHR123->R123 Oxidation ROS Reactive Oxygen/Nitrogen Species (e.g., Peroxynitrite) Mitochondria Mitochondria R123->Mitochondria Accumulation Fluorescence Fluorescence Detection (Ex: ~500nm, Em: ~536nm) Mitochondria->Fluorescence Measurement

Caption: The core mechanism of action of this compound.

DHR123_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Prepare Cells (Adherent or Suspension) treatment Optional: Treat cells with inducers/inhibitors prep_cells->treatment prep_dhr Prepare DHR 123 Working Solution staining Stain cells with DHR 123 prep_dhr->staining treatment->staining incubation Incubate (15-60 min) in the dark staining->incubation wash Optional: Wash cells incubation->wash detection Detect Fluorescence (Plate Reader, Flow Cytometer, or Microscope) wash->detection

References

Differentiating Dihydrorhodamine 123 and Rhodamine 123: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of cellular and molecular biology, fluorescent probes are indispensable tools for elucidating complex biological processes. Among these, Dihydrorhodamine 123 (DHR 123) and Rhodamine 123 (Rh 123) are two structurally related yet functionally distinct dyes that are often a source of confusion. This technical guide provides a comprehensive overview of the core differences, mechanisms of action, and experimental applications of DHR 123 and Rh 123, enabling researchers to select the appropriate probe and design robust experimental protocols.

Core Distinctions: A Tale of Two Probes

At its core, the primary difference between this compound and Rhodamine 123 lies in their intrinsic fluorescence and their designated roles in cellular assays. DHR 123 is a non-fluorescent molecule that serves as a probe for detecting reactive oxygen species (ROS). In contrast, Rhodamine 123 is an intensely fluorescent dye utilized to measure mitochondrial membrane potential (ΔΨm).

The key to their distinct applications is a simple yet elegant chemical relationship: DHR 123 is the reduced, non-fluorescent precursor to the fluorescent Rhodamine 123.[1][2] This conversion is the basis of the DHR 123 assay for ROS detection.

Quantitative Data Summary

For ease of comparison, the key quantitative properties of this compound and its fluorescent product, Rhodamine 123, are summarized in the table below.

PropertyThis compound (DHR 123)Rhodamine 123 (Rh 123)
Primary Application Detection of Reactive Oxygen Species (ROS)Measurement of Mitochondrial Membrane Potential (ΔΨm)
Fluorescence Non-fluorescentFluorescent
Excitation Maximum N/A~500-515 nm[3][4]
Emission Maximum N/A~525-536 nm[3][4]
Molar Extinction Coefficient N/A78,800 M⁻¹cm⁻¹ at 500 nm[3][4]
Quantum Yield N/A0.90
Chemical Formula C₂₁H₁₈N₂O₃C₂₁H₁₇ClN₂O₃
Molecular Weight 346.38 g/mol 380.82 g/mol

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

DHR123 This compound (Non-fluorescent) Rh123 Rhodamine 123 (Fluorescent) DHR123->Rh123 Oxidation ROS Reactive Oxygen Species (ROS) (e.g., H₂O₂, ONOO⁻) ROS->DHR123 Oxidizes Peroxidases Cellular Peroxidases (e.g., Cytochrome c) Peroxidases->DHR123 Catalyzes Oxidation cluster_cell Cell cluster_mito Mitochondrion Rh123_ext Rhodamine 123 (extracellular) Rh123_int Rhodamine 123 (accumulated) Rh123_ext->Rh123_int Accumulation MMP Negative Mitochondrial Membrane Potential (ΔΨm) MMP->Rh123_int Drives start Start: Cell Culture (Adherent or Suspension) staining Stain cells with This compound start->staining incubation Incubate at 37°C staining->incubation detection Detect Fluorescence (Microscopy, Flow Cytometry, Plate Reader) incubation->detection analysis Analyze Data: Increased fluorescence indicates higher ROS levels detection->analysis

References

Dihydrorhodamine 123: A Technical Guide to its Specificity for Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrorhodamine 123 (DHR 123) is a widely utilized fluorogenic probe for the detection of intracellular reactive oxygen species (ROS). As a non-fluorescent molecule, DHR 123 readily diffuses across cell membranes. Once inside the cell, it can be oxidized by various ROS to its fluorescent counterpart, rhodamine 123 (R 123), which emits a bright green fluorescence upon excitation, typically around 500 nm with emission maxima at approximately 536 nm.[1][2][3] This conversion serves as an indicator of cellular oxidative stress. However, the utility of DHR 123 as a reliable ROS sensor is contingent on a thorough understanding of its reactivity and specificity towards different ROS. This technical guide provides an in-depth analysis of the specificity of DHR 123, summarizes quantitative data, details experimental protocols, and presents key reaction pathways and workflows.

Specificity of this compound for Reactive Oxygen Species

The reactivity of this compound (DHR 123) varies significantly with different reactive oxygen species (ROS). While it is a sensitive probe for certain oxidants, its reaction with others is indirect or negligible. Understanding these specificities is crucial for the accurate interpretation of experimental results.

High Reactivity and Specificity

Peroxynitrite (ONOO⁻) is a potent oxidant formed from the rapid reaction of nitric oxide (•NO) and superoxide (B77818) (O₂•⁻).[4][5] DHR 123 is a highly sensitive and efficient trap for peroxynitrite.[4] The oxidation of DHR 123 by peroxynitrite is a direct reaction and does not require enzymatic catalysis or the presence of metal ions.[4] Studies have shown a linear, concentration-dependent oxidation of DHR 123 by low levels of peroxynitrite.[4] This makes DHR 123 a valuable tool for detecting peroxynitrite-mediated cellular injury.[4][6][7]

Hydroxyl Radical (•OH) is one of the most reactive oxygen species. DHR 123 reacts with the hydroxyl radical at a rate constant that is close to the diffusion-controlled limit, indicating an extremely rapid and efficient reaction.[8]

Hypochlorous Acid (HOCl) , a major ROS produced by neutrophils and other phagocytic cells via the enzyme myeloperoxidase, is also a potent oxidant of DHR 123.[9][10] In vitro studies have demonstrated the high efficiency of HOCl in oxidizing DHR 123.[9]

Indirect or Low Reactivity

Hydrogen Peroxide (H₂O₂) on its own is a poor oxidant of DHR 123.[1][2][3][9][11] Significant oxidation of DHR 123 by hydrogen peroxide only occurs in the presence of a peroxidase, such as horseradish peroxidase (HRP) or the endogenous cellular enzyme myeloperoxidase (MPO).[9][11][12] These enzymes catalyze the conversion of H₂O₂ into a more reactive species that can then oxidize DHR 123.[11][12] Therefore, the detection of H₂O₂ using DHR 123 is indirect and dependent on the peroxidase activity within the experimental system.

Superoxide (O₂•⁻) does not directly oxidize DHR 123 to a significant extent.[1][3][9][11] However, DHR 123 can be used to indirectly detect superoxide production through its conversion to other reactive species. For instance, in the presence of nitric oxide, superoxide rapidly forms peroxynitrite, which is a strong oxidant of DHR 123.[13] Additionally, the dismutation of superoxide produces hydrogen peroxide, which can then be detected in the presence of peroxidases.[11]

Nitric Oxide (•NO) itself does not oxidize DHR 123.[1][3] In fact, under anaerobic conditions, nitric oxide can inhibit the spontaneous oxidation of DHR 123.[4] In the presence of oxygen, nitric oxide can lead to the formation of nitrogen dioxide (•NO₂), which can then slowly oxidize DHR 123.[4][8] The primary role of nitric oxide in DHR 123 oxidation is its reaction with superoxide to form the highly reactive peroxynitrite.[5][13]

Quantitative Data on DHR 123 Reactivity

The following table summarizes the available quantitative and semi-quantitative data on the reactivity of DHR 123 with various ROS.

Reactive Oxygen Species (ROS)Reactivity with DHR 123Rate Constant / EfficiencyNotes
Peroxynitrite (ONOO⁻) High44% efficiency of added ONOO⁻[9]Direct and rapid oxidation.[4]
Hydroxyl Radical (•OH) Very HighClose to diffusion-controlled limit[8]Extremely fast reaction.
Hypochlorous Acid (HOCl) High66% efficiency at pH 7.4[9]Potent oxidant of DHR 123.
Hydrogen Peroxide (H₂O₂) Low (direct) / High (indirect)Negligible alone.[9] Requires peroxidase for efficient oxidation.[9][11]Detection is dependent on enzymatic activity.
Superoxide (O₂•⁻) Negligible (direct)Not a direct oxidant.[9][11]Indirectly detected via peroxynitrite or H₂O₂ formation.
Nitric Oxide (•NO) NegligibleDoes not directly oxidize DHR 123.[4]Can inhibit oxidation under certain conditions.[4]
Nitrogen Dioxide (•NO₂) ModerateSlower than carbonate radical.[8]Formed from NO in the presence of oxygen.[4]

Experimental Protocols

General Protocol for ROS Detection in Adherent Cells

This protocol provides a general framework for using DHR 123 to measure ROS in adherent cells using a fluorescence plate reader, fluorescence microscope, or flow cytometer.

  • Cell Seeding: Seed adherent cells in a suitable plate (e.g., 96-well plate for plate reader analysis, chamber slides for microscopy, or larger flasks for flow cytometry) and culture until they reach the desired confluency.[1]

  • Reagent Preparation: Prepare a stock solution of DHR 123 (e.g., 10 mM in DMSO) and store it at -20°C, protected from light.[5] On the day of the experiment, dilute the DHR 123 stock solution to the desired final working concentration (typically 1-10 µM) in a serum-free medium or PBS.[14]

  • Cell Staining: Remove the culture medium from the cells and wash once with warm PBS. Add the DHR 123 working solution to the cells and incubate for 15-60 minutes at 37°C in the dark.[1][2]

  • Induction of Oxidative Stress (Optional): After incubation with DHR 123, cells can be treated with an inducer of oxidative stress (e.g., PMA, H₂O₂, or other experimental compounds).

  • Measurement:

    • Fluorescence Plate Reader: Wash the cells with PBS and add fresh PBS or media. Measure the fluorescence intensity using an excitation wavelength of ~485-500 nm and an emission wavelength of ~525-536 nm.[5]

    • Fluorescence Microscopy: Wash the cells with PBS and mount with a suitable buffer. Observe the cells under a fluorescence microscope using a filter set appropriate for green fluorescence.

    • Flow Cytometry: After staining, detach the cells using a non-enzymatic cell dissociation solution. Resuspend the cells in PBS or flow cytometry buffer and analyze immediately on a flow cytometer, detecting the signal in the green fluorescence channel (e.g., FL1).[15][16]

General Protocol for ROS Detection in Suspension Cells
  • Cell Preparation: Harvest suspension cells by centrifugation and wash once with warm PBS. Resuspend the cells in a serum-free medium or PBS at a suitable density (e.g., 1 x 10⁶ cells/mL).[2]

  • Reagent Preparation: Prepare the DHR 123 working solution as described for adherent cells.

  • Cell Staining: Add the DHR 123 working solution to the cell suspension and incubate for 15-60 minutes at 37°C in the dark.[2]

  • Induction of Oxidative Stress (Optional): Add the stimulus directly to the cell suspension during or after the DHR 123 incubation period.

  • Measurement:

    • Fluorescence Plate Reader: Transfer the cell suspension to a 96-well plate and measure fluorescence as described above.

    • Flow Cytometry: Analyze the stained cell suspension directly on a flow cytometer.[15][17]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key reaction pathways involving DHR 123 and a typical experimental workflow for its use.

DHR123_Reaction_Pathways cluster_ros_formation ROS Formation cluster_dhr_oxidation DHR 123 Oxidation NO Nitric Oxide (•NO) ONOO Peroxynitrite (ONOO⁻) NO->ONOO + O₂•⁻ O2_minus Superoxide (O₂•⁻) H2O2 Hydrogen Peroxide (H₂O₂) O2_minus->H2O2 Dismutation O2_minus->ONOO DHR123 This compound (Non-fluorescent) H2O2->DHR123 Indirect Oxidation Peroxidase Peroxidase (e.g., MPO) H2O2->Peroxidase R123 Rhodamine 123 (Fluorescent) DHR123->R123 Oxidation ONOO->DHR123 Direct Oxidation OH Hydroxyl Radical (•OH) OH->DHR123 Direct Oxidation HOCl Hypochlorous Acid (HOCl) HOCl->DHR123 Direct Oxidation Peroxidase->R123 Oxidizes DHR 123

Caption: Reaction pathways illustrating the direct and indirect oxidation of this compound by various reactive oxygen species.

DHR123_Experimental_Workflow cluster_detection Detection Method start Start: Prepare Cells (Adherent or Suspension) prepare_dhr Prepare DHR 123 Working Solution start->prepare_dhr stain_cells Incubate Cells with DHR 123 (15-60 min, 37°C) prepare_dhr->stain_cells induce_stress Induce Oxidative Stress (Optional) stain_cells->induce_stress wash_cells Wash Cells (Optional) induce_stress->wash_cells measure_fluorescence Measure Fluorescence (λex ≈ 500 nm, λem ≈ 536 nm) wash_cells->measure_fluorescence plate_reader Plate Reader measure_fluorescence->plate_reader Quantitative microscopy Microscopy measure_fluorescence->microscopy Qualitative/ Localization flow_cytometry Flow Cytometry measure_fluorescence->flow_cytometry Single-cell/ Population analysis end End: Data Analysis plate_reader->end microscopy->end flow_cytometry->end

Caption: A generalized experimental workflow for the detection of intracellular reactive oxygen species using this compound.

Limitations and Considerations

While DHR 123 is a valuable tool, researchers must be aware of its limitations to avoid misinterpretation of data.

  • Indirect Detection: As highlighted, the detection of H₂O₂ and O₂•⁻ is often indirect and contingent on other cellular components or reactions.[9][11]

  • Enzyme Dependency: The requirement of peroxidases for H₂O₂ detection means that results can vary between cell types depending on their endogenous peroxidase levels.[11][12]

  • Photo-oxidation: DHR 123 can be susceptible to photo-oxidation, leading to an increase in background fluorescence.[12][18] Therefore, experiments should be conducted with minimal exposure to light.

  • Mitochondrial Accumulation: The oxidized product, rhodamine 123, is a cation that tends to accumulate in mitochondria due to the mitochondrial membrane potential.[5][15] This can be advantageous for studying mitochondrial ROS production but may not reflect ROS generation in other cellular compartments.

  • Autoxidation: DHR 123 can undergo autoxidation, which can contribute to background fluorescence.[19]

Conclusion

This compound is a sensitive fluorescent probe for the detection of specific reactive oxygen species, most notably peroxynitrite, hydroxyl radical, and hypochlorous acid. Its reaction with hydrogen peroxide is indirect, requiring the presence of peroxidases, while its reactivity with superoxide is primarily through the formation of other ROS. A comprehensive understanding of these specificities, coupled with carefully designed experimental protocols, is essential for the accurate and reliable measurement of oxidative stress in biological systems. By considering the information and protocols outlined in this technical guide, researchers and drug development professionals can more effectively utilize DHR 123 as a tool to investigate the complex role of ROS in health and disease.

References

Measuring Mitochondrial Reactive Oxygen Species with Dihydrorhodamine 123: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of Dihydrorhodamine 123 (DHR 123) for the measurement of mitochondrial reactive oxygen species (ROS). It covers the core principles of the assay, detailed experimental protocols, data interpretation, and a critical evaluation of the technique's advantages and limitations.

Introduction to this compound

This compound (DHR 123) is a cell-permeant fluorogenic probe widely used to detect intracellular ROS. In its reduced form, DHR 123 is non-fluorescent. Upon entering the cell, it can be oxidized by certain reactive oxygen species to its fluorescent counterpart, Rhodamine 123 (R123).[1][2][3] The positively charged R123 then preferentially accumulates in the mitochondria due to the negative mitochondrial membrane potential, making it a useful tool for assessing mitochondrial ROS production.[4][5]

It is important to note that DHR 123 is not directly oxidized by superoxide (B77818) or hydrogen peroxide alone.[1][2] Its oxidation to R123 is thought to be mediated by other cellular components, such as cytochrome c or iron (Fe2+), in the presence of ROS like peroxynitrite and peroxide.[1][2]

Mechanism of Action and Detection

The fundamental principle of the DHR 123 assay lies in a two-step process: cellular uptake and oxidation, followed by mitochondrial accumulation of the fluorescent product.

DHR123_Mechanism cluster_cell Intracellular Space cluster_mito Mitochondrial Matrix DHR123 This compound (Non-fluorescent, Cell-permeant) Cell Cell Membrane DHR123->Cell Passive Diffusion ROS Reactive Oxygen Species (ROS) + Cytochrome c / Fe²⁺ Mitochondrion Mitochondrion Accumulation Accumulation driven by Mitochondrial Membrane Potential Detection Fluorescence Detection (Ex: ~500 nm, Em: ~536 nm) Mitochondrion->Detection R123 Rhodamine 123 (Fluorescent, Cationic) ROS->R123 Oxidation R123->Mitochondrion Electrophoretic Uptake

Diagram 1: Mechanism of DHR 123 for mitochondrial ROS detection.

Experimental Protocols

Detailed methodologies for utilizing DHR 123 in common experimental setups are provided below. It is crucial to optimize parameters such as probe concentration and incubation time for each specific cell type and experimental condition.

General Reagent Preparation
ReagentStock ConcentrationSolventStorage
This compound10 mMDMSO-20°C or -80°C, protected from light. Aliquot to avoid repeated freeze-thaw cycles.[3][4]
Working Solution1-10 µMSerum-free medium or PBSPrepare fresh immediately before use and protect from light.[3]
Protocol for Adherent Cells (Microplate Reader)

This protocol is suitable for high-throughput screening of mitochondrial ROS production in adherent cell cultures.

Diagram 2: Experimental workflow for DHR 123 assay in adherent cells.

Detailed Steps:

  • Cell Seeding: Seed adherent cells in a 96-well plate at a density that ensures they are in the logarithmic growth phase at the time of the experiment (e.g., 25,000 cells/well).[1][2] Culture overnight.

  • Treatment: Treat cells with the desired experimental compounds (e.g., drugs, toxins) for the appropriate duration. Include positive and negative controls.

  • Washing: Gently aspirate the culture medium and wash the cells once with Phosphate-Buffered Saline (PBS).

  • DHR 123 Loading: Add 100 µL of the freshly prepared DHR 123 working solution to each well.

  • Incubation: Incubate the plate at 37°C for 15 to 60 minutes, protected from light.[2] The optimal incubation time should be determined empirically.

  • Final Wash: Remove the DHR 123 solution and wash the cells once with PBS.

  • Fluorescence Measurement: Add 100 µL of PBS or phenol (B47542) red-free culture medium to each well and immediately measure the fluorescence using a microplate reader.[2]

Protocol for Suspension Cells (Flow Cytometry)

This protocol is designed for the analysis of mitochondrial ROS in individual cells within a population.

Detailed Steps:

  • Cell Preparation: Grow suspension cells to the desired density.

  • Treatment: Treat cells with experimental compounds as required.

  • Cell Collection: Harvest the cells by centrifugation (e.g., 400 x g for 5 minutes).

  • Washing: Wash the cell pellet once with PBS.

  • Resuspension and Staining: Resuspend the cells in pre-warmed serum-free medium or PBS containing the DHR 123 working solution (1-10 µM) at a density of approximately 1 x 10^6 cells/mL.[1]

  • Incubation: Incubate for 15 to 60 minutes at 37°C, protected from light.

  • Final Wash and Resuspension: Centrifuge the cells to remove the DHR 123 solution, and wash once with PBS. Resuspend the final cell pellet in PBS for flow cytometry analysis.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, exciting with a 488 nm laser and detecting the emission in the green channel (e.g., 525/50 nm bandpass filter).

ParameterValueReference
Excitation Wavelength~488-500 nm[1][2][6]
Emission Wavelength~525-536 nm[1][2][6]
DHR 123 Working Concentration1-10 µM[3]
Incubation Time15-60 minutes[1][2]
Cell Density (Suspension)~1 x 10^6 cells/mL[1]

Data Analysis and Interpretation

The output of a DHR 123 assay is the fluorescence intensity of Rhodamine 123, which is proportional to the amount of ROS that has oxidized the probe. Data can be expressed as:

  • Mean Fluorescence Intensity (MFI): For flow cytometry data, the MFI of the cell population is a quantitative measure of the average ROS level per cell.

  • Percentage of Positive Cells: The percentage of cells exhibiting fluorescence above a certain threshold can also be determined.

  • Fold Change: In microplate reader assays, the fluorescence intensity of treated samples is often expressed as a fold change relative to the untreated control.

Important Considerations:

  • Controls: It is essential to include appropriate controls in every experiment.

    • Unstained Control: To set the baseline fluorescence of the cells.

    • Positive Control: A known ROS inducer (e.g., H₂O₂, Antimycin A) to validate the assay.

    • Negative Control: An antioxidant (e.g., N-acetylcysteine) to confirm that the observed fluorescence is due to ROS.

  • Linear Range: Ensure that the fluorescence signal is within the linear range of the detector.

  • Cell Viability: It is crucial to assess cell viability in parallel, as dying cells can exhibit altered ROS production and probe accumulation.

Advantages and Limitations of DHR 123

AdvantagesLimitations
High Sensitivity: DHR 123 is a sensitive probe for detecting certain ROS.Lack of Specificity: It does not react with a single ROS species and its oxidation is dependent on other cellular factors.[1][2][7]
Mitochondrial Targeting: The fluorescent product, Rhodamine 123, accumulates in the mitochondria, providing a degree of localization.[4][5]Indirect Measurement: The assay measures the end product of an oxidation reaction, not the direct concentration of a specific ROS.
Compatibility with Multiple Platforms: Can be used with flow cytometry, fluorescence microscopy, and microplate readers.[1][2]Potential for Artifacts: DHR 123 can be auto-oxidized by light, especially UV, leading to false-positive results.[6] Certain culture media components can also interfere with the assay.
Commercially Available and Well-Characterized: A widely used and extensively documented probe.Influence of Mitochondrial Membrane Potential: While R123 accumulation depends on the membrane potential, significant depolarization could lead to leakage of the dye and an underestimation of ROS.[8][9]

Comparison with Other Mitochondrial ROS Probes:

  • MitoSOX Red: This probe is more specific for mitochondrial superoxide. However, it can also have its own set of artifacts and its fluorescence spectra can overlap with other cellular fluorophores.[7]

  • Genetically Encoded Probes (e.g., HyPer): These offer high specificity and subcellular targeting but require genetic modification of the cells.[7]

Troubleshooting and Best Practices

  • High Background Fluorescence:

    • Ensure fresh working solutions are used.

    • Protect the probe and stained cells from light at all times.

    • Optimize washing steps to remove extracellular probe.

    • Test for auto-fluorescence of experimental compounds.

  • Low Signal:

    • Increase the probe concentration or incubation time (optimization is key).

    • Ensure the positive control is working.

    • Check the filter sets on the detection instrument.

  • Inconsistent Results:

    • Maintain consistent cell numbers and culture conditions.

    • Ensure complete removal of interfering substances from the media.

Mitochondrial ROS Signaling Pathways

Mitochondrial ROS are not merely byproducts of metabolism but also act as important signaling molecules in various cellular processes, including apoptosis and inflammation.

ROS_Signaling cluster_apoptosis Apoptosis cluster_inflammation Inflammation Mito_ROS Mitochondrial ROS MMP Mitochondrial Membrane Permeabilization Mito_ROS->MMP NLRP3 NLRP3 Inflammasome Activation Mito_ROS->NLRP3 CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Casp1 Caspase-1 Activation NLRP3->Casp1 IL1b Pro-IL-1β Cleavage Casp1->IL1b Inflammation Inflammation IL1b->Inflammation

Diagram 3: Simplified overview of mitochondrial ROS signaling in apoptosis and inflammation.

An increase in mitochondrial ROS can trigger the opening of the mitochondrial permeability transition pore, leading to the release of pro-apoptotic factors like cytochrome c and subsequent caspase activation. Furthermore, mitochondrial ROS can activate the NLRP3 inflammasome, a key component of the innate immune system, leading to the processing and secretion of pro-inflammatory cytokines such as IL-1β.

Conclusion

The this compound assay is a valuable and widely accessible tool for assessing changes in mitochondrial ROS production. Its sensitivity and ease of use make it suitable for a variety of applications in basic research and drug discovery. However, researchers must be acutely aware of its limitations, particularly the lack of specificity and the potential for experimental artifacts. Careful experimental design, including the use of appropriate controls and orthogonal validation with other methods, is paramount for obtaining reliable and meaningful data. This guide provides a solid foundation for the successful implementation and interpretation of the DHR 123 assay for the investigation of mitochondrial function and cellular redox signaling.

References

A Technical Guide to the Cellular Uptake and Localization of Dihydrorhodamine 123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dihydrorhodamine 123 (DHR 123) is a pivotal molecular probe used for the detection of intracellular reactive oxygen species (ROS). As an uncharged and non-fluorescent molecule, DHR 123 readily permeates the cell membrane. Once inside the cell, it is oxidized by various ROS, primarily in a reaction catalyzed by intracellular peroxidases and involving species like hydrogen peroxide and peroxynitrite, into the highly fluorescent compound Rhodamine 123. The cationic Rhodamine 123 subsequently accumulates within the mitochondria, driven by the organelle's negative membrane potential. This guide provides an in-depth overview of the cellular uptake, activation, and localization of DHR 123, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying mechanisms and workflows.

Cellular Uptake and Intracellular Conversion

The utility of this compound as an intracellular ROS probe is predicated on its ability to efficiently cross the plasma membrane and its subsequent conversion to a fluorescent product.

Mechanism of Cellular Entry

This compound is a lipophilic and uncharged molecule, properties that allow it to passively diffuse across the lipid bilayer of the cell membrane.[1] This process does not require a specific transporter and allows the probe to readily enter most cell types.[2][3] The uncharged nature of DHR 123 is critical for its initial entry into the cell's cytoplasm.

Intracellular Oxidation and Localization

Once inside the cell, DHR 123 remains non-fluorescent until it is oxidized.[3][4] This oxidation is not typically caused by direct reaction with superoxide (B77818) or nitric oxide alone. Instead, it is facilitated by intracellular components, particularly in the presence of hydrogen peroxide (H₂O₂) and peroxidases, or through reactions involving peroxynitrite, cytochrome c, or iron (Fe²⁺).[5][6][7]

The oxidation product is Rhodamine 123, a cationic and intensely fluorescent molecule.[8][9] Due to its positive charge, Rhodamine 123 is sequestered in organelles with a negative membrane potential, leading to its prominent accumulation in the mitochondrial matrix.[2][3][4] This mitochondrial localization is a key feature of the assay, as these organelles are a major site of ROS production.[1]

The overall process can be visualized as a two-step mechanism: passive uptake followed by ROS-dependent oxidation and mitochondrial sequestration.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_mito Mitochondria DHR_123_ext This compound (Non-fluorescent, Uncharged) DHR_123_int This compound DHR_123_ext->DHR_123_int Passive Diffusion (Cell Membrane) Rhodamine_123 Rhodamine 123 (Fluorescent, Cationic) DHR_123_int->Rhodamine_123 Oxidation ROS Reactive Oxygen Species (ROS) + Peroxidases/Cytochrome c ROS->DHR_123_int Mito_Rhodamine Accumulated Rhodamine 123 Rhodamine_123->Mito_Rhodamine Sequestration (Negative Membrane Potential)

Caption: Cellular uptake, oxidation, and mitochondrial localization of DHR 123.

Quantitative Data and Experimental Parameters

The successful application of DHR 123 requires careful optimization of experimental conditions. The following tables summarize key quantitative parameters derived from established protocols.

ParameterValueCell TypesSource
Stock Solution
Recommended SolventDMSON/A[4][10]
Recommended Concentration10 mMN/A[8][10]
Storage Conditions-20°C or -80°C, in the dark, aliquotedN/A[8][10]
Working Solution
Typical Concentration1 - 10 µMNeutrophils, HL60, HeLa, THP-1[3][8][9][11]
Recommended DiluentCell culture medium or PBSVaries by protocol[4][6][8]
Incubation
Incubation Time15 - 60 minutesAdherent and suspension cells[6][7][9]
Incubation Temperature37°CMost mammalian cell lines[4][9]
Fluorescence Detection
Excitation Wavelength (max)~500-505 nmN/A[3][6]
Emission Wavelength (max)~525-536 nmN/A[6][9]

Note: Optimal concentrations and incubation times should be determined empirically for each cell type and experimental condition.[4]

Experimental Protocols

This section provides detailed methodologies for common applications of this compound.

General Protocol for ROS Detection in Cultured Cells

This protocol is suitable for both adherent and suspension cells and can be adapted for analysis by fluorescence microscopy or flow cytometry.

Materials:

  • This compound (DHR 123)

  • DMSO for stock solution

  • Serum-free cell culture medium or PBS for working solution

  • Cultured cells (adherent or in suspension)

  • Optional: ROS inducer (e.g., 100 µM Menadione or 50 nM PMA)[4][10]

  • Optional: ROS inhibitor (e.g., 5 mM N-acetylcysteine)[4]

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of DHR 123 in high-quality DMSO. Aliquot and store at -20°C or -80°C, protected from light.[10] Avoid repeated freeze-thaw cycles.

  • Cell Preparation:

    • Adherent Cells: Seed cells in a suitable plate (e.g., 96-well plate or chamber slides) to allow them to adhere overnight.[6]

    • Suspension Cells: Grow cells to the desired density and collect by centrifugation. Resuspend in fresh medium at a density of approximately 1x10⁶ cells/mL.[6]

  • (Optional) Cell Treatment: Treat cells with an ROS inducer or inhibitor for the desired time (e.g., 1 hour at 37°C).[4] If using an oxidizing agent, wash the cells three times with buffer or medium before adding the DHR 123 solution to prevent direct oxidation of the dye.[4][10]

  • Staining:

    • Prepare a working solution of DHR 123 at a final concentration of 1-10 µM in serum-free medium or PBS immediately before use.[8][10]

    • Remove the culture medium from the cells and add the DHR 123 working solution.

    • Incubate the cells for 15-60 minutes at 37°C, protected from light.[6][9]

  • Analysis:

    • Fluorescence Microscopy: Washing is optional but can reduce background fluorescence.[4] Image the cells directly using the FITC channel or equivalent filter set (Ex/Em ~488/525 nm).[4][9]

    • Flow Cytometry: Wash the cells by centrifugation and resuspend in PBS or flow cytometry buffer.[6] Analyze on a flow cytometer, detecting the signal in the green fluorescence channel (e.g., FITC, PE-Texas Red).

Optimized Protocol for ROS Detection in Whole Blood Leukocytes by Flow Cytometry

This protocol allows for the simultaneous identification of leukocyte subpopulations and the quantification of their specific ROS production.[12][13]

Materials:

  • Heparinized whole blood (100 µL per sample)

  • DHR 123

  • Stimulants (e.g., PMA, fMLP, E. coli)

  • Fluorescently-conjugated antibodies against cell surface markers (e.g., CD16, HLA-DR, CD14)

  • RBC Lysis Buffer (e.g., ACK Lysis Buffer)

  • Wash Buffer (e.g., PBS)

  • FACS tubes

Experimental Workflow:

G Blood 1. Collect 100 µL Heparinized Whole Blood Stim 2. Add Stimulant (e.g., PMA, fMLP) Blood->Stim DHR 3. Add DHR 123 Solution (e.g., 1.25 µg/mL) Stim->DHR Incubate 4. Incubate 20 min @ 37°C (Protect from light) DHR->Incubate Ice 5. Stop Reaction on Ice Incubate->Ice Antibody 6. Stain with Surface Antibodies (10 min on ice) Ice->Antibody Lyse 7. Lyse Red Blood Cells (ACK Lysis Buffer) Antibody->Lyse Wash 8. Wash and Resuspend Cells Lyse->Wash FCM 9. Acquire on Flow Cytometer Wash->FCM Analysis 10. Gate on Leukocyte Subsets & Analyze Fluorescence FCM->Analysis

Caption: Workflow for whole blood ROS analysis using DHR 123 and flow cytometry.

Procedure:

  • Aliquot 100 µL of fresh heparinized whole blood into FACS tubes.[12]

  • Add the desired stimulus (e.g., 20 µL of PMA or fMLP solution) to the respective tubes. Include an unstimulated control.[13]

  • Immediately add 20 µL of DHR 123 working solution (e.g., 1.25 µg/mL for ACK lysis) to each tube and vortex gently.[13]

  • Incubate all tubes for 20 minutes in a 37°C water bath, ensuring they are protected from light.[13]

  • Stop the reaction by placing the tubes on ice for at least 5 minutes.[13]

  • Add the cocktail of fluorescently-labeled antibodies for identifying leukocyte subsets and incubate for 10-15 minutes on ice in the dark.[13]

  • Add RBC lysis buffer (e.g., ACK buffer) and incubate at room temperature until lysis is complete.

  • Centrifuge the tubes to pellet the leukocytes, discard the supernatant, and wash the cells with wash buffer.

  • Resuspend the final cell pellet in buffer for flow cytometric analysis.

  • Acquire data on a flow cytometer, using forward and side scatter to identify leukocyte populations, and then gate on specific subsets (e.g., neutrophils, monocytes) using the surface markers. The intensity of the DHR 123 signal (Rhodamine 123 fluorescence) is measured within each gated population.[12]

Signaling and Logical Relationships

The fundamental principle of the DHR 123 assay is the direct relationship between the presence of specific reactive oxygen species and the generation of a fluorescent signal.

G Cell_Stim Cellular Stimulus (e.g., PMA, Pathogen) ROS_Prod Increased Intracellular ROS (H₂O₂, Peroxynitrite) Cell_Stim->ROS_Prod DHR_Ox DHR 123 → Rhodamine 123 (Oxidation) ROS_Prod->DHR_Ox Fluorescence Increased Green Fluorescence DHR_Ox->Fluorescence

Caption: Logical pathway from cellular stimulation to fluorescence detection.

Considerations and Limitations

  • Specificity: DHR 123 oxidation is not specific to a single ROS. It primarily reports the presence of hydrogen peroxide (in conjunction with peroxidases) and peroxynitrite.[5][6] It is not a direct measure of superoxide.[5]

  • Enzyme Dependence: The conversion of DHR 123 to Rhodamine 123 is often dependent on the activity of intracellular peroxidases. Therefore, the signal intensity can be influenced by the peroxidase content of the cell type being studied.[5]

  • Efflux Pumps: The fluorescent product, Rhodamine 123, is a known substrate for multidrug resistance (MDR) transporters like P-glycoprotein (MDR1) and MRP1.[14][15][16] In cells overexpressing these pumps, the efflux of Rhodamine 123 can lead to an underestimation of ROS production.

  • Photostability and Auto-oxidation: DHR 123 solutions should be freshly prepared and protected from light to prevent auto-oxidation, which can lead to high background fluorescence.[8][10]

Conclusion

This compound is a powerful and widely used tool for quantifying oxidative stress. Its utility stems from its straightforward passive diffusion into cells, its ROS-dependent conversion to the fluorescent Rhodamine 123, and the subsequent accumulation of the product in mitochondria. By understanding the mechanisms of uptake and localization, and by employing carefully optimized protocols, researchers can effectively leverage DHR 123 to investigate the critical role of reactive oxygen species in cellular physiology and pathology.

References

Fluorescence Properties of Oxidized Dihydrorhodamine 123: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydrorhodamine 123 (DHR 123) is a cell-permeant fluorogenic probe widely utilized for the detection of intracellular reactive oxygen species (ROS). In its native state, DHR 123 is a non-fluorescent molecule. However, upon entry into a cell, it can be oxidized by certain ROS, converting it into its fluorescent derivative, Rhodamine 123 (R123). This conversion serves as a robust indicator of oxidative stress. The resulting fluorescent molecule, R123, primarily accumulates in the mitochondria due to the mitochondrial membrane potential, making DHR 123 particularly useful for assessing mitochondrial ROS production.[1][2][3] This guide provides an in-depth overview of the core fluorescence properties of oxidized DHR 123, detailed experimental protocols, and its application in cellular signaling pathways.

Mechanism of Action

The fundamental principle of DHR 123 as a ROS probe lies in its irreversible oxidation to Rhodamine 123. This reaction is not mediated by all ROS directly. While species like peroxynitrite and hydroxyl radicals can oxidize DHR 123, major species like hydrogen peroxide (H₂O₂) require the presence of cellular components such as peroxidases or cytochrome c for the reaction to proceed.[4][5][6] This multi-step process makes DHR 123 a sensitive indicator of overall intracellular oxidative activity rather than a specific ROS type.

G DHR123 This compound (Non-fluorescent) R123 Rhodamine 123 (Green Fluorescent) DHR123->R123 Oxidation ROS Reactive Oxygen Species (e.g., Peroxynitrite, H₂O₂) ROS->R123 Cofactors Cellular Components (Peroxidases, Cytochrome c, Fe²⁺) Cofactors->R123

Caption: Oxidation of non-fluorescent this compound to fluorescent Rhodamine 123.

Core Fluorescence Properties of Rhodamine 123 (Oxidized DHR 123)

The fluorescence characteristics of Rhodamine 123 can vary slightly depending on the solvent environment. The key quantitative spectral properties are summarized below for easy comparison.

PropertyValueSolvent/ConditionReference(s)
Excitation Maximum (λex) ~500-507 nmGeneral/PBS[4][5][7]
505 nmMethanol (MeOH)[8][9]
508-512 nmNot specified[10][11]
511 nmEthanol (EtOH)[12]
Emission Maximum (λem) ~528-536 nmGeneral/PBS[4][5][10]
534 nmMethanol (MeOH), Ethanol (EtOH)[8][12]
~560 nmTunable as a laser dye[9][13]
Molar Extinction Coefficient (ε) 78,800 M⁻¹cm⁻¹at 500 nm[4][5][6]
97,000 M⁻¹cm⁻¹at 505 nm in Methanol (MeOH)[8]
85,200 M⁻¹cm⁻¹at 511.8 nm[11][14]
86,000 M⁻¹cm⁻¹Not specified[15]
Fluorescence Quantum Yield (Φ) 0.90Ethanol (EtOH)[9][11][14]
0.98Not specified[15][16]

Experimental Protocols

The following sections provide a generalized methodology for measuring intracellular ROS using DHR 123, primarily with flow cytometry, which is a common application.

Reagent Preparation
  • DHR 123 Stock Solution: Prepare a stock solution of DHR 123 at a concentration of 1-5 mM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

  • Working Solution: On the day of the experiment, dilute the stock solution to a final working concentration. A common starting point is a 1:1000 dilution in a suitable buffer like phosphate-buffered saline (PBS) or serum-free medium.[5][6] The optimal final concentration for cell loading typically ranges from 1 µM to 10 µM and should be determined empirically for the specific cell type and experimental conditions.[7][17]

Cellular Staining and ROS Induction

This protocol is a general guideline for suspension or adherent cells.

  • Cell Preparation:

    • Suspension Cells: Harvest cells and wash them with PBS via centrifugation. Resuspend the cell pellet in pre-warmed PBS or serum-free medium at a density of approximately 1x10⁶ cells/mL.[4][6]

    • Adherent Cells: Seed cells in a suitable plate (e.g., 96-well or 6-well plate) the day before the experiment to allow them to adhere.[4] On the day of the assay, remove the culture medium and wash the cells gently with pre-warmed PBS.

  • Loading with DHR 123: Add the DHR 123 working solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in the dark.[4][6] This allows the probe to diffuse across the cell membrane.

  • Washing (Optional but Recommended): After incubation, wash the cells once with pre-warmed PBS to remove excess extracellular probe. This can be done by centrifugation for suspension cells or by aspiration and replacement of buffer for adherent cells.

  • Induction of Oxidative Stress: Resuspend cells (or add buffer to adherent cells) in PBS or medium. Add the stimulus of interest to induce ROS production (e.g., Phorbol 12-myristate 13-acetate (PMA) at ~30 ng/mL, E. coli, or H₂O₂).[17][18] Include an unstimulated control (vehicle only) and a positive control.

  • Final Incubation: Incubate the cells for an additional 15-30 minutes at 37°C in the dark to allow for ROS-mediated oxidation of DHR 123.[18]

  • Data Acquisition: Immediately analyze the samples via flow cytometry, fluorescence microscopy, or a microplate reader. For flow cytometry, use a 488 nm laser for excitation and collect the emission signal in the green channel (typically around 525-535 nm).[3]

G cluster_prep Preparation cluster_assay Assay Workflow P1 Prepare Cells (1x10⁶/mL) A1 Load Cells with DHR 123 (15-60 min, 37°C) P1->A1 P2 Prepare DHR 123 Working Solution P2->A1 A2 Wash Cells (Optional) A1->A2 A3 Add Stimulus (e.g., PMA) (15-30 min, 37°C) A2->A3 A4 Acquire Data (Flow Cytometry / Microscopy) A3->A4

Caption: General experimental workflow for intracellular ROS detection using DHR 123.

Application in Signaling Pathways: The Neutrophil Oxidative Burst

A primary application of the DHR 123 assay is in immunology, specifically for diagnosing Chronic Granulomatous Disease (CGD) by assessing the neutrophil oxidative burst.[18] This process is initiated by the activation of the NADPH oxidase enzyme complex.

Upon stimulation by pathogens or agents like PMA, cytosolic components of the NADPH oxidase (p47phox, p67phox, p40phox) translocate to the membrane to assemble with the flavocytochrome b558 catalytic core (gp91phox and p22phox).[18] The activated enzyme complex transfers an electron from NADPH to molecular oxygen (O₂), generating the superoxide (B77818) anion (O₂⁻). Superoxide is then rapidly converted to other ROS, including hydrogen peroxide, which subsequently oxidize DHR 123, leading to a detectable fluorescent signal. A defect in any of the NADPH oxidase subunits results in a diminished or absent oxidative burst, which can be quantified by a reduced shift in fluorescence in the DHR assay.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91 gp91phox NADPH_Oxidase Active NADPH Oxidase Complex gp91->NADPH_Oxidase p22 p22phox p22->NADPH_Oxidase p47 p47phox p47->NADPH_Oxidase p67 p67phox p67->NADPH_Oxidase Stimulus Stimulus (e.g., PMA, Bacteria) Stimulus->p47 Activation & Translocation NADPH NADPH NADPH->NADPH_Oxidase e⁻ donor O2 O₂ NADPH_Oxidase->O2 Superoxide Superoxide (O₂⁻) O2->Superoxide e⁻ acceptor DHR_assay DHR 123 → Rhodamine 123 (Fluorescence) Superoxide->DHR_assay Oxidation

Caption: Simplified signaling pathway of the NADPH oxidase-mediated oxidative burst.

References

Dihydrorhodamine 123: A Technical Guide to its Chemical Properties and Application in ROS Detection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of Dihydrorhodamine 123 (DHR 123), a widely used fluorogenic probe for the detection of intracellular reactive oxygen species (ROS). We will cover its core chemical structure, solubility characteristics, and detailed protocols for its application in cellular assays.

Core Chemical Properties

This compound is the non-fluorescent, reduced form of the fluorescent dye Rhodamine 123.[1] Its utility lies in its ability to readily cross cell membranes and become oxidized in the presence of specific reactive oxygen and nitrogen species, yielding a highly fluorescent product.

Chemical Structure

The fundamental structure of DHR 123 is based on a xanthene core. Below are the key identifiers for this compound.

Table 1. Chemical Identifiers for this compound.
Solubility

DHR 123 is a solid, often appearing as a white to pink powder.[2] It exhibits poor solubility in aqueous solutions but is readily soluble in organic solvents.[3] For long-term storage, it is recommended to keep the solid compound at -20°C, protected from light and moisture.[1][4] Stock solutions, typically prepared in DMSO, should be aliquoted and frozen at -20°C or -80°C, where they can be stable for up to 3 months.[5] It is highly recommended to prepare fresh aqueous working solutions daily.[3]

SolventConcentrationNotes
DMSO 5 mg/mL-
10 mg/mL[6]-
100 mg/mL[2][5]Requires sonication[2][5]
Ethanol 10 mg/mL[6]-
20 mg/mL-
DMF 10 mg/mL[6]-
0.1 M HCl 10 mg/mL[6]-
PBS (pH 7.2) < 20 µg/mL[3]Sparingly soluble[3]
Table 2. Solubility of this compound in Various Solvents.

Mechanism of Action and Detection

The primary application of DHR 123 is the detection of intracellular oxidative stress. Its mechanism is a straightforward oxidation-dependent fluorescence activation.

  • Cellular Uptake: The uncharged and non-fluorescent DHR 123 molecule readily permeates the cell membrane.[7]

  • Oxidation: Inside the cell, DHR 123 is oxidized by reactive oxygen species (ROS) and reactive nitrogen species (RNS).[7][8] It is particularly sensitive to peroxynitrite and can also detect superoxide (B77818) in the presence of peroxidase or cytochrome c.[1][6] Neither nitric oxide, superoxide, nor hydrogen peroxide alone appear to efficiently oxidize DHR 123.[6][3]

  • Fluorescence: This oxidation converts DHR 123 into the highly fluorescent Rhodamine 123.[2]

  • Mitochondrial Accumulation: The resulting fluorescent product, Rhodamine 123, localizes and accumulates within the mitochondria.[7][2][8]

  • Detection: The increase in fluorescence can be quantitatively measured using fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[7] The oxidized form, Rhodamine 123, has an excitation maximum around 500-515 nm and an emission maximum around 529-536 nm.[6][2]

G DHR_ext This compound (Non-fluorescent) DHR_int This compound DHR_ext->DHR_int Cellular Uptake Cell Cell Membrane ROS ROS / RNS (e.g., Peroxynitrite) R123 Rhodamine 123 (Fluorescent) DHR_int->R123 Oxidation ROS->DHR_int Mito Mitochondria R123->Mito Accumulation Detection Fluorescence Detection (Ex: ~507nm, Em: ~529nm) Mito->Detection Signal Measurement G start Start: Seed Cells treatment 1. Cell Treatment (Inducers/Inhibitors) start->treatment wash 2. Wash Cells (Optional) (Removes extracellular oxidizing agents) treatment->wash load 3. Load with DHR 123 (1-10 µM in serum-free medium) wash->load incubate 4. Incubate (30-60 min at 37°C) load->incubate analyze 5. Analyze Fluorescence incubate->analyze microscopy Fluorescence Microscopy analyze->microscopy Imaging flow Flow Cytometry analyze->flow Quantification

References

A Technical Guide to the Safe Handling of Dihydrorhodamine 123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dihydrorhodamine 123 (DHR 123) is a widely utilized fluorogenic probe for the detection of reactive oxygen species (ROS) within cells. Its non-fluorescent nature, until oxidized to the highly fluorescent Rhodamine 123, makes it an invaluable tool in cellular biology and drug development.[1][2][3] However, as with any chemical reagent, proper handling and safety precautions are paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes. This guide provides an in-depth overview of the safety protocols, handling procedures, and essential data related to this compound.

Hazard Identification and Classification

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), its primary hazards are:

  • Acute Oral Toxicity (Category 4): Harmful if swallowed.[4]

  • Skin Irritation (Category 2): Causes skin irritation.[4]

  • Serious Eye Irritation (Category 2A): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[4]

It is essential to handle this compound with caution, recognizing its potential health effects.[5]

Quantitative Safety Data

The following table summarizes the available quantitative data for this compound. It is important to note that comprehensive toxicological data is not always available in the public domain.

PropertyValueSource(s)
CAS Number 109244-58-8[5]
Molecular Formula C₂₁H₁₈N₂O₃[6]
Molecular Weight 346.38 g/mol [6]
Solubility in DMSO 5 mg/mL, 262.5 mg/mL (757.84 mM)[2][2]
Acute Toxicity (Oral) Category 4[4]
Flash Point Not applicable
Autoignition Temp. Not available[7]
Explosive Limits Not available[8]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, a combination of engineering controls and personal protective equipment should be employed.

  • Engineering Controls:

    • Use in a well-ventilated area.[7]

    • Process enclosures, local exhaust ventilation, or other engineering controls are recommended to control airborne levels.[8]

    • Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[8]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[9]

    • Skin Protection: Wear protective gloves (inspect before use), a lab coat, and other protective clothing as needed.[8][10]

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[8]

Safe Handling and Storage

Proper handling and storage are critical to maintaining the stability of this compound and ensuring safety.

  • Handling:

    • Avoid contact with skin and eyes.[7]

    • Do not breathe dust, fume, gas, mist, vapors, or spray.[9]

    • Do not eat, drink, or smoke when using this product.[7][9]

    • Wash hands thoroughly after handling.[4][7]

    • Keep containers securely sealed when not in use.[7]

  • Storage:

    • Store at -20°C or -80°C in the dark.[1][6]

    • Protect from air and light, especially when in solution.[3]

    • Store in a dry, cool, and well-ventilated place.[5]

    • Keep the container tightly closed.

    • Stock solutions in DMSO are stable for up to 3 months at -20°C when aliquoted and frozen. It is recommended to prepare and use the working solution immediately and keep it away from light.[1][6]

First Aid Measures

In the event of exposure, follow these first aid procedures:

  • After Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • After Skin Contact: Immediately wash skin with soap and plenty of water for at least 20 minutes.[8] Remove contaminated clothing. Seek medical attention if irritation persists.[8]

  • After Eye Contact: Hold eyelids apart and flush eyes with plenty of water for at least 20 minutes.[8] Seek medical attention.[8]

  • After Ingestion: Wash out the mouth with water if the person is conscious. Do NOT induce vomiting. Seek medical attention.[8]

Accidental Release Measures

In case of a spill, follow these steps:

  • Minor Spills:

    • Use dry clean-up procedures and avoid generating dust.[7]

    • Sweep up or vacuum up the spilled material.[7]

    • Place in a clean, dry, sealable, labeled container for disposal.[7]

  • Major Spills:

    • Clear the area of personnel and move upwind.[7]

    • Alert Emergency Responders.[7]

    • Wear a self-contained breathing apparatus and appropriate personal protection.[8]

    • Contain the spill and prevent it from entering drains or waterways.[7]

Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[7] Transfer waste to a chemical waste container for disposal.[8]

Experimental Protocols

Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation:

    • Dissolve this compound in DMSO to a stock concentration of 10 mM.[1][6]

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.[1][6]

    • Store aliquots at -20°C or -80°C, protected from light.[1][6]

  • Working Solution Preparation:

    • Dilute the stock solution in serum-free cell culture medium to a final working concentration of 1-10 µM. The optimal concentration should be determined experimentally.[1][6]

    • The working solution should be prepared fresh and used immediately.[1][6] Protect from light.[1]

In Vitro Cell Staining for ROS Detection
  • Cell Treatment:

    • Culture cells to the desired confluency.

    • Treat cells with inducers or inhibitors of reactive oxygen species as required by the experimental design.[1][6]

    • Note: If using oxidizing agents to induce ROS, it is crucial to rinse the cells three times with buffer or culture medium to remove any residual compounds before adding the DHR 123 solution. This prevents direct oxidation of the dye.[1][6]

  • Staining:

    • Remove the culture medium from the cells.

    • Add the freshly prepared this compound working solution to the cells.[6]

    • Incubate for 30 minutes at 37°C.[1][6]

  • Detection:

    • The fluorescence of the oxidized Rhodamine 123 can be detected using fluorescence microscopy or flow cytometry.[1][6]

    • The excitation and emission wavelengths for Rhodamine 123 are approximately 515 nm and 536 nm, respectively.[1][6]

    • Washing the cells after incubation is not always necessary but can be performed to reduce background fluorescence for microscopy.[1][6]

Visualized Workflows

Safe Handling Workflow for this compound

cluster_storage Storage cluster_experiment Experimental Use cluster_cleanup Post-Experiment prep Preparation (Fume Hood) weigh Weigh Solid DHR 123 prep->weigh ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) ppe->prep dissolve Dissolve in DMSO (Vortex) weigh->dissolve aliquot Aliquot Stock Solution dissolve->aliquot store_stock Store Stock Solution at -20°C/-80°C (Protect from Light) aliquot->store_stock storage Storage store_solid Store Solid at -20°C (Desiccate, Protect from Light) experiment Experimentation store_stock->experiment prep_working Prepare Working Solution (Dilute in Media, Use Immediately) cell_staining Cell Staining prep_working->cell_staining cleanup Cleanup & Disposal cell_staining->cleanup decontaminate Decontaminate Glassware dispose_waste Dispose of Waste (Follow Institutional Guidelines) decontaminate->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Workflow for the safe handling and use of this compound.

This compound Mechanism of Action

dhr123 This compound (Non-fluorescent) cell Cell Membrane dhr123->cell Enters Cell ros Reactive Oxygen Species (ROS) (e.g., H₂O₂, ONOO⁻) rhod123 Rhodamine 123 (Fluorescent) ros->rhod123 cell->ros Oxidation by mitochondria Mitochondria rhod123->mitochondria Accumulates in detection Fluorescence Detection (Ex: ~515nm, Em: ~536nm) rhod123->detection

Caption: Cellular uptake and oxidation of this compound to fluorescent Rhodamine 123.

References

Methodological & Application

Dihydrorhodamine 123 Flow Cytometry Protocol for Neutrophil Oxidative Burst

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Detailed Protocol for Researchers, Scientists, and Drug Development Professionals

Introduction

Neutrophils are a critical component of the innate immune system, providing the first line of defense against invading pathogens. A key mechanism in their antimicrobial arsenal (B13267) is the production of reactive oxygen species (ROS) through a process known as the oxidative or respiratory burst. The measurement of this oxidative burst is crucial for diagnosing primary immunodeficiencies like Chronic Granulomatous Disease (CGD), where this function is impaired, and for research into inflammatory responses and drug effects on neutrophil function.[1][2] The Dihydrorhodamine 123 (DHR 123) assay is a sensitive and widely used flow cytometry-based method to assess the neutrophil oxidative burst.[1][3]

This application note provides a detailed protocol for the DHR 123 flow cytometry assay to measure the oxidative burst in neutrophils. It covers the principle of the assay, a step-by-step experimental procedure for both whole blood and isolated neutrophils, data analysis, and troubleshooting.

Principle of the Assay

The DHR 123 assay is based on the oxidation of the non-fluorescent this compound to the highly fluorescent Rhodamine 123.[4][5][6] DHR 123 is a cell-permeant compound that, once inside the cell, is oxidized by ROS, primarily hydrogen peroxide (H₂O₂) generated during the oxidative burst.[7] The resulting Rhodamine 123 accumulates in the mitochondria and emits a bright green fluorescence, which can be detected by a flow cytometer.[1][7] The intensity of the fluorescence signal is directly proportional to the amount of ROS produced by the neutrophils. Neutrophils are typically stimulated with an activating agent such as Phorbol 12-Myristate 13-Acetate (PMA) to induce a robust oxidative burst.[8]

Signaling Pathway of Neutrophil Oxidative Burst and DHR 123 Detection

cluster_0 Neutrophil PMA PMA Stimulation PKC PKC Activation PMA->PKC NADPH_Oxidase NADPH Oxidase Assembly & Activation PKC->NADPH_Oxidase O2_to_Superoxide O₂ → O₂⁻ NADPH_Oxidase->O2_to_Superoxide Superoxide_to_H2O2 O₂⁻ → H₂O₂ O2_to_Superoxide->Superoxide_to_H2O2 spontaneous or SOD-catalyzed SOD SOD H2O2_to_HOCl H₂O₂ → HOCl Superoxide_to_H2O2->H2O2_to_HOCl Myeloperoxidase (MPO) DHR This compound (Non-fluorescent) Superoxide_to_H2O2->DHR Oxidation MPO MPO Rhodamine Rhodamine 123 (Fluorescent) DHR->Rhodamine FlowCytometer Detection by Flow Cytometry Rhodamine->FlowCytometer cluster_0 Sample Preparation cluster_1 Assay Steps cluster_2 Data Acquisition & Analysis Blood_Collection Collect Heparinized Whole Blood Neutrophil_Isolation Isolate Neutrophils (Optional) Blood_Collection->Neutrophil_Isolation Aliquot Aliquot Blood or Isolated Neutrophils Blood_Collection->Aliquot Neutrophil_Isolation->Aliquot Load_DHR Load with DHR 123 Aliquot->Load_DHR Stimulate Stimulate with PMA (or other agonist) Load_DHR->Stimulate Lyse_RBC Lyse Red Blood Cells (Whole Blood Protocol) Stimulate->Lyse_RBC Wash Wash Cells Stimulate->Wash Isolated Neutrophil Protocol Lyse_RBC->Wash Flow_Cytometry Acquire on Flow Cytometer Wash->Flow_Cytometry Gating Gate on Neutrophil Population Flow_Cytometry->Gating Analyze Analyze Fluorescence Shift (Stimulation Index) Gating->Analyze

References

Dihydrorhodamine 123 Staining Protocol for Live Cell Imaging of Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are generated as natural byproducts of cellular metabolism.[1][2] While essential for various signaling pathways, excessive ROS production can lead to oxidative stress, a state implicated in numerous pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[3][4] Dihydrorhodamine 123 (DHR 123) is a cell-permeant, non-fluorescent dye that serves as a reliable indicator for the presence of intracellular ROS, particularly peroxide and peroxynitrite.[1][5][6] Upon entry into live cells, DHR 123 is oxidized by ROS to its fluorescent derivative, Rhodamine 123 (R 123), which primarily localizes in the mitochondria.[3][7][8] The resulting green fluorescence can be quantified using various methods, including fluorescence microscopy, flow cytometry, and microplate readers, making DHR 123 a valuable tool for assessing oxidative stress in live cells.[3][5]

Mechanism of Action

This compound passively diffuses across the cell membrane.[7] In the intracellular environment, in the presence of reactive oxygen species and peroxidases such as cytochrome c, DHR 123 undergoes a one-electron oxidation to form the fluorescent Rhodamine 123.[1][8][9] It is important to note that DHR 123 is not directly oxidized by superoxide (B77818) or hydrogen peroxide alone.[1][5] The resulting Rhodamine 123 is a lipophilic cation that accumulates in the mitochondria due to the mitochondrial membrane potential.[7][8] The intensity of the green fluorescence emitted by Rhodamine 123 is directly proportional to the level of intracellular ROS.

DHR123_ext This compound (Extracellular) DHR123_int This compound (Intracellular, Non-fluorescent) DHR123_ext->DHR123_int Passive Diffusion R123 Rhodamine 123 (Fluorescent) DHR123_int->R123 Oxidation ROS Reactive Oxygen Species (e.g., Peroxynitrite) ROS->R123 Oxidation Mitochondria Mitochondria R123->Mitochondria Accumulation Fluorescence Green Fluorescence (Ex: ~500 nm, Em: ~536 nm) Mitochondria->Fluorescence Detection

Figure 1. Mechanism of this compound for ROS detection.

Key Signaling Pathways Leading to ROS Production

The primary sources of intracellular ROS are the mitochondrial electron transport chain (ETC), NADPH oxidases (NOX), and xanthine (B1682287) oxidase (XO).[2][10][11]

Mitochondrial Electron Transport Chain

The mitochondria are a major source of ROS, where electrons leak from complexes I and III of the ETC and react with molecular oxygen to form superoxide.[3][5] This superoxide is then converted to hydrogen peroxide.

cluster_Mito Mitochondrial Inner Membrane ComplexI Complex I Superoxide Superoxide (O₂⁻) ComplexI->Superoxide Electron Leak ComplexIII Complex III ComplexIII->Superoxide Electron Leak O2 O₂

Figure 2. ROS production by the mitochondrial electron transport chain.

NADPH Oxidases

NADPH oxidases are membrane-bound enzyme complexes that transfer electrons from NADPH to molecular oxygen, generating superoxide.[7][8] This process is a key component of various signaling cascades.

Signal Extracellular Signal (e.g., Growth Factor) Receptor Receptor Signal->Receptor NOX NADPH Oxidase (NOX) Receptor->NOX Activation Superoxide Superoxide (O₂⁻) NOX->Superoxide Catalysis NADPH NADPH O2 O₂

Figure 3. ROS production via the NADPH oxidase pathway.

Xanthine Oxidase

Xanthine oxidase is a cytosolic enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, producing superoxide and hydrogen peroxide as byproducts.[7][12]

Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase (XO) ROS Superoxide (O₂⁻) & Hydrogen Peroxide (H₂O₂) XO->ROS Byproduct Generation

Figure 4. ROS production through the xanthine oxidase pathway.

Experimental Protocols

Reagent Preparation and Storage
ReagentStock Solution PreparationWorking Solution PreparationStorage
This compound Dissolve in DMSO to a concentration of 10 mM.[2][3][13] Aliquot and store.Dilute the stock solution in serum-free culture medium or PBS to a final concentration of 1-10 µM.[2][13] The optimal concentration should be determined for each cell type and experimental condition.[7]Stock solution: -20°C or -80°C in the dark.[2][13] Avoid repeated freeze-thaw cycles.[13] Working solution should be prepared fresh and used immediately.[2][13]

Staining Protocol for Adherent Cells

Start Seed adherent cells in a suitable plate Culture Culture cells to desired confluency Start->Culture Treatment Optional: Treat cells with experimental compounds (e.g., ROS inducers/inhibitors) Culture->Treatment Wash1 Wash cells with PBS or serum-free medium Treatment->Wash1 Stain Incubate with DHR 123 working solution (15-60 min at 37°C in the dark) Wash1->Stain Wash2 Optional: Wash cells to reduce background Stain->Wash2 Image Image cells using fluorescence microscopy or measure fluorescence with a plate reader Wash2->Image End Analyze data Image->End Start Harvest suspension cells Wash1 Wash cells with PBS by centrifugation Start->Wash1 Resuspend1 Resuspend cells in appropriate buffer Wash1->Resuspend1 Treatment Optional: Treat cells with experimental compounds Resuspend1->Treatment Stain Incubate with DHR 123 working solution (15-60 min at 37°C in the dark) Treatment->Stain Wash2 Wash cells to remove excess dye Stain->Wash2 Resuspend2 Resuspend cells in PBS or buffer Wash2->Resuspend2 Analyze Analyze by flow cytometry or measure fluorescence in a plate reader Resuspend2->Analyze End Analyze data Analyze->End

References

Application Notes and Protocols for Measuring Reactive Oxygen Species in T cells using Dihydrorhodamine 123

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the optimal use of Dihydrorhodamine 123 (DHR 123) to measure Reactive Oxygen Species (ROS) in T lymphocytes. The protocols are intended for use in research and drug development settings.

Introduction

This compound (DHR 123) is a non-fluorescent, cell-permeable dye that is widely used to detect intracellular ROS. Upon entering the cell, DHR 123 is oxidized by certain reactive oxygen species, primarily peroxynitrite (ONOO-) and nitric oxide (NO) in the presence of cellular catalysts like cytochrome c or iron, to its fluorescent form, Rhodamine 123.[1][2][3] Rhodamine 123 localizes to the mitochondria and emits a bright green fluorescence, which can be quantified using flow cytometry, fluorescence microscopy, or a fluorescence plate reader.[1][4] The measurement of ROS production in T cells is critical for understanding their activation, differentiation, and overall role in the immune response.[5][6][7]

Principle of the Assay

The core of this assay is the oxidation of DHR 123 to Rhodamine 123 by intracellular ROS. The intensity of the green fluorescence is directly proportional to the amount of specific ROS present in the T cells. The fluorescence can be measured at an excitation maximum of approximately 500 nm and an emission maximum of around 536 nm.[1][2]

Mechanism of this compound Oxidation

G Mechanism of DHR 123 Oxidation DHR123 This compound (Non-fluorescent) Cell T cell membrane DHR123->Cell Cell Permeable ROS Reactive Oxygen Species (e.g., ONOO-, NO with cellular catalysts) Cell->ROS Intracellular Oxidation R123 Rhodamine 123 (Fluorescent) ROS->R123 Mitochondria Mitochondria R123->Mitochondria Accumulates in Mitochondria

Caption: Oxidation of DHR 123 to fluorescent Rhodamine 123 by intracellular ROS.

T Cell Activation and ROS Signaling Pathway

T cell activation is a complex process initiated by the engagement of the T cell receptor (TCR) with an antigen presented by an antigen-presenting cell (APC). This, along with co-stimulatory signals (e.g., through CD28), triggers a signaling cascade that leads to the production of ROS. The primary sources of ROS in activated T cells are the mitochondrial electron transport chain (ETC) and NADPH oxidase 2 (NOX2).[5][6][7][8] These ROS act as second messengers, modulating various downstream signaling pathways, including the MAPK and NF-κB pathways, which are crucial for T cell proliferation, differentiation, and cytokine production.[5][6]

T Cell Receptor Signaling Leading to ROS Production

G TCR Signaling and ROS Production cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion TCR TCR PLCg1 PLCγ1 TCR->PLCg1 CD28 CD28 PI3K PI3K CD28->PI3K PKC PKCθ PLCg1->PKC ETC Electron Transport Chain (Complex I & III) PKC->ETC LOX 5-LO PI3K->LOX NOX2 NOX2 LOX->NOX2 Activates MAPK MAPK Pathway NOX2->MAPK NFkB NF-κB Pathway NOX2->NFkB mROS Mitochondrial ROS ETC->mROS mROS->NOX2 Activates mROS->MAPK mROS->NFkB

Caption: Simplified signaling pathway of ROS production in T cells upon TCR and CD28 stimulation.

Quantitative Data Summary

The optimal concentration of DHR 123 and incubation time can vary depending on the T cell type (primary cells vs. cell lines) and the specific experimental conditions. It is crucial to optimize these parameters for each new cell type and experimental setup.

ParameterRecommended RangeNotes
DHR 123 Concentration 1 - 25 µMStart with 5 µM and optimize. Higher concentrations may lead to artifacts.
(375 ng/mL for whole blood)For whole blood assays, a lower concentration may be required.
Cell Density 1 x 10^6 cells/mLAdjust as needed for your specific assay format (flow cytometry, plate reader).
Incubation Time 15 - 60 minutes15-30 minutes is often sufficient. Longer times may increase background.
Incubation Temperature 37°CMaintain optimal cell culture conditions.
Positive Control PMA (20-50 ng/mL) + Ionomycin (100-500 ng/mL)Potent inducers of ROS in T cells.
Menadione (100 µM)Another common ROS inducer.
Negative Control Untreated cellsEstablishes baseline ROS levels.
N-acetylcysteine (NAC) (5 mM)A ROS scavenger to confirm the signal is from ROS.

Experimental Protocols

Protocol 1: ROS Detection in Suspended T Cells (e.g., Primary T cells, Jurkat cells) by Flow Cytometry

This protocol is optimized for detecting ROS in suspended T cells, such as purified primary T cells or T cell lines like Jurkat.

Materials:

  • T cells (primary or cell line)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)

  • This compound (DHR 123) stock solution (e.g., 1-10 mM in DMSO or DMF)

  • Phosphate-Buffered Saline (PBS)

  • ROS inducer (e.g., PMA and Ionomycin)

  • ROS inhibitor (e.g., N-acetylcysteine)

  • Flow cytometry tubes

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Harvest T cells and wash them once with PBS.

    • Resuspend the cells in pre-warmed complete cell culture medium at a density of 1 x 10^6 cells/mL.[2]

  • Experimental Setup:

    • Prepare the following experimental groups in flow cytometry tubes:

      • Unstained Control: Cells in medium only.

      • Negative Control (DHR 123 only): Cells with DHR 123.

      • Positive Control: Cells pre-treated with an ROS inducer, then stained with DHR 123.

      • Inhibitor Control: Cells pre-treated with a ROS inhibitor, then with an ROS inducer, and finally stained with DHR 123.

      • Experimental Samples: Cells treated with your compound of interest, then stained with DHR 123.

  • Stimulation/Inhibition (Optional):

    • For positive and inhibitor controls, pre-incubate the cells with the respective compounds for the desired time (e.g., 30-60 minutes for PMA/Ionomycin, 1 hour for NAC).

  • DHR 123 Staining:

    • Add DHR 123 stock solution to the cell suspensions to achieve the desired final concentration (start with 5 µM). For Jurkat cells and primary T cells, a concentration of 25 µmol/L has been reported to be effective.[3]

    • Incubate the cells for 15-30 minutes at 37°C in the dark.[3]

  • Washing (Optional but Recommended):

    • Wash the cells once with PBS to remove extracellular DHR 123, which can reduce background fluorescence. Centrifuge at 300-400 x g for 5 minutes.

    • Resuspend the cell pellet in an appropriate volume of PBS or flow cytometry buffer.

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Use the FITC or an equivalent channel to detect the Rhodamine 123 fluorescence.

    • Collect a sufficient number of events (e.g., 10,000-20,000) for each sample.

    • Analyze the data by gating on the live T cell population and measuring the mean fluorescence intensity (MFI) or the percentage of positive cells in the FITC channel.

Experimental Workflow for ROS Detection in T cells

G Workflow for ROS Detection in T cells start Start: Prepare T cell suspension (1x10^6 cells/mL) stim Stimulation/Inhibition (Optional) start->stim stain Add DHR 123 (e.g., 5-25 µM) stim->stain incubate Incubate 15-30 min at 37°C (dark) stain->incubate wash Wash with PBS (Optional) incubate->wash acquire Acquire on Flow Cytometer wash->acquire analyze Analyze Data: MFI or % Positive acquire->analyze

Caption: Step-by-step workflow for measuring ROS in T cells using DHR 123 and flow cytometry.

Troubleshooting and Considerations

  • High Background Fluorescence: This could be due to DHR 123 auto-oxidation. Prepare fresh DHR 123 working solutions and protect them from light. Including a wash step after staining can also help. Some culture media components can also cause auto-oxidation.[3]

  • Low Signal: The DHR 123 concentration or incubation time may be insufficient. Optimize these parameters. Ensure that the T cells are properly activated to produce ROS. DHR 123 is not suitable for detecting all types of ROS; for example, it is not directly oxidized by hydrogen peroxide or superoxide (B77818) alone.[1][2]

  • Cell Viability: Ensure that the treatments and staining procedures do not significantly affect cell viability, as this can impact ROS production and dye uptake.

  • Photobleaching: Rhodamine 123 is susceptible to photobleaching. Minimize exposure of stained samples to light.

  • Whole Blood vs. Isolated Cells: Assays using whole blood are possible and can be less labor-intensive, but require red blood cell lysis, which can affect the results.[9] For mechanistic studies, using isolated T cells is recommended.

By following these detailed application notes and protocols, researchers can reliably measure ROS production in T cells, providing valuable insights into T cell biology and the effects of novel therapeutic agents.

References

Dihydrorhodamine 123 Assay for Measuring Oxidative Stress In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dihydrorhodamine 123 (DHR 123) assay is a widely used and sensitive method for the detection of intracellular reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are key mediators of oxidative and nitrosative stress. DHR 123 is a non-fluorescent, cell-permeable dye that, upon entering the cell, is oxidized by various reactive species to the green fluorescent compound Rhodamine 123. This conversion allows for the quantification of oxidative stress levels within a cell population using various detection methods, including fluorimetry, flow cytometry, and fluorescence microscopy. This document provides detailed application notes and protocols for the successful implementation of the DHR 123 assay in an in vitro setting.

Principle of the Assay

This compound is the uncharged and non-fluorescent precursor to the fluorescent dye Rhodamine 123. Due to its lipophilic nature, DHR 123 readily diffuses across the cell membrane. Inside the cell, in the presence of reactive species such as hydrogen peroxide (in the presence of peroxidases), peroxynitrite, and hydroxyl radicals, DHR 123 undergoes a two-electron oxidation to form the cationic, green-fluorescent Rhodamine 123.[1][2] Rhodamine 123 accumulates within the mitochondria due to the mitochondrial membrane potential, making this assay particularly sensitive to mitochondrial ROS production.[1] The resulting fluorescence intensity is directly proportional to the level of intracellular oxidative stress.

The primary reaction involves the oxidation of DHR 123. While superoxide (B77818) (O₂⁻) itself is not a strong oxidant of DHR 123, it can be converted to hydrogen peroxide (H₂O₂) which, in the presence of cellular peroxidases, can oxidize DHR 123.[2] Furthermore, the rapid reaction of superoxide with nitric oxide (NO•) forms the highly reactive peroxynitrite (ONOO⁻), a potent oxidant of DHR 123.[1][3] This makes the DHR 123 assay suitable for detecting both general oxidative stress and specific instances of nitrosative stress.

Data Presentation

The following tables provide examples of quantitative data that can be obtained using the this compound assay.

TreatmentCell TypeConcentrationMean Fluorescence Intensity (Arbitrary Units)Fold Change vs. Control
Control (Untreated)Jurkat-1501.0
Hydrogen Peroxide (H₂O₂)Jurkat100 µM7505.0
Phorbol 12-myristate 13-acetate (PMA)Jurkat50 nM12008.0
N-acetylcysteine (NAC) + H₂O₂Jurkat1 mM + 100 µM2251.5

Table 1: Example of DHR 123 Assay Data for an Oxidative Stress Inducer and an Antioxidant. This table illustrates the typical results obtained when treating a cell line (e.g., Jurkat) with a known oxidative stress inducer (H₂O₂ or PMA) and the quenching effect of an antioxidant (NAC).

Cell LineBasal Oxidative Stress (Mean Fluorescence Intensity)
HEK293120
HeLa180
SH-SY5Y250
HepG2310

Table 2: Comparison of Basal Oxidative Stress Levels in Different Cell Lines. This table demonstrates the use of the DHR 123 assay to compare the endogenous levels of ROS/RNS in various commonly used cell lines.

Concentration of Inducer (Compound X)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation
0 µM (Control)20015
1 µM35025
5 µM80050
10 µM150090
25 µM2800150
50 µM3500210

Table 3: Dose-Dependent Induction of Oxidative Stress by a Test Compound. This table showcases a typical dose-response curve for a compound being investigated for its potential to induce oxidative stress.

Signaling Pathways and Experimental Workflow Visualization

The following diagrams were created using the DOT language to illustrate key concepts and procedures.

G cluster_ros Reactive Oxygen Species (ROS) Generation cluster_rns Reactive Nitrogen Species (RNS) Generation cluster_dhr DHR 123 Assay Mitochondria Mitochondria (Electron Transport Chain) Superoxide Superoxide (O₂⁻) Mitochondria->Superoxide NADPH_Oxidase NADPH Oxidase NADPH_Oxidase->Superoxide O2 O₂ O2->Mitochondria O2->NADPH_Oxidase SOD Superoxide Dismutase (SOD) Superoxide->SOD H2O2 Hydrogen Peroxide (H₂O₂) SOD->H2O2 Peroxidases Cellular Peroxidases NOS Nitric Oxide Synthase (NOS) NO Nitric Oxide (NO•) NOS->NO Arginine L-Arginine Arginine->NOS Peroxynitrite Peroxynitrite (ONOO⁻) NO->Peroxynitrite Superoxide_ref->Peroxynitrite DHR123 This compound (Non-fluorescent) Rhodamine123 Rhodamine 123 (Green Fluorescent) DHR123->Rhodamine123 Oxidation H2O2_ref->Rhodamine123 Peroxynitrite_ref->Rhodamine123

Caption: Cellular pathways leading to the oxidation of this compound.

G start Start seed_cells Seed cells in a microplate start->seed_cells treat_cells Treat cells with test compounds (e.g., inducers, inhibitors) seed_cells->treat_cells add_dhr Add DHR 123 to each well treat_cells->add_dhr prepare_dhr Prepare DHR 123 working solution prepare_dhr->add_dhr incubate Incubate at 37°C in the dark add_dhr->incubate measure Measure fluorescence (Ex/Em = ~500/536 nm) incubate->measure analyze Analyze data measure->analyze end End analyze->end

Caption: General experimental workflow for the this compound assay.

Experimental Protocols

Materials and Reagents
  • This compound (DHR 123)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Cell culture medium appropriate for the cell line

  • Fetal bovine serum (FBS)

  • Trypsin-EDTA (for adherent cells)

  • Black, clear-bottom 96-well microplates

  • Positive control (e.g., hydrogen peroxide, PMA)

  • Negative control/vehicle (e.g., cell culture medium, DMSO)

  • Test compounds

Reagent Preparation
  • DHR 123 Stock Solution (10 mM): Dissolve 1 mg of DHR 123 in the appropriate volume of anhydrous DMSO to achieve a 10 mM concentration. Aliquot and store at -20°C, protected from light. The stock solution is light-sensitive.

  • DHR 123 Working Solution (e.g., 20 µM): On the day of the experiment, dilute the 10 mM DHR 123 stock solution to the desired final working concentration in serum-free cell culture medium or PBS. A final concentration of 5-20 µM is commonly used, but this should be optimized for each cell type. Protect the working solution from light.

Protocol for Adherent Cells
  • Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well microplate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Cell Treatment: The next day, remove the culture medium and treat the cells with your test compounds, positive control, and vehicle control in 100 µL of serum-free medium for the desired period (e.g., 1-24 hours).

  • DHR 123 Loading: After treatment, carefully remove the medium and wash the cells once with 100 µL of warm PBS.

  • Add 100 µL of the DHR 123 working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the cell type and should be determined empirically.

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity using a fluorescence microplate reader with excitation at approximately 500 nm and emission at approximately 536 nm.

Protocol for Suspension Cells
  • Cell Culture: Culture suspension cells to the desired density in appropriate culture flasks.

  • Cell Preparation: Centrifuge the cells at 300 x g for 5 minutes and resuspend the pellet in serum-free medium to a concentration of 1 x 10⁶ cells/mL.

  • Cell Treatment: Aliquot 100 µL of the cell suspension (1 x 10⁵ cells) into the wells of a black, clear-bottom 96-well microplate.

  • Treat the cells with your test compounds, positive control, and vehicle control for the desired period.

  • DHR 123 Loading: Add the DHR 123 working solution to each well to achieve the final desired concentration.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity directly in the microplate reader using the same settings as for adherent cells.

Data Analysis
  • Subtract the average fluorescence intensity of the blank wells (medium with DHR 123 but no cells) from all experimental wells.

  • Normalize the fluorescence intensity of the treated wells to the vehicle control to determine the fold change in ROS/RNS production.

  • Plot the fold change against the concentration of the test compound to generate a dose-response curve.

Troubleshooting

IssuePossible CauseSolution
High background fluorescence Autofluorescence of DHR 123 in solution. Phenol (B47542) red in the medium.Prepare DHR 123 working solution fresh. Use phenol red-free medium for the assay. Include a "no-cell" control to subtract background.
Low or no signal Insufficient ROS/RNS production. Low cell number. Inappropriate incubation time.Use a positive control (e.g., H₂O₂, PMA) to ensure the assay is working. Optimize cell seeding density. Perform a time-course experiment to determine the optimal DHR 123 incubation time.
High well-to-well variability Inconsistent cell seeding. Pipetting errors. Edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes. Avoid using the outer wells of the microplate, or fill them with PBS to maintain humidity.
Signal decreases over time Photobleaching of Rhodamine 123. Cell death due to high oxidative stress.Minimize exposure of the plate to light. Read the plate immediately after incubation. Assess cell viability in parallel using an assay like MTT or Trypan Blue exclusion.

Conclusion

The this compound assay is a robust and sensitive tool for the in vitro measurement of oxidative and nitrosative stress. By following the detailed protocols and considering the potential for optimization based on specific cell types and experimental conditions, researchers can obtain reliable and reproducible data. The information and protocols provided in these application notes are intended to serve as a comprehensive guide for scientists in academic research and drug development to effectively utilize the DHR 123 assay in their studies of cellular redox biology.

References

Application Notes: Protocol for Measuring Neutrophil Oxidative Burst with Dihydrorhodamine 123

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The neutrophil oxidative burst, or respiratory burst, is a critical component of the innate immune response, characterized by the rapid production and release of reactive oxygen species (ROS) to kill invading pathogens like bacteria and fungi.[1][2] This process is primarily mediated by the nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase enzyme complex.[1][3] Dysregulation of the oxidative burst is associated with various immunodeficiencies, such as Chronic Granulomatous Disease (CGD), making its measurement a crucial diagnostic and research tool.[4][5]

The dihydrorhodamine 123 (DHR123) assay is a widely used and reliable method for quantifying neutrophil oxidative burst activity using flow cytometry.[5][6] The principle of the assay is based on the oxidation of the non-fluorescent, cell-permeable DHR123 into the highly fluorescent compound Rhodamine 123 (R123).[5][7] This conversion is mediated by ROS, particularly hydrogen peroxide (H₂O₂) in the presence of intracellular peroxidases, allowing for a quantitative assessment of ROS production on a single-cell level.[1][7]

Signaling Pathway of Neutrophil Oxidative Burst

Neutrophil activation is initiated by various stimuli, including pathogen-associated molecular patterns (PAMPs) like N-formyl-Met-Leu-Phe (fMLP) or pharmacological agents like Phorbol 12-Myristate 13-Acetate (PMA).[1]

  • Receptor-Mediated Activation (e.g., fMLP): fMLP binds to G-protein coupled receptors (GPCRs), triggering downstream signaling cascades.[1] This involves the activation of Phospholipase C-γ2 (PLC-γ2), leading to the generation of diacylglycerol (DAG) and the release of intracellular calcium (Ca²⁺).[2][3]

  • Direct PKC Activation (e.g., PMA): PMA is a potent activator that bypasses receptor-proximal events by directly activating Protein Kinase C (PKC).[8]

Both pathways converge on the assembly and activation of the multi-protein NADPH oxidase complex at the cell membrane.[2][9] Activated NADPH oxidase catalyzes the transfer of an electron from NADPH to molecular oxygen (O₂), generating the superoxide (B77818) anion (O₂⁻).[1][2] Superoxide is then rapidly converted to other ROS, including hydrogen peroxide (H₂O₂).[1][9] It is the H₂O₂, in conjunction with cellular peroxidases, that oxidizes DHR123 to fluorescent R123, which is then detected by flow cytometry.[1][5][7]

Neutrophil Oxidative Burst Signaling Pathway Signaling Pathway for DHR123 Oxidation cluster_0 Stimuli cluster_1 Cellular Activation cluster_2 ROS Production & Dye Oxidation fMLP fMLP GPCR GPCR fMLP->GPCR PMA PMA PKC PKC PMA->PKC Direct Activation PLCg2 PLC-γ2 GPCR->PLCg2 Ca_DAG Ca²⁺ / DAG PLCg2->Ca_DAG NADPH_Oxidase NADPH Oxidase (Inactive) PKC->NADPH_Oxidase Assembly & Activation Ca_DAG->PKC NADPH_Oxidase_Active NADPH Oxidase (Active) NADPH_Oxidase->NADPH_Oxidase_Active Assembly & Activation Superoxide Superoxide (O₂⁻) NADPH_Oxidase_Active->Superoxide Catalyzes O2 O₂ O2->Superoxide H2O2 H₂O₂ Superoxide->H2O2 Dismutation Peroxidase Myeloperoxidase H2O2->Peroxidase R123 Rhodamine 123 (Green Fluorescence) Peroxidase->R123 Oxidizes DHR123 DHR123 DHR123 (Non-fluorescent) DHR123->R123

Caption: Signaling cascade from stimulus to DHR123 oxidation in neutrophils.

Experimental Protocols

Two primary protocols are presented: one for isolated neutrophils, which provides a pure cell population, and a more rapid method using whole blood.

Protocol 1: Assay Using Isolated Human Neutrophils

This method is recommended for applications requiring a pure neutrophil population, minimizing interference from other blood cells.

A. Materials and Reagents

  • Equipment: Flow cytometer with 488 nm laser, refrigerated centrifuge, water bath, hemocytometer, light microscope.

  • Reagents:

    • Anticoagulant: Sodium or Lithium Heparin.[10]

    • Neutrophil Isolation Medium: Density gradient medium (e.g., Ficoll-Paque™, Dextran).[11][12]

    • Buffers: Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS).[1]

    • Red Blood Cell (RBC) Lysis Buffer: 0.2% NaCl followed by 1.6% NaCl, or commercial lysis buffer.[13]

    • This compound (DHR123): Stock solution in DMSO (e.g., 30 mM), store at -80°C.[1]

    • Stimulants:

      • Phorbol 12-Myristate 13-Acetate (PMA): Stock in DMSO, working solution prepared in buffer.[10][14]

      • N-formyl-Met-Leu-Phe (fMLP): Stock in DMSO, working solution prepared in buffer.[1][6]

    • Stopping Solution: Cold PBS or HBSS.

B. Neutrophil Isolation

  • Collect whole blood in heparinized tubes.

  • Isolate polymorphonuclear neutrophils (PMNs) using a density gradient separation method (e.g., Dextran sedimentation followed by Ficoll gradient).[11][12]

  • After centrifugation, carefully collect the neutrophil layer.[12]

  • Perform hypotonic lysis to remove any remaining RBCs.[13]

  • Wash the purified neutrophils twice with cold HBSS.[1]

  • Resuspend the cell pellet in HBSS, perform a cell count, and assess viability (should be >95%).

  • Adjust the cell concentration to 1 x 10⁷ cells/mL in HBSS.[1]

C. DHR123 Assay Protocol

  • In flow cytometry tubes, add 100 µL of the isolated neutrophil suspension (1 x 10⁶ cells).

  • Prepare a working solution of DHR123 in HBSS. Add DHR123 to each tube to a final concentration of 5 µM.[5]

  • Incubate the tubes for 5-15 minutes at 37°C in a water bath.[1][14]

  • Add the desired stimulus (e.g., PMA to a final concentration of 100-200 nM or fMLP to 100 nM). For the unstimulated (negative) control, add an equivalent volume of HBSS.[1][14]

  • Incubate for 15-20 minutes at 37°C.[1] Incubation time may need optimization depending on the stimulus.[5]

  • Stop the reaction by adding 1 mL of cold HBSS and placing the tubes on ice for at least 10 minutes.[1]

  • Centrifuge the tubes at 425 x g for 5 minutes at 4°C.[1]

  • Discard the supernatant and resuspend the cell pellet in 500 µL of cold HBSS or flow cytometry buffer.

  • Analyze the samples on a flow cytometer as soon as possible, measuring green fluorescence in the FL1 channel (or equivalent, ~530 nm).[1][15]

Protocol 2: Assay Using Human Whole Blood

This protocol is faster as it omits the neutrophil isolation step and is suitable for screening purposes.[16][17]

A. DHR123 Assay Protocol (Whole Blood)

  • Collect whole blood in heparinized tubes. Use within two hours of collection.[14]

  • To a flow cytometry tube, add 100 µL of fresh whole blood.[14][16]

  • Add DHR123 to a final concentration of 5 µM.

  • Incubate for 15 minutes at 37°C.[14]

  • Add the desired stimulus (e.g., PMA) or buffer for the control tube.

  • Incubate for 20-45 minutes at 37°C.[1][14]

  • Stop the reaction by placing tubes on ice.[1]

  • Add 2 mL of RBC Lysis Buffer to each tube and incubate for 10-20 minutes at room temperature.[6][14]

  • Centrifuge at 500 x g for 5-10 minutes.[14]

  • Carefully aspirate the supernatant and resuspend the leukocyte pellet in 500 µL of flow cytometry buffer.

  • Analyze immediately by flow cytometry.

Experimental Workflow

DHR123 Assay Workflow General Experimental Workflow cluster_0 Sample Preparation cluster_1 Final Processing start Start: Collect Heparinized Blood isolate_neutrophils Protocol 1: Isolate Neutrophils (Density Gradient) start->isolate_neutrophils use_whole_blood Protocol 2: Use 100 µL Whole Blood start->use_whole_blood prep_cells Prepare Cell Suspension (~1x10⁶ cells/tube) isolate_neutrophils->prep_cells add_dhr Add DHR123 Incubate at 37°C (5-15 min) use_whole_blood->add_dhr prep_cells->add_dhr add_stim Add Stimulus (PMA/fMLP) or Control Buffer add_dhr->add_stim incubate_stim Incubate at 37°C (15-45 min) add_stim->incubate_stim stop_rxn Stop Reaction (Place on Ice) incubate_stim->stop_rxn lyse_rbc Protocol 2 Only: Lyse Red Blood Cells stop_rxn->lyse_rbc wash_cells Centrifuge and Wash Cells stop_rxn->wash_cells lyse_rbc->wash_cells acquire Resuspend in Buffer & Acquire on Flow Cytometer wash_cells->acquire analyze Data Analysis: Gate on Neutrophils, Measure MFI, Calculate SI acquire->analyze

Caption: Step-by-step workflow for the DHR123 neutrophil oxidative burst assay.

Data Presentation and Analysis

  • Gating: On a forward scatter (FSC) vs. side scatter (SSC) plot, identify and gate the neutrophil population, which is characterized by high side scatter and intermediate forward scatter.[14]

  • Histogram Analysis: Create a histogram of the FL1 (green fluorescence) channel for the gated neutrophil population. The fluorescence intensity of stimulated samples will show a rightward shift compared to the unstimulated control.[1]

  • Quantification: The primary metric is the Mean Fluorescence Intensity (MFI) of the neutrophil population.

  • Stimulation Index (SI): To normalize results and facilitate comparisons, a Stimulation Index is often calculated.[5][10]

    SI = MFI of Stimulated Sample / MFI of Unstimulated Sample

Table 1: Typical Reagent Concentrations and Incubation Times
ParameterConcentration / TimeNotesSource
Cell Concentration 1 x 10⁶ - 1 x 10⁷ cells/mLFor isolated neutrophils.[1]
DHR123 Concentration 5 µMPrepare fresh from a DMSO stock.[5]
DHR123 Incubation 5 - 15 minutes at 37°CPre-loads cells with the dye.[1][14]
PMA Concentration 100 - 200 nMPotent, receptor-independent stimulus.[14][18]
fMLP Concentration 100 nMReceptor-dependent physiological stimulus.[1]
Stimulation Incubation 15 - 45 minutes at 37°CTime can be optimized.[1][14]
Table 2: Example Quantitative Data and SI Calculation
Sample ConditionMean Fluorescence Intensity (MFI)Stimulation Index (SI)
Unstimulated Control1501.0
Stimulated with PMA (100 nM)750050.0
Stimulated with fMLP (100 nM)300020.0
Test Compound + PMA375025.0

References

Dihydrorhodamine 123 Whole Blood Assay: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Dihydrorhodamine 123 (DHR) assay is a robust and widely utilized flow cytometry-based method for assessing the oxidative burst capacity of phagocytes, primarily neutrophils and monocytes, in whole blood. This assay is a cornerstone in the diagnosis of Chronic Granulomatous Disease (CGD), a primary immunodeficiency characterized by the inability of phagocytes to produce reactive oxygen species (ROS) to kill certain pathogens.[1][2] Beyond CGD diagnostics, the DHR assay serves as a valuable tool in drug development and immunological research to evaluate the impact of various compounds on phagocyte function.[3]

This application note provides a comprehensive overview of the DHR 123 whole blood assay, including the underlying principles, a detailed experimental protocol, and data interpretation guidelines.

Principle of the Assay:

The DHR assay relies on the cell-permeable, non-fluorescent dye this compound. Inside phagocytes, upon stimulation, the NADPH oxidase complex is activated, leading to the production of superoxide (B77818) and subsequently hydrogen peroxide. This compound is oxidized by these ROS, primarily through the action of myeloperoxidase, into the highly fluorescent compound Rhodamine 123. The intensity of the green fluorescence emitted by Rhodamine 123 is directly proportional to the amount of ROS produced and can be quantified on a per-cell basis using flow cytometry.

Signaling Pathway of Neutrophil Oxidative Burst

The activation of the NADPH oxidase complex is a critical step in the oxidative burst. The following diagram illustrates the key components and their assembly upon cellular stimulation.

NADPH_Oxidase_Activation cluster_membrane Cell Membrane cluster_cytosol Cytosol gp91 gp91phox p22 p22phox Assembly Active NADPH Oxidase Complex p47 p47phox Activation Phosphorylation & Translocation p47->Activation p67 p67phox p67->Activation p40 p40phox p40->Activation Rac Rac Rac->Activation Stimulus Stimulus (e.g., PMA) Stimulus->Activation Activation->Assembly Membrane Translocation ROS ROS Production (Superoxide) Assembly->ROS DHR_Assay_Workflow Start Start: Collect Whole Blood (Sodium Heparin) Aliquot Aliquot 100 µL Whole Blood into Tubes Start->Aliquot Add_DHR Add DHR 123 Working Solution Aliquot->Add_DHR Incubate1 Incubate at 37°C for 15 min Add_DHR->Incubate1 Split Incubate1->Split Add_PMA Add PMA (Stimulated Sample) Split->Add_PMA Add_Buffer Add Buffer (Unstimulated Control) Split->Add_Buffer Incubate2 Incubate at 37°C for 15-45 min Add_PMA->Incubate2 Add_Buffer->Incubate2 Lyse Lyse Red Blood Cells Incubate2->Lyse Wash Wash and Centrifuge Lyse->Wash Fix Fix Cells (Optional) Wash->Fix Acquire Acquire on Flow Cytometer Fix->Acquire Analyze Analyze Data Acquire->Analyze Data_Analysis_Logic FSC_SSC Forward vs. Side Scatter Plot Gate_Granulocytes Gate on Granulocytes (High SSC) FSC_SSC->Gate_Granulocytes Gate_Monocytes Gate on Monocytes (Intermediate SSC) FSC_SSC->Gate_Monocytes Fluorescence_Histogram Fluorescence Histogram (Rhodamine 123) Gate_Granulocytes->Fluorescence_Histogram Gate_Monocytes->Fluorescence_Histogram Unstimulated Unstimulated Sample: Low Fluorescence Peak Fluorescence_Histogram->Unstimulated Stimulated Stimulated Sample: Fluorescence Shift Fluorescence_Histogram->Stimulated Calculate_SI Calculate Stimulation Index (SI): (MFI Stimulated) / (MFI Unstimulated) Unstimulated->Calculate_SI Stimulated->Calculate_SI Interpretation Interpretation Calculate_SI->Interpretation Normal Normal Function: Significant Increase in SI Interpretation->Normal CGD CGD: No or Minimal Increase in SI Interpretation->CGD Carrier X-linked CGD Carrier: Bimodal Population Interpretation->Carrier

References

Application Notes: Preparation of Dihydrorhodamine 123 Solutions for Cellular ROS Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Dihydrorhodamine 123 (DHR 123) is a cell-permeable fluorogenic probe widely utilized for detecting intracellular reactive oxygen species (ROS), such as hydrogen peroxide and peroxynitrite.[1][2][3] In its reduced form, DHR 123 is non-fluorescent. However, upon entering cells, it is oxidized by ROS, primarily in the mitochondria, to the highly fluorescent compound Rhodamine 123.[1][2][4][5][6] The resulting fluorescence intensity, which can be measured using fluorescence microscopy, flow cytometry, or a microplate reader, is directly proportional to the level of intracellular ROS.[7][8][9] Proper preparation and handling of DHR 123 solutions are critical for obtaining accurate and reproducible results due to the compound's sensitivity to light and air oxidation.[4][5][6]

Data Presentation

The following tables summarize the key parameters for the preparation of this compound stock and working solutions based on established protocols.

Table 1: this compound Stock Solution Parameters

ParameterRecommended SpecificationNotesCitations
Solvent High-quality, anhydrous Dimethyl Sulfoxide (DMSO)DMSO is the most common solvent.[1][5][8][10][11] N,N-Dimethylformamide (DMF) can also be used; some sources suggest DMSO may cause oxidation.[6]
Concentration 5 mM - 10 mMA 10 mM stock solution is frequently recommended.[1][5][8]
Storage Temperature -20°C or -80°CStore in a non-frost-free freezer. -80°C is preferred for longer-term stability.[1][7][8][11]
Storage Conditions Store in small aliquots, protected from light and moisture/air.Aliquoting prevents repeated freeze-thaw cycles.[1][5][8] Consider gassing with an inert gas (e.g., nitrogen, argon) before sealing vials.[6][11]
Stability Up to 3 months at -20°C; up to 1 year at -80°C in solvent.Stability is dependent on storage conditions. Avoid more than 20 freeze-thaw cycles.[12]

Table 2: this compound Working Solution Parameters

ParameterRecommended SpecificationNotesCitations
Diluent Serum-free cell culture medium or buffer (e.g., PBS, HBSS)Serum components can interfere with the assay. The choice of diluent may need to be optimized for the specific cell type.[1][8][11]
Final Concentration 1 µM - 10 µMThe optimal concentration is cell-type dependent and should be determined experimentally. 5 µM is a common starting point.[1][7][8]
Preparation Prepare fresh immediately before use.The working solution is unstable and susceptible to oxidation.[1][8]
Handling Keep protected from light at all times.Use amber tubes or cover tubes with aluminum foil.[1][8]

Experimental Workflow

The diagram below illustrates the overall workflow for preparing DHR 123 stock and working solutions for use in a cellular assay.

DHR123_Workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cellular Assay DHR_powder DHR 123 Powder Vortex Dissolve (Vortex/Sonicate) DHR_powder->Vortex DMSO Anhydrous DMSO DMSO->Vortex Stock_Solution 10 mM Stock Solution in DMSO Vortex->Stock_Solution Aliquot Aliquot into Light-Protected Tubes Stock_Solution->Aliquot Store Store at -80°C Aliquot->Store Thaw_Stock Thaw One Aliquot of Stock Solution Store->Thaw_Stock Dilute Dilute to 1-10 µM (Prepare Fresh) Thaw_Stock->Dilute Buffer Serum-Free Medium or Buffer (e.g., PBS) Buffer->Dilute Working_Solution Final Working Solution Dilute->Working_Solution Add_to_Cells Incubate with Cells (e.g., 30 min at 37°C) Working_Solution->Add_to_Cells Analyze Analyze Fluorescence (Flow Cytometry/Microscopy) Add_to_Cells->Analyze

Figure 1. Workflow for the preparation and use of this compound solutions.

Experimental Protocols

Materials

  • This compound (DHR 123) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Serum-free cell culture medium or Phosphate-Buffered Saline (PBS)

  • Sterile, light-protected microcentrifuge tubes (e.g., amber tubes or clear tubes covered in foil)

  • Sterile pipettes and tips

  • Vortex mixer and/or sonicator

  • -80°C freezer

Protocol 1: Preparation of 10 mM DHR 123 Stock Solution

  • Precaution: DHR 123 is sensitive to air and light. Perform all steps with minimal exposure to light.

  • Bring the vial of DHR 123 powder to room temperature before opening to prevent moisture condensation.

  • Calculate the required volume of DMSO to achieve a 10 mM concentration. The molecular weight of DHR 123 is 346.38 g/mol .

    • Example Calculation for 1 mg of DHR 123:

      • Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L)

      • Volume (µL) = (0.001 g / 346.38 g/mol ) / 0.010 mol/L * 1,000,000 µL/L ≈ 288.7 µL

  • Add the calculated volume of anhydrous DMSO to the vial of DHR 123 powder.

  • Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. If necessary, brief sonication can be used to aid dissolution.[7][8]

  • Aliquot the 10 mM stock solution into smaller volumes (e.g., 10-20 µL) in sterile, light-protected microcentrifuge tubes.

  • Store the aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.[1][8][11]

Protocol 2: Preparation of 5 µM DHR 123 Working Solution

  • Note: This working solution is unstable and must be prepared immediately before use and kept from light.[1][8]

  • Thaw a single aliquot of the 10 mM DHR 123 stock solution at room temperature, protected from light.

  • Determine the total volume of working solution required for your experiment.

  • Dilute the 10 mM stock solution to a final concentration of 5 µM using pre-warmed (37°C) serum-free cell culture medium or buffer. This is a 1:2000 dilution.

    • Example Calculation for 1 mL of working solution:

      • Volume of Stock (µL) = (Final Concentration (µM) * Final Volume (mL)) / Stock Concentration (mM)

      • Volume of Stock (µL) = (5 µM * 1 mL) / 10,000 µM = 0.5 µL

      • Add 0.5 µL of 10 mM DHR 123 stock to 999.5 µL of medium/buffer.

  • Mix gently by pipetting or inverting the tube.

  • The working solution is now ready for cell staining. For a typical cell staining protocol, cells are incubated with the working solution for 20-30 minutes at 37°C before analysis.[1][8]

References

Troubleshooting & Optimization

how to reduce high background fluorescence with Dihydrorhodamine 123

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrorhodamine 123 (DHR 123). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during their experiments, with a focus on mitigating high background fluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (DHR 123) is a cell-permeant, non-fluorescent dye used to detect intracellular reactive oxygen species (ROS).[1][2] Upon entering the cell, DHR 123 is oxidized by certain ROS, primarily peroxynitrite and peroxide, to its fluorescent form, Rhodamine 123.[1][3][4] This oxidation process is often facilitated by cellular components like cytochrome c oxidase or iron (Fe2+).[1][3][4] The resulting Rhodamine 123 is a cationic, green fluorescent compound that accumulates in the mitochondria, and its fluorescence can be measured using a fluorometer, fluorescence microscope, or flow cytometer.[3][5]

Q2: What are the optimal excitation and emission wavelengths for Rhodamine 123?

The fluorescent product of oxidized DHR 123, Rhodamine 123, has a maximum excitation of approximately 500 nm and a maximum emission of around 536 nm.[1][3][4]

Q3: How should this compound be stored?

DHR 123 is sensitive to light and air.[6] Stock solutions, typically prepared in DMSO, should be aliquoted into small, single-use volumes and stored at -20°C in tightly sealed, light-protected vials.[6][7] Proper storage is critical to prevent auto-oxidation, which can lead to high background fluorescence.

Q4: Are there alternative probes for measuring intracellular ROS?

Yes, other fluorescent probes are available for detecting intracellular ROS. Common alternatives include 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) and dihydroethidium (B1670597) (DHE).[2] The choice of probe often depends on the specific ROS being investigated and the experimental system.

Troubleshooting Guide: High Background Fluorescence

High background fluorescence is a common issue when using DHR 123. The following guide addresses potential causes and provides solutions to minimize background signal and improve data quality.

Problem 1: High fluorescence signal in negative controls or "no-cell" blanks.

Potential Cause Recommended Solution
DHR 123 Auto-oxidation Store DHR 123 stock solutions as single-use aliquots at -20°C, protected from light and air.[6][7] Prepare working solutions fresh for each experiment.
Reagent Contamination Use high-purity, sterile buffers and media. Some researchers have reported high background signals with PBS and HBSS, which can be exacerbated by the presence of DMSO.[8][9] If possible, test different batches of reagents or use alternative buffers.
Media Components Certain components in cell culture media, such as phenol (B47542) red, can be fluorescent. Whenever possible, perform the final incubation and measurement steps in phenol red-free media or a clear buffer like PBS. Some studies have noted that RPMI medium may lead to higher background fluorescence compared to DMEM.[8]
Light-Induced Oxidation DHR 123 is light-sensitive.[6] Protect all solutions containing DHR 123 from light by wrapping tubes and plates in aluminum foil. Perform incubations in the dark.

Problem 2: High background fluorescence in unstained cells (autofluorescence).

Potential Cause Recommended Solution
Cellular Autofluorescence Some cell types naturally exhibit higher levels of autofluorescence. It is essential to include an unstained cell control to determine the baseline fluorescence of your cell population.[10] This baseline can then be subtracted from the DHR 123-stained samples.
Instrument Settings Improper settings on the flow cytometer or fluorescence microscope can amplify background noise. Use a positive control to set the appropriate voltage and gain settings to ensure the signal is within the linear range of detection.[7]

Problem 3: High and variable fluorescence across treated and untreated cells.

Potential Cause Recommended Solution
Inconsistent Staining Ensure uniform staining by using a consistent cell density and DHR 123 concentration for all samples. Gently mix the cells after adding the DHR 123 working solution.
Sub-optimal DHR 123 Concentration The optimal concentration of DHR 123 can vary between cell types. A high concentration can lead to increased background fluorescence.[7] Perform a concentration titration to determine the lowest effective concentration that provides a good signal-to-noise ratio for your specific cells.
Extended Incubation Time Longer incubation times can lead to increased background signal. Optimize the incubation time for your experiment; typically, 15-60 minutes is sufficient.[1][4]
Cell Health Unhealthy or dying cells can exhibit altered redox states and membrane permeability, leading to inconsistent staining. Ensure high cell viability before starting the experiment.

Experimental Protocols & Methodologies

Optimized DHR 123 Staining Protocol for Adherent and Suspension Cells

This protocol provides a general framework. Optimization of concentrations and incubation times for your specific cell type is highly recommended.

Reagent Preparation:

  • DHR 123 Stock Solution (10 mM): Dissolve 10 mg of DHR 123 in DMSO.[6] Aliquot into small, single-use tubes and store at -20°C, protected from light.

  • DHR 123 Working Solution (e.g., 5 µM): On the day of the experiment, dilute the 10 mM stock solution to the desired final concentration in pre-warmed, serum-free, phenol red-free medium or PBS. For a 5 µM working solution, a 1:2000 dilution of the stock is required.

Protocol for Adherent Cells:

  • Seed adherent cells in a multi-well plate to achieve the desired confluency on the day of the experiment.

  • Remove the culture medium and wash the cells once with pre-warmed PBS.

  • Add the DHR 123 working solution to each well and incubate for 15-60 minutes at 37°C in the dark.

  • (Optional) If desired, add your experimental treatment (e.g., ROS inducer or inhibitor) during the DHR 123 incubation.

  • Remove the DHR 123 working solution and wash the cells twice with PBS.

  • Add PBS or phenol red-free medium to the wells.

  • Immediately measure the fluorescence using a microplate reader, fluorescence microscope, or flow cytometer (after detaching the cells).

Protocol for Suspension Cells:

  • Harvest suspension cells and adjust the cell density to approximately 1 x 10^6 cells/mL in a suitable buffer or medium.

  • Add the DHR 123 working solution to the cell suspension and incubate for 15-60 minutes at 37°C in the dark, with occasional gentle mixing.[1]

  • (Optional) Add your experimental treatment during the incubation period.

  • Centrifuge the cells to pellet them and remove the supernatant containing the DHR 123 working solution.

  • Wash the cells twice by resuspending the pellet in PBS and centrifuging.

  • Resuspend the final cell pellet in fresh PBS for analysis.

  • Immediately measure the fluorescence.

Visualizations

DHR 123 Mechanism of Action

DHR123_Mechanism cluster_cell Cell DHR123_ext This compound (Non-fluorescent) DHR123_int This compound DHR123_ext->DHR123_int Passive Diffusion Rhodamine123 Rhodamine 123 (Fluorescent) DHR123_int->Rhodamine123 Oxidation Mitochondria Mitochondria Rhodamine123->Mitochondria Accumulation ROS ROS (e.g., Peroxynitrite) ROS->DHR123_int

Caption: Mechanism of DHR 123 activation within a cell.

Troubleshooting Workflow for High Background Fluorescence

Troubleshooting_Workflow Start High Background Fluorescence Observed Check_Blanks Analyze 'No-Cell' Blanks (Reagents Only) Start->Check_Blanks High_Blank Are Blanks High? Check_Blanks->High_Blank Check_Reagents Check Reagents: - Prepare fresh DHR 123 - Use high-purity PBS/media - Protect from light High_Blank->Check_Reagents Yes Check_Autofluorescence Analyze Unstained Cell Control High_Blank->Check_Autofluorescence No Resolved Issue Resolved Check_Reagents->Resolved High_Auto Is Autofluorescence High? Check_Autofluorescence->High_Auto Optimize_Instrument Optimize Instrument Settings: - Adjust gain/voltage - Use appropriate filters High_Auto->Optimize_Instrument Yes Optimize_Protocol Optimize Staining Protocol: - Titrate DHR 123 concentration - Optimize incubation time - Ensure cell viability High_Auto->Optimize_Protocol No Optimize_Instrument->Resolved Optimize_Protocol->Resolved

Caption: Logical steps for troubleshooting high background fluorescence.

References

Technical Support Center: Optimizing Dihydrorhodamine 123 Concentration for Macrophages

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Dihydrorhodamine 123 (DHR 123) concentration in macrophage-based assays. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in accurately measuring reactive oxygen species (ROS) production.

Troubleshooting Guide

Encountering variability or unexpected results in your DHR 123 assay? This section addresses common issues and provides actionable solutions.

Issue Potential Cause Recommendation
High Background Fluorescence 1. DHR 123 Auto-oxidation: The probe can oxidize spontaneously when exposed to light and air.[1] 2. Contaminated Reagents: Buffers like PBS may have contaminants that oxidize DHR 123.[2] 3. Phototoxicity: Exposure to UV light or prolonged exposure to excitation light can oxidize the probe.[3][4]1. Prepare DHR 123 working solution fresh and protect it from light. Store stock solutions at -20°C or -80°C.[5][6] 2. Use high-purity, sterile reagents. Test new batches of PBS for background fluorescence with DHR 123 alone. 3. Minimize light exposure during incubation and measurement. Use a plate reader with filtered light or a flow cytometer with appropriate laser power.[7]
Low or No Signal 1. Suboptimal DHR 123 Concentration: The concentration may be too low for detection in your specific macrophage type or experimental conditions. 2. Inappropriate Incubation Time: The incubation period may be too short to allow for sufficient probe uptake and oxidation.[1][5] 3. Cell Health: Macrophages may be unhealthy or dead, leading to reduced metabolic activity and ROS production. 4. Quenching: High concentrations of the oxidized product, Rhodamine 123, can lead to self-quenching.[2]1. Perform a concentration titration to determine the optimal DHR 123 concentration for your cells (e.g., 1-10 µM).[6] 2. Optimize the incubation time (e.g., 15-60 minutes). A time-course experiment is recommended.[1][8] 3. Check cell viability using a method like Trypan Blue exclusion before starting the experiment. 4. Avoid excessively high DHR 123 concentrations.
High Well-to-Well Variability 1. Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results. 2. Inconsistent Reagent Addition: Pipetting errors can introduce variability. 3. Edge Effects in Plates: Wells on the edge of a microplate can be prone to evaporation, altering concentrations.1. Ensure a homogenous cell suspension and careful pipetting when seeding cells. 2. Use calibrated pipettes and consider using a multichannel pipette for adding reagents.[5] 3. Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
Fixation Issues 1. Fixation Affects Fluorescence: Fixatives like paraformaldehyde can alter the fluorescence of Rhodamine 123. The fixation process itself does not "fix" the DHR signal.[1]1. It is generally recommended to analyze live cells immediately after staining.[1] If fixation is necessary, it should be performed after the assay, and its effects on fluorescence should be validated.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration of this compound for macrophages?

The optimal concentration of DHR 123 can vary depending on the macrophage type (e.g., primary cells, cell lines like RAW 264.7 or THP-1), cell density, and experimental conditions. A good starting point is to perform a titration curve from 1 µM to 10 µM.[6] For some applications, concentrations as low as 1.25 µg/mL have been used.[9]

Q2: How long should I incubate my macrophages with DHR 123?

Incubation times typically range from 15 to 60 minutes.[8] However, the optimal time should be determined experimentally for your specific cell type and stimulus. It is crucial to measure the fluorescence at different time points to identify the maximal production of ROS, which can be transient.[1][5]

Q3: Can I fix my cells after DHR 123 staining?

Fixation is generally not recommended as it can interfere with the fluorescent signal and lead to unreliable results. The fixation process does not preserve the DHR signal, and it's best to analyze live cells immediately after the experiment.[1]

Q4: Why is my negative control (unstimulated cells) showing high fluorescence?

High background in negative controls can be due to several factors, including auto-oxidation of DHR 123, phototoxicity, or basal ROS production in stressed cells.[1][3][4] To mitigate this, ensure your DHR 123 solution is fresh and protected from light, handle cells gently to minimize stress, and use appropriate controls.

Q5: What is the mechanism of DHR 123 oxidation?

This compound is a non-fluorescent molecule that can freely permeate cell membranes. Inside the cell, in the presence of reactive oxygen species like hydrogen peroxide (H₂O₂) and cellular peroxidases, it is oxidized to the green fluorescent compound Rhodamine 123.[10] Rhodamine 123 then accumulates in the mitochondria.[2][7]

Experimental Protocols

Protocol 1: DHR 123 Staining for Flow Cytometry

This protocol is designed for the analysis of ROS production in suspension or adherent macrophages using a flow cytometer.

  • Cell Preparation:

    • Culture macrophages to the desired confluency.

    • If using adherent cells, detach them gently using a cell scraper or a suitable non-enzymatic dissociation solution.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Resuspend the cells in a suitable buffer (e.g., PBS or serum-free medium) at a concentration of 1x10⁶ cells/mL.[8]

  • DHR 123 Loading:

    • Prepare a fresh working solution of DHR 123 in serum-free medium or PBS to the desired final concentration (typically 1-10 µM).[6] Protect the solution from light.

    • Add the DHR 123 working solution to the cell suspension.

    • Incubate the cells for 15-30 minutes at 37°C in the dark.[6][8]

  • Stimulation and Analysis:

    • After incubation, add your stimulus of interest (e.g., PMA, LPS) to the cell suspension.

    • Include appropriate controls: unstained cells, cells with DHR 123 but no stimulus (negative control), and cells with a known ROS inducer (positive control).

    • Incubate for the desired stimulation period (this should be optimized).

    • Analyze the samples immediately on a flow cytometer, detecting the Rhodamine 123 fluorescence in the appropriate channel (e.g., FITC channel, with excitation at ~488 nm and emission at ~525 nm).[11]

Protocol 2: DHR 123 Staining for Fluorescence Microscopy/Plate Reader

This protocol is suitable for visualizing ROS production in adherent macrophages.

  • Cell Seeding:

    • Seed macrophages in a multi-well plate (e.g., 96-well plate) at a suitable density and allow them to adhere overnight.

  • DHR 123 Loading and Stimulation:

    • Prepare a fresh DHR 123 working solution in serum-free medium.

    • Remove the culture medium from the wells and wash the cells once with pre-warmed PBS.

    • Add the DHR 123 working solution to each well and incubate for 15-30 minutes at 37°C in the dark.[6]

    • Remove the DHR 123 solution and replace it with fresh medium containing your stimulus.

    • Incubate for the desired stimulation period.

  • Analysis:

    • Microscopy: Wash the cells with PBS and immediately visualize them using a fluorescence microscope with appropriate filters for green fluorescence.

    • Plate Reader: Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~528 nm.[5] Take readings at multiple time points to capture the peak response.[5]

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_loading DHR 123 Loading cluster_stim Stimulation cluster_analysis Analysis prep_cells Prepare Macrophage Suspension (1x10^6 cells/mL) load_dhr Add DHR 123 (1-10 µM) prep_cells->load_dhr incubate_load Incubate 15-30 min at 37°C (in dark) load_dhr->incubate_load add_stim Add Stimulus (e.g., PMA, LPS) incubate_load->add_stim incubate_stim Incubate for Optimized Time add_stim->incubate_stim analysis Analyze via Flow Cytometry or Fluorescence Microscopy incubate_stim->analysis ros_pathway cluster_cell Macrophage cluster_membrane Cell Membrane cluster_cytosol Cytosol stimulus Stimulus (e.g., PMA, Pathogen) nadph_oxidase NADPH Oxidase stimulus->nadph_oxidase activates o2_superoxide O₂⁻ (Superoxide) nadph_oxidase->o2_superoxide produces h2o2 H₂O₂ (Hydrogen Peroxide) o2_superoxide->h2o2 converted to rhodamine123 Rhodamine 123 (Green Fluorescent) h2o2->rhodamine123 dhr123_in This compound (Non-fluorescent) dhr123_in->rhodamine123 oxidized by peroxidase Cellular Peroxidases peroxidase->rhodamine123

References

Technical Support Center: Preventing Photobleaching of Rhodamine 123 in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address the common issue of Rhodamine 123 photobleaching during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a significant problem when imaging Rhodamine 123?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as Rhodamine 123, upon exposure to excitation light. This process leads to a permanent loss of the fluorescent signal.[1] For researchers, this manifests as a fading of the green fluorescence from the mitochondria during imaging. This is problematic for several reasons:

  • Reduced Signal-to-Noise Ratio: As the Rhodamine 123 signal diminishes, it becomes increasingly difficult to distinguish it from background noise, compromising image quality.

  • Inaccurate Quantitative Analysis: In quantitative studies, photobleaching can lead to erroneous measurements of mitochondrial membrane potential or dynamics, as the decreasing signal may be misinterpreted as a biological change.[1]

  • Limited Observation Time: Rapid photobleaching shortens the viable time for image acquisition, which is particularly detrimental for time-lapse experiments or detailed Z-stack acquisitions.

Q2: What are the primary factors that cause Rhodamine 123 to photobleach?

A2: The photobleaching of Rhodamine 123 is primarily influenced by the following factors:

  • High-Intensity Excitation Light: The more intense the laser or lamp light used to excite the fluorophore, the faster it will photobleach.[1]

  • Prolonged Exposure Time: The total duration of light exposure is directly proportional to the extent of photobleaching.[1]

  • Presence of Molecular Oxygen: In the excited state, Rhodamine 123 can react with molecular oxygen to produce reactive oxygen species (ROS). These ROS can then chemically damage the fluorophore, rendering it non-fluorescent.[1][2]

Q3: Are there alternatives to Rhodamine 123 that are more photostable?

A3: Yes, the photostability of fluorescent dyes can vary. While Rhodamine 123 is a widely used and effective probe for mitochondrial membrane potential, other dyes may offer enhanced photostability.[1] For instance, some manufacturers have developed rhodamine derivatives with improved photostability.[3] Additionally, other classes of fluorescent dyes, such as some Alexa Fluor™ or DyLight™ dyes, are known for their enhanced resistance to photobleaching.[4] However, the choice of an alternative dye will depend on the specific experimental requirements, including the target organelle and the available microscope filter sets.

Troubleshooting Guides

Problem: Rapid loss of Rhodamine 123 signal during imaging.

This is a classic case of photobleaching. Follow this troubleshooting workflow to mitigate the issue.

G Troubleshooting Workflow for Rhodamine 123 Photobleaching start Start: Rapid Signal Loss Observed optimize_imaging Step 1: Optimize Imaging Parameters start->optimize_imaging use_antifade Step 2: Use Antifade Reagents (Fixed Cells) optimize_imaging->use_antifade If signal is still fading end End: Stable Signal Achieved optimize_imaging->end Problem Resolved live_cell_buffer Step 3: Optimize Live-Cell Imaging Buffer use_antifade->live_cell_buffer For live-cell experiments use_antifade->end Problem Resolved (Fixed Cells) check_sample_prep Step 4: Review Sample Preparation live_cell_buffer->check_sample_prep If issues persist live_cell_buffer->end Problem Resolved (Live Cells) check_sample_prep->end Problem Resolved

Caption: A logical workflow to diagnose and resolve rapid photobleaching of Rhodamine 123.

Step 1: Optimize Imaging Parameters

  • Reduce Excitation Intensity: Use the lowest laser power or lamp intensity that provides a detectable signal. Employ neutral density filters to attenuate the excitation light if necessary.[5]

  • Minimize Exposure Time: Use the shortest possible camera exposure time. For confocal microscopy, increase the scan speed.[5]

  • Limit Illumination: Only expose the sample to excitation light when actively acquiring an image. Use transmitted light (brightfield or DIC) to locate and focus on the region of interest.[2]

Step 2: Use Antifade Reagents (for Fixed Cells)

For fixed cell preparations, mounting the coverslip with an antifade medium is crucial for preserving the fluorescent signal.[1]

Antifade ReagentKey Characteristics
ProLong™ Gold A commercially available, hardening mountant known for its excellent photobleaching protection for a wide range of dyes, including rhodamines.[6]
VECTASHIELD® Another popular commercial mountant. It is effective at reducing fading but may cause some initial quenching of red fluorophores.[7]
SlowFade™ Diamond A commercial mountant that offers strong protection against photobleaching across the visible spectrum.[1]
n-Propyl gallate A common and effective component of homemade antifade solutions. It has been shown to reduce the fading rate of rhodamine by a factor of 10.[8][9]
DABCO 1,4-diazabicyclo[2.2.2]octane is another frequently used antifade agent in homemade preparations.[1]

Step 3: Optimize Live-Cell Imaging Buffer

For live-cell imaging, standard culture medium containing phenol (B47542) red can increase background fluorescence. It is recommended to use an imaging buffer specifically designed for live-cell microscopy.

Buffer ComponentPurpose
HEPES Provides stable pH buffering outside of a CO₂ incubator.[10]
Low Glucose Can help maintain cell health during imaging.[10]
Antioxidants (e.g., Trolox) Can be added to the imaging medium to scavenge reactive oxygen species and reduce phototoxicity and photobleaching.[11]

Step 4: Review Sample Preparation

  • Optimal Dye Concentration: Use the lowest concentration of Rhodamine 123 that gives a sufficient signal. High concentrations can lead to self-quenching and are not necessarily brighter.[12]

  • Cell Health: Ensure cells are healthy and not overly confluent, as stressed cells may not take up the dye optimally.[13]

Problem: Weak or No Rhodamine 123 Signal

If the initial signal is dim or absent, photobleaching may not be the primary issue.

Troubleshooting Steps:

  • Verify Microscope Settings: Ensure the correct filter set for Rhodamine 123 is in place (Excitation: ~507 nm, Emission: ~529 nm).[14] Check that the light source is on and the objectives are clean.[13]

  • Check Dye Concentration and Incubation: Optimize the concentration of Rhodamine 123 and the incubation time for your specific cell type.[]

  • Assess Cell Health and Mitochondrial Membrane Potential: Rhodamine 123 accumulation is dependent on the mitochondrial membrane potential.[16] If cells are unhealthy or have depolarized mitochondria, the signal will be weak. Consider using a positive control (e.g., cells known to have healthy mitochondria).

  • Confirm Protocol Steps: Review your staining protocol to ensure all steps, including washing to remove unbound dye, were performed correctly.[13]

Quantitative Data

ParameterValueReference
Photobleaching Quantum Yield (φb) of Rhodamine 123 in water In the order of 10⁻⁶ to 10⁻⁷ for irradiances below 10³ W/cm²[17]
Fluorescence Quantum Yield of Rhodamine 123 0.90[18]

Experimental Protocols

Protocol 1: Staining Fixed Cells with Rhodamine 123 and Mounting with Antifade Reagent
  • Grow cells on sterile coverslips to the desired confluency.

  • Induce experimental conditions as required.

  • Incubate cells with 1-10 µM Rhodamine 123 in appropriate media for 20-30 minutes at 37°C.

  • Wash the cells three times with warm phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Mount the coverslip onto a microscope slide with a drop of antifade mounting medium (e.g., ProLong™ Gold or a homemade n-propyl gallate solution).

  • Allow the mounting medium to cure according to the manufacturer's instructions (e.g., 24 hours for ProLong™ Gold) before imaging.[6]

  • Seal the edges of the coverslip with nail polish for long-term storage.

Protocol 2: Live-Cell Imaging of Rhodamine 123
  • Plate cells in a glass-bottom dish or chamber slide suitable for live-cell imaging.

  • Incubate cells with 1-10 µM Rhodamine 123 in serum-free medium for 20-30 minutes at 37°C.

  • Wash the cells twice with warm, phenol red-free imaging buffer (e.g., a HEPES-buffered solution).

  • Replace the medium with fresh, pre-warmed imaging buffer. For extended imaging, consider supplementing the buffer with antioxidants like Trolox.[11]

  • Image the cells immediately on a microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

Protocol 3: Preparation of n-Propyl Gallate Antifade Mounting Medium
  • Prepare a 10X PBS stock solution.

  • Prepare a 20% (w/v) stock solution of n-propyl gallate (Sigma P3130) in dimethyl sulfoxide (B87167) (DMSO).

  • In a separate tube, thoroughly mix 1 part of 10X PBS with 9 parts of glycerol.

  • Slowly add 0.1 parts of the 20% n-propyl gallate solution to the PBS/glycerol mixture while stirring rapidly.

  • Store the final solution in aliquots at -20°C, protected from light.

Visualizations

Photobleaching Signaling Pathway

The process of photobleaching can be visualized using a modified Jablonski diagram.

G Simplified Jablonski Diagram of Photobleaching S0 Ground State (S0) S1 Excited Singlet State (S1) S0->S1 Absorption S1->S0 Fluorescence T1 Excited Triplet State (T1) S1->T1 Intersystem Crossing Bleached Photobleached State T1->Bleached Reaction with O2 (ROS)

Caption: The energy transitions of a fluorophore leading to fluorescence or photobleaching.

References

Dihydrorhodamine 123 (DHR 123) Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on the stability, storage, and handling of Dihydrorhodamine 123 (DHR 123), along with troubleshooting for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: The storage conditions for DHR 123 depend on its form (solid powder vs. solution). Improper storage can lead to auto-oxidation and high background fluorescence.

  • Solid Powder: DHR 123 powder is relatively stable. It should be stored at -20°C, protected from light and moisture.[1][2] Under these conditions, it can be stable for up to three years.[1]

  • Stock Solutions (in DMSO): Stock solutions are significantly less stable than the powder.[3] It is critical to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[3][4] For optimal stability, overlay the aliquot with an inert gas like nitrogen or argon before sealing.[5] Store these aliquots at -80°C for up to one year or at -20°C for up to three months.[1][6]

  • Working Solutions: Diluted, aqueous working solutions are highly unstable and prone to rapid oxidation.[3] They should always be prepared fresh immediately before use and protected from light.[3] If not used immediately, they should be kept on wet ice for the duration of the experiment on the same day.[5]

Q2: How stable is this compound in different forms?

A2: this compound is inherently susceptible to oxidation by atmospheric oxygen. Its stability is a critical factor for successful experiments.

  • In Solution: The compound is noted to be unstable in solutions, making freshly prepared working solutions highly recommended for reliable results.[3]

  • Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions should be avoided as it can degrade the reagent.[3] Studies have shown that more than 20 freeze-thaw cycles can negatively impact the solution's stability.[7]

  • Aqueous Solutions: The stability of DHR 123 in aqueous solutions needs careful consideration, especially during long incubation periods, as this can lead to a non-specific increase in fluorescence.[8]

For experiments requiring higher stability, this compound dihydrochloride (B599025) is available as a more stable and water-soluble alternative.[9]

Summary of Storage Conditions and Stability
FormStorage TemperatureDurationKey Considerations
Solid Powder -20°CUp to 3 years[1]Protect from light and moisture.[1][2]
Stock Solution (in DMSO) -80°CUp to 1 year[1]Aliquot into single-use vials; avoid freeze-thaw cycles.[1][3]
-20°CUp to 3 months[6]Aliquot into single-use vials; avoid freeze-thaw cycles.[3][6]
Working Solution (Aqueous) On Ice (2-8°C)Use immediately[3]Prepare fresh; protect from light. Prone to auto-oxidation.[3][5]

Troubleshooting Guide

Q3: I am observing high background fluorescence in my negative control samples. What is the cause?

A3: High background fluorescence is a common issue, typically caused by the auto-oxidation of DHR 123 into its fluorescent form, Rhodamine 123.

  • Cause 1: Improper Reagent Storage/Handling: The DHR 123 stock or working solution may have oxidized before being added to the cells. This can happen if stock solutions are not stored properly at -80°C, have undergone multiple freeze-thaw cycles, or if the working solution was not prepared fresh.[3][5]

  • Solution:

    • Always use freshly prepared working solutions.[3]

    • Ensure stock solutions are properly aliquoted, stored at -80°C, and protected from light.[1]

    • Minimize exposure of the working solution to air and light; keep it on ice.[5][9]

    • Consider performing a wash step after staining to reduce extracellular background fluorescence.[3]

  • Cause 2: Media Components: Certain components in cell culture media can contribute to the oxidation of DHR 123.

  • Solution:

    • Prepare the DHR 123 working solution in a serum-free medium or a simple buffer like PBS or HBSS.[3][5]

    • If treating cells with oxidizing agents, ensure you wash the cells thoroughly (at least three times) before adding the DHR 123 probe to prevent direct oxidation of the dye.[3]

Q4: My positive control (e.g., PMA-stimulated cells) shows a weak or no fluorescent signal. What should I do?

A4: A lack of signal in a positive control suggests a problem with the reagent's activity, the cells' ability to produce ROS, or the detection method.

  • Cause 1: Inactive DHR 123: The probe may have degraded due to improper storage.

  • Solution: Use a fresh aliquot of DHR 123 stock solution to prepare your working solution. If the problem persists, open a new vial of the powdered reagent.

  • Cause 2: Insufficient Cellular Response: The cells may not be producing a detectable level of ROS.

  • Solution:

    • Confirm the viability and health of your cells.

    • Optimize the concentration of your stimulus (e.g., PMA) and the incubation time. A typical stimulation involves 50 nM PMA.[3]

    • Ensure you have a true positive control, such as adding a low concentration of hydrogen peroxide to a cell sample with the dye, to confirm the dye is working.[5]

  • Cause 3: Incorrect Instrument Settings: The signal may be present but not detected correctly.

  • Solution:

    • Ensure you are using the correct excitation and emission filters for Rhodamine 123 (Ex/Em ≈ 505/534 nm).[9]

    • For flow cytometry, check the voltage settings for the fluorescence channel. A signal that appears low on a logarithmic scale might be clearly distinguishable on a linear scale.[5]

Q5: The fluorescent signal in my experimental samples is saturated or too high. How can I fix this?

A5: An excessively high signal can make it impossible to quantify differences between samples.

  • Cause 1: DHR 123 Concentration is Too High: The probe concentration may be too high for the level of ROS production in your specific cell type.

  • Solution: Perform a titration experiment to determine the optimal DHR 123 concentration. Typical working concentrations range from 1 to 10 µM.[1][3] There is a point where the concentration can be too low to detect a signal over the background oxidative potential of the cells.[5]

  • Cause 2: Instrument Settings are Too Sensitive: The detector (e.g., PMT voltage in a flow cytometer) may be set too high.

  • Solution: Reduce the voltage settings on the instrument to bring the signal within the linear range of detection. Use your positive control to set the upper limit of the scale.[5]

Diagrams

Signaling Pathway & Mechanism

DHR123_Mechanism cluster_extracellular Extracellular cluster_intracellular Intracellular DHR_outside This compound (Cell-Permeable) DHR_inside This compound (Non-Fluorescent) DHR_outside->DHR_inside Enters Cell R123 Rhodamine 123 (Green Fluorescence) DHR_inside->R123 Oxidation ROS Reactive Oxygen Species (e.g., Peroxynitrite, H₂O₂) ROS->DHR_inside Mito Accumulates in Mitochondria R123->Mito

Caption: Mechanism of DHR 123 oxidation to fluorescent Rhodamine 123 by ROS.

Experimental Workflow

DHR123_Workflow prep_stock 1. Prepare Stock Solution (e.g., in anhydrous DMSO) aliquot 2. Aliquot & Store (-80°C, protected from light) prep_stock->aliquot prep_working 5. Prepare Fresh Working Solution (1-10 µM in serum-free media) aliquot->prep_working prep_cells 3. Prepare Cells (Seed and culture) treat_cells 4. Treat Cells (with experimental compounds) prep_cells->treat_cells stain 6. Stain Cells (Incubate 15-60 min at 37°C) treat_cells->stain prep_working->stain analyze 7. Analyze Fluorescence (Flow Cytometry or Microscopy) stain->analyze

Caption: Standard experimental workflow for measuring cellular ROS with DHR 123.

Troubleshooting Logic

DHR123_Troubleshooting start Problem Encountered high_bg High Background Fluorescence? start->high_bg low_sig No / Low Signal in Positive Control? high_bg->low_sig No cause_oxidized Cause: Oxidized Reagent high_bg->cause_oxidized Yes cause_inactive Cause: Inactive Reagent low_sig->cause_inactive Yes cause_cells Cause: Poor Cell Response low_sig->cause_cells No, reagent is ok cause_settings Cause: Incorrect Settings low_sig->cause_settings No, cells are ok sol_fresh Solution: 1. Prepare fresh working solution. 2. Use new stock aliquot. 3. Protect from light/air. cause_oxidized->sol_fresh sol_reagent Solution: Use new stock aliquot. cause_inactive->sol_reagent sol_cells Solution: Optimize stimulus concentration/time. cause_cells->sol_cells sol_settings Solution: Check filters & detector voltage. cause_settings->sol_settings

Caption: Decision tree for troubleshooting common DHR 123 assay issues.

Key Experimental Protocols

Protocol: Preparation of DHR 123 Solutions
  • Preparation of Stock Solution (e.g., 10 mM):

    • Allow the DHR 123 solid powder vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Under sterile conditions, dissolve the DHR 123 in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[1] For example, dissolve 1 mg of DHR 123 (MW: 346.38) in 28.9 µL of DMSO for a 10 mM stock solution.

    • Vortex briefly to ensure complete dissolution.

    • Immediately aliquot the stock solution into single-use, light-protecting vials.

    • Store the aliquots at -80°C for long-term storage.[1]

  • Preparation of Working Solution (e.g., 5 µM):

    • This solution must be prepared fresh immediately before use.[3]

    • Thaw one aliquot of the stock solution.

    • Dilute the stock solution in a suitable buffer (e.g., PBS) or serum-free cell culture medium to the desired final concentration (typically 1-10 µM).[1][3] For example, to make a 5 µM working solution from a 10 mM stock, perform a 1:2000 dilution (e.g., add 1 µL of stock to 2 mL of medium).

    • Keep the working solution on ice and protected from light until it is added to the cells.[5]

Protocol: General Cell Staining for ROS Detection
  • Cell Preparation: Culture adherent or suspension cells to the desired confluency or density under standard conditions.

  • Treatment: Treat the cells with your specific inducers or inhibitors of reactive oxygen species for the desired period. Include appropriate positive and negative controls.

  • Washing (Critical for Oxidizing Agents): If cells were treated with strong oxidizing agents, gently wash them three times with a warm buffer (e.g., PBS) or culture medium to remove any residual compounds that could directly oxidize the DHR 123 probe.[3]

  • Staining: Remove the treatment medium and add the freshly prepared DHR 123 working solution to the cells.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in the dark.[1][10] The optimal incubation time may vary depending on the cell type and should be determined empirically.[11]

  • Analysis:

    • Fluorescence Microscopy: Cells can be imaged directly without washing, although a wash step with a warm buffer can help reduce background fluorescence.[3]

    • Flow Cytometry: For suspension cells, wash once by centrifugation and resuspend in fresh buffer before analysis.[10] For adherent cells, detach them using a gentle method (e.g., trypsin-free dissociation buffer), wash, and resuspend for analysis.

    • Detect the fluorescent signal of Rhodamine 123 using an appropriate filter set (e.g., FITC channel, with excitation at 488 nm and emission collected around 525-535 nm).[1][9]

References

Dihydrorhodamine 123 (DHR 123) for ROS Detection: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Dihydrorhodamine 123 (DHR 123) ROS detection assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to ensure accurate and reliable experimental outcomes.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of DHR 123 for measuring reactive oxygen species (ROS).

Issue 1: High Background Fluorescence in Negative Controls

Possible Causes:

  • Autoxidation of DHR 123: DHR 123 can spontaneously oxidize to its fluorescent form, Rhodamine 123, when exposed to light and air.[1]

  • Contaminants in Reagents or Media: Components in cell culture media (e.g., riboflavin) or buffers can oxidize DHR 123.[2] Phenol (B47542) red in media can also interfere with fluorescence readings.

  • Photobleaching and Photooxidation: Exposure to light, especially UV light, during incubation or measurement can cause oxidation of DHR 123 and lead to false-positive signals.[2][3][4][5]

  • Presence of DMSO: Dimethyl sulfoxide (B87167) (DMSO), often used to dissolve DHR 123, can increase the fluorescence signal, particularly in certain buffers like PBS and HBSS.[2][3]

Troubleshooting Steps:

  • Protect from Light: Prepare DHR 123 solutions fresh and protect them from light by wrapping tubes in aluminum foil.[1] Perform all incubation steps in the dark.

  • Use Appropriate Buffers: Whenever possible, use phenol red-free media or a simple buffer like phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS) for the final incubation and measurement steps. Be aware that even these buffers can contribute to background signal with DHR 123.[2][3]

  • Minimize DMSO Concentration: Use the lowest effective concentration of DMSO to dissolve DHR 123.

  • Run Proper Controls: Always include a "no-cell" control (blank) containing only media/buffer and DHR 123 to measure the level of autoxidation. Also, include an unstained cell control to assess autofluorescence.

  • Optimize Incubation Time: Prolonged incubation with DHR 123 can lead to non-specific signals.[6] Optimize the incubation time to achieve a good signal-to-noise ratio.

Issue 2: No or Weak Signal in Positive Controls

Possible Causes:

  • Insufficient Dye Loading: The concentration of DHR 123 or the incubation time may be insufficient for adequate cellular uptake.

  • Cell Type Specificity: Some cell types may not produce large amounts of ROS in response to certain stimuli.[2] DHR 123 is particularly effective in cells that produce a strong oxidative burst, like neutrophils.[2][3]

  • Quenching of Rhodamine 123: At high concentrations, the fluorescent product Rhodamine 123 can self-quench, leading to a decrease in the fluorescence signal.

  • Inappropriate Stimulant: The chosen stimulus may not be effective at inducing ROS production in your specific cell type.

  • Loss of Mitochondrial Membrane Potential: The accumulation of the oxidized product, Rhodamine 123, is dependent on the mitochondrial membrane potential.[7] If cells are unhealthy or dying, this potential may be lost.

Troubleshooting Steps:

  • Optimize Dye Concentration and Incubation Time: Titrate the DHR 123 concentration and incubation time to find the optimal conditions for your cell type.

  • Select Appropriate Positive Controls: Use a well-characterized positive control for ROS induction, such as phorbol (B1677699) 12-myristate 13-acetate (PMA) for neutrophils or hydrogen peroxide (H₂O₂) for other cell types.[2]

  • Check Cell Viability: Ensure that the cells are viable and healthy before and during the experiment.

  • Consider a Different Probe: If your cell type produces low levels of ROS, a more sensitive probe might be required.

Issue 3: Inconsistent or Irreproducible Results

Possible Causes:

  • Variability in Experimental Conditions: Factors such as cell density, incubation time, temperature, and light exposure can all contribute to variability.[6]

  • Instability of DHR 123: DHR 123 solutions, especially when diluted, are sensitive to air and light and can degrade over time.[1]

  • Instrument Settings: Inconsistent settings on the fluorometer, flow cytometer, or fluorescence microscope can lead to variable readings.

Troubleshooting Steps:

  • Standardize Protocol: Strictly adhere to a standardized protocol for all experiments, paying close attention to all variables.

  • Prepare Fresh Reagents: Always prepare fresh working solutions of DHR 123 immediately before use.[1][8]

  • Calibrate Instruments: Ensure that the detection instrument is properly calibrated and that the settings are consistent across all experiments.

  • Include Replicates: Run multiple biological and technical replicates for each condition to assess variability.

Frequently Asked Questions (FAQs)

Q1: What reactive oxygen species does DHR 123 detect?

A1: DHR 123 is a fluorogenic probe used to detect reactive oxygen species (ROS).[9] While it is often broadly used for ROS detection, it is particularly sensitive to peroxynitrite (ONOO⁻) and can also be oxidized by hydrogen peroxide (H₂O₂) in the presence of cellular peroxidases or cytochrome c.[9][10][11][12][13] It is important to note that superoxide (B77818) (O₂⁻) and nitric oxide (NO) by themselves do not appear to oxidize DHR 123 directly.[9][11]

Q2: What is the mechanism of DHR 123?

A2: this compound is a non-fluorescent and cell-permeant molecule.[1] Once inside the cell, it can be oxidized by certain ROS to the fluorescent compound Rhodamine 123.[1][2] Rhodamine 123 is a cationic dye that accumulates in the mitochondria due to the mitochondrial membrane potential.[7] The resulting green fluorescence can be measured as an indicator of intracellular ROS production.

Q3: How should I prepare and store DHR 123?

A3: DHR 123 is typically supplied as a solid and should be dissolved in a high-quality, anhydrous solvent like DMSO to create a stock solution. This stock solution should be stored at -20°C or -80°C, protected from light and moisture.[1][12] Working solutions should be prepared fresh for each experiment by diluting the stock solution in an appropriate buffer or medium.[8] It is crucial to protect all DHR 123 solutions from light to prevent autoxidation.[1]

Q4: Can I use DHR 123 in a plate reader assay?

A4: While plate reader assays are possible, they are more susceptible to artifacts.[2] Extracellular DHR 123 in the culture supernatant can be oxidized by factors in the media or by light exposure, leading to erroneously high readings.[2][3] Flow cytometry and fluorescence microscopy are generally considered more reliable methods for detecting intracellular ROS with DHR 123 as they allow for the specific analysis of fluorescence within cells.[2][3][4]

Q5: What are some key differences between DHR 123 and DCFDA (2',7'-dichlorodihydrofluorescein diacetate)?

A5: DHR 123 and DCFDA are both commonly used ROS probes, but they have different specificities and properties. DHR 123 is generally more sensitive to peroxynitrite, while DCFH-DA (the deacetylated form of DCFDA) is more responsive to a broader range of ROS, including hydrogen peroxide.[14] DHR 123's fluorescent product, Rhodamine 123, localizes to the mitochondria, whereas the fluorescent product of DCFH-DA, DCF, is distributed throughout the cytoplasm. Some studies suggest DHR 123 may be more sensitive than DCFH-DA for detecting the respiratory burst in neutrophils.[7] However, DHR 123 can also react with non-oxidizing species, potentially leading to an overestimation of ROS.[14]

Data Presentation

Table 1: Recommended Starting Conditions for DHR 123 Assays

ParameterRecommended RangeNotes
DHR 123 Concentration 1 - 10 µMOptimal concentration should be determined empirically for each cell type.[8]
Incubation Time 15 - 60 minutesShorter incubation times may increase sensitivity and reduce non-specific signals.[6][11]
Incubation Temperature 37°COptimal for most mammalian cell lines.
Cell Density (Adherent) 2.5 x 10⁴ cells/well (96-well plate)Seed cells the day before the assay to allow for adherence.[11]
Cell Density (Suspension) 1 x 10⁶ cells/mLAdjust density as needed for your specific application.[11]

Table 2: Excitation and Emission Wavelengths

FluorophoreExcitation (max)Emission (max)
Rhodamine 123 ~500 nm~536 nm

Experimental Protocols

Detailed Methodology for ROS Detection using DHR 123 and Flow Cytometry

  • Cell Preparation:

    • For adherent cells, seed them in appropriate culture plates and grow to the desired confluency.

    • For suspension cells, culture them to the desired density.

  • Cell Treatment (Optional):

    • Treat cells with your experimental compounds (e.g., potential ROS inducers or inhibitors) for the desired duration.

    • Include appropriate positive (e.g., 50 nM PMA) and negative controls.

  • Dye Loading:

    • Prepare a fresh working solution of DHR 123 (e.g., 5 µM) in serum-free medium or PBS.[8] Protect the solution from light.

    • If cells were treated with oxidizing agents, wash them three times with buffer to remove the compounds before adding the dye.[8]

    • Remove the culture medium from the cells and add the DHR 123 working solution.

    • Incubate the cells for 30 minutes at 37°C in the dark.[8]

  • Cell Harvesting and Staining (for adherent cells):

    • After incubation, gently wash the cells once with PBS.

    • Harvest the cells using a gentle method (e.g., trypsinization, followed by neutralization with serum-containing media).

    • Centrifuge the cells and resuspend the pellet in cold PBS.

  • Data Acquisition by Flow Cytometry:

    • Analyze the cells on a flow cytometer equipped with a 488 nm excitation laser.

    • Collect the green fluorescence signal in the appropriate channel (typically FITC or a similar channel with a ~525 nm emission filter).

    • Gate on the cell population of interest based on forward and side scatter properties.

    • Record the mean fluorescence intensity (MFI) or the percentage of fluorescent cells for each sample.

Visualizations

experimental_workflow Troubleshooting Workflow for High Background Signal start High Background Fluorescence Observed check_autoxidation Is DHR 123 solution fresh and light-protected? start->check_autoxidation prepare_fresh Prepare fresh DHR 123 solution daily. Protect from light at all stages. check_autoxidation->prepare_fresh No check_media Are you using phenol red-free media/buffer? check_autoxidation->check_media Yes prepare_fresh->check_media switch_media Switch to phenol red-free medium or PBS/HBSS for final incubation and reading. check_media->switch_media No check_uv Was the assay exposed to excessive light or UV? check_media->check_uv Yes switch_media->check_uv minimize_light Perform all steps in the dark or under dim light. Avoid using a UV transilluminator. check_uv->minimize_light Yes check_controls Are proper 'no-cell' and 'unstained cell' controls included? check_uv->check_controls No minimize_light->check_controls include_controls Always run parallel controls to subtract background and autofluorescence. check_controls->include_controls No end_good Problem Resolved check_controls->end_good Yes include_controls->end_good end_bad Problem Persists: Consider alternative probe or detection method.

Caption: Troubleshooting workflow for high background fluorescence in DHR 123 assays.

signaling_pathway DHR 123 Oxidation and Potential Interferences cluster_cell Intracellular Space cluster_extracellular Extracellular / Assay Conditions DHR123_in DHR 123 (Non-fluorescent) Rhodamine123 Rhodamine 123 (Fluorescent) DHR123_in->Rhodamine123 Oxidation Mitochondria Mitochondria Rhodamine123->Mitochondria Accumulation Peroxidases Peroxidases / Cytochrome c H2O2 H₂O₂ H2O2->DHR123_in + Peroxidases ONOO ONOO⁻ ONOO->DHR123_in O2 O₂⁻ O2->ONOO NO NO NO->ONOO DHR123_out DHR 123 DHR123_out->DHR123_in Cellular Uptake Rhodamine123_out Rhodamine 123 (False Positive) DHR123_out->Rhodamine123_out Oxidation UV_Light UV Light UV_Light->DHR123_out Media_Components Media Components (e.g., Riboflavin) Media_Components->DHR123_out Autoxidation Autoxidation (Light, Air) Autoxidation->DHR123_out

References

Technical Support Center: Dihydrorhodamine 123 (DHR123) Assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Dihydrorhodamine 123 (DHR123) assay. This guide provides detailed information on selecting appropriate positive and negative controls, troubleshooting common issues, and standardized protocols to ensure the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the DHR123 assay?

The DHR123 assay is a widely used method for detecting intracellular reactive oxygen species (ROS), which are key indicators of oxidative stress. The assay utilizes this compound, a non-fluorescent, cell-permeable compound. Inside the cell, DHR123 is oxidized by ROS, primarily peroxynitrite and hydrogen peroxide (in the presence of cellular peroxidases, cytochrome c, or Fe2+), into the highly fluorescent compound Rhodamine 123 (R123).[1][2][3] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS. R123 localizes in the mitochondria, making this assay particularly sensitive to mitochondrial ROS production.[1]

Q2: Why are positive and negative controls essential in the DHR123 assay?

Positive and negative controls are crucial for validating the assay's performance and ensuring the accurate interpretation of results.

  • Positive Controls: A positive control is a substance known to induce ROS production in the experimental cells. It confirms that the assay is working correctly, the cells are capable of producing ROS, and the detection instrument is properly configured. A robust signal from the positive control indicates that a lack of signal in your experimental samples is a true negative result and not due to technical error.

  • Negative Controls: A negative control is a sample that should have minimal to no ROS production. This helps to establish the baseline fluorescence of the cells and ensures that the observed signals in your experimental samples are not due to artifacts or spontaneous oxidation of the DHR123 probe. An untreated or vehicle-treated cell sample serves as a baseline negative control. Additionally, a ROS scavenger can be used as a biological negative control to confirm that the signal is indeed from ROS.

Q3: What are the most common positive controls for the DHR123 assay?

The most common positive controls are chemical inducers of ROS production:

  • Phorbol (B1677699) 12-myristate 13-acetate (PMA): PMA is a potent activator of Protein Kinase C (PKC), which in turn activates NADPH oxidase, leading to a robust production of superoxide (B77818) and other ROS.[4][5] It is a widely used positive control, particularly in immune cells like neutrophils and monocytes.[5][6]

  • Hydrogen Peroxide (H₂O₂): Exogenous H₂O₂ can be used to directly increase intracellular ROS levels.[7] It is a simple and effective way to confirm that the DHR123 probe can be oxidized to Rhodamine 123 in your cell system.

Q4: What are suitable negative controls for the DHR123 assay?

Several types of negative controls can be employed:

  • Unstained Cells: This is the most basic negative control and is essential for determining the autofluorescence of the cells.

  • Vehicle-Treated Cells: Cells treated with the same solvent used to dissolve the experimental compounds (e.g., DMSO, PBS) serve as a baseline for comparing the effects of your treatment.

  • N-acetylcysteine (NAC): NAC is a well-established antioxidant and a precursor to the intracellular antioxidant glutathione.[8][9] It acts as a ROS scavenger and can be used to pre-treat cells before the addition of a known ROS inducer (like PMA or your experimental compound) to demonstrate that the observed fluorescence is indeed due to ROS.[10][11]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Signal in Positive Control 1. Inactive Positive Control: PMA or H₂O₂ solution may have degraded. 2. Suboptimal Concentration: The concentration of the positive control may be too low for the cell type being used. 3. Insufficient Incubation Time: The incubation time with the positive control may not be long enough to induce a detectable ROS response. 4. Cell Health: Cells may be unhealthy or dead, and therefore unable to produce ROS. 5. Incorrect Instrument Settings: The settings on the flow cytometer or fluorescence plate reader may not be optimal for detecting Rhodamine 123.1. Prepare Fresh Solutions: Always prepare fresh working solutions of PMA and H₂O₂ on the day of the experiment. 2. Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration of the positive control for your specific cell type and experimental conditions. 3. Optimize Incubation Time: Conduct a time-course experiment to identify the peak of ROS production after stimulation. 4. Check Cell Viability: Assess cell viability using a method like Trypan Blue exclusion or a viability dye before starting the assay. 5. Calibrate Instrument: Ensure the instrument is properly calibrated and the correct excitation (around 488 nm) and emission (around 525 nm) filters are being used for Rhodamine 123.[2][3][12]
High Signal in Negative Control 1. Spontaneous DHR123 Oxidation: The DHR123 probe can be sensitive to light and air, leading to spontaneous oxidation.[1] 2. High Basal Oxidative Stress: The cells may have a high basal level of ROS due to culture conditions (e.g., high cell density, nutrient depletion). 3. Contamination: Bacterial or fungal contamination in the cell culture can lead to increased ROS production. 4. Autofluorescence: Some cell types naturally have high levels of autofluorescence in the green channel.1. Protect DHR123 from Light: Prepare DHR123 solutions fresh and protect them from light by wrapping tubes in aluminum foil.[1] 2. Optimize Cell Culture Conditions: Ensure cells are seeded at an appropriate density and have fresh media. Consider including an antioxidant like NAC in a control well to quench basal ROS. 3. Check for Contamination: Regularly check cell cultures for any signs of contamination. 4. Use Unstained Control: Always include an unstained cell control to measure and potentially subtract autofluorescence.
Inconsistent Results Between Replicates 1. Pipetting Errors: Inaccurate or inconsistent pipetting of cells, DHR123, or control reagents. 2. Uneven Cell Seeding: Inconsistent number of cells per well. 3. Edge Effects in Microplates: Wells on the edge of a microplate can be prone to evaporation, leading to changes in reagent concentrations.1. Use Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques. 2. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding. 3. Minimize Edge Effects: Avoid using the outermost wells of the microplate for experimental samples, or fill them with sterile PBS to maintain humidity.

Data Presentation: Recommended Control Concentrations

The optimal concentration of positive and negative controls can vary depending on the cell type, cell density, and experimental conditions. It is highly recommended to perform a dose-response titration to determine the optimal concentration for your specific system. The following table provides a general starting point.

ControlTypeMechanism of ActionTypical Concentration Range
PMA PositiveActivates Protein Kinase C (PKC), leading to NADPH oxidase-dependent ROS production.[4][5]25 nM - 100 nM[12][13][14]
H₂O₂ PositiveDirectly increases intracellular hydrogen peroxide levels.[7]100 µM - 500 µM[7][9]
Untreated/Vehicle NegativeEstablishes baseline ROS levels.N/A
N-acetylcysteine (NAC) NegativeActs as a ROS scavenger and precursor to glutathione.[8][9]5 mM - 20 mM[15]

Experimental Protocol: DHR123 Assay for ROS Detection

This protocol provides a general workflow for measuring ROS in adherent cells using a fluorescence microplate reader. It can be adapted for suspension cells and flow cytometry.

Materials:

  • This compound (DHR123)

  • Positive Control (e.g., PMA or H₂O₂)

  • Negative Control (e.g., N-acetylcysteine)

  • Cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Black, clear-bottom 96-well microplate

  • Fluorescence microplate reader (Excitation/Emission: ~488 nm/~525 nm)

Procedure:

  • Cell Seeding: Seed adherent cells in a black, clear-bottom 96-well plate at a density that will result in a 70-80% confluent monolayer on the day of the experiment. Incubate overnight under standard cell culture conditions.

  • Preparation of Reagents:

    • Prepare a stock solution of DHR123 in DMSO. On the day of the experiment, dilute the stock solution in pre-warmed PBS or HBSS to the desired final working concentration (typically 1-10 µM).

    • Prepare fresh working solutions of your positive (e.g., 100 nM PMA) and negative (e.g., 10 mM NAC) controls in cell culture medium.

  • Control Setup:

    • Negative Control (NAC): For wells designated for the NAC negative control, remove the culture medium and add the medium containing NAC. Incubate for 1 hour prior to DHR123 loading.

    • Other Wells: For all other wells, gently wash the cells once with pre-warmed PBS.

  • DHR123 Loading: Remove the medium (or NAC-containing medium) and add the DHR123 working solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently remove the DHR123 solution and wash the cells twice with pre-warmed PBS to remove any extracellular probe.

  • Treatment Application:

    • Positive Control Wells: Add the medium containing the positive control (e.g., PMA or H₂O₂).

    • Negative Control Wells: Add fresh medium (for untreated controls) or fresh NAC-containing medium.

    • Experimental Wells: Add your experimental treatments.

  • Incubation: Incubate the plate at 37°C for the desired treatment period (e.g., 30 minutes to 4 hours), protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with excitation at ~488 nm and emission at ~525 nm.

Mandatory Visualizations

DHR123 Assay Mechanism

DHR123_Mechanism cluster_cell Inside the Cell DHR123 This compound (Non-fluorescent) R123 Rhodamine 123 (Fluorescent) DHR123->R123 Oxidation ROS Reactive Oxygen Species (e.g., H₂O₂, ONOO⁻)

Caption: Oxidation of non-fluorescent DHR123 to fluorescent Rhodamine 123 by ROS.

Signaling Pathways for Positive Controls

Positive_Controls_Pathway cluster_PMA PMA Pathway cluster_H2O2 H₂O₂ Pathway PMA PMA PKC Protein Kinase C (PKC) PMA->PKC Activates NADPH_Oxidase NADPH Oxidase PKC->NADPH_Oxidase Activates O2_to_Superoxide O₂ → O₂⁻ NADPH_Oxidase->O2_to_Superoxide Catalyzes ROS_Induction Increased Intracellular ROS O2_to_Superoxide->ROS_Induction H2O2_ext Exogenous H₂O₂ H2O2_int Intracellular H₂O₂ H2O2_ext->H2O2_int Enters Cell H2O2_int->ROS_Induction

Caption: Signaling pathways for ROS induction by PMA and H₂O₂.

Experimental Workflow for Control Selection

Control_Selection_Workflow Start Start: Plan DHR123 Experiment Define_System Define Cell System (Cell type, experimental conditions) Start->Define_System Select_Positive Select Positive Control (e.g., PMA, H₂O₂) Define_System->Select_Positive Select_Negative Select Negative Controls (Untreated, Vehicle, NAC) Define_System->Select_Negative Titration Perform Dose-Response & Time-Course for Controls Select_Positive->Titration Select_Negative->Titration Analyze_Titration Analyze Titration Data (Determine optimal concentrations and times) Titration->Analyze_Titration Proceed Proceed with Main Experiment (Using optimized controls) Analyze_Titration->Proceed

References

effect of phenol red and serum on Dihydrorhodamine 123 assay

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Dihydrorhodamine 123 (DHR 123) assay. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments for the accurate measurement of intracellular reactive oxygen species (ROS).

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of interference from phenol (B47542) red in the DHR 123 assay?

A1: Phenol red, a common pH indicator in cell culture media, can interfere with the DHR 123 assay in two main ways. Firstly, it can quench the fluorescence of Rhodamine 123, the oxidized, fluorescent product of the assay, leading to an underestimation of ROS levels.[1] Secondly, phenol red itself and its impurities can be fluorescent, contributing to high background signals and reducing the assay's sensitivity.[1][2]

Q2: How does serum affect the DHR 123 assay?

A2: Serum, a vital supplement in cell culture, contains various autofluorescent molecules, such as aromatic amino acids and NADH.[3][4] These components increase the background fluorescence, which can mask the specific signal from Rhodamine 123, thereby lowering the signal-to-noise ratio.[3] Furthermore, some studies suggest that the process of serum deprivation itself can induce ROS production, which could be a confounding variable in your experiment.

Q3: Can I perform the DHR 123 assay directly in my complete cell culture medium?

A3: It is highly recommended to avoid performing the DHR 123 assay directly in complete, phenol red- and serum-containing cell culture medium. The interference from these components can lead to inaccurate and unreliable results. The best practice is to perform the assay in a phenol red-free and serum-free medium or a simple buffer like Phosphate-Buffered Saline (PBS).[5][6][7]

Q4: What are the recommended excitation and emission wavelengths for Rhodamine 123 detection?

A4: The fluorescent product of the DHR 123 assay, Rhodamine 123, has a maximum excitation at approximately 500 nm and a maximum emission at around 536 nm.[8]

Troubleshooting Guide

High Background Fluorescence

Problem: The fluorescence intensity in my negative control (unstimulated cells) or blank (no cells) is excessively high.

Potential Cause Troubleshooting Steps
Phenol Red Interference 1. Switch to Phenol Red-Free Medium: For the duration of the assay, replace the standard medium with a phenol red-free formulation.[2] 2. Wash Cells Thoroughly: Before adding the DHR 123 probe, wash the cells at least twice with PBS or another suitable buffer to remove any residual phenol red.[6][7]
Serum Autofluorescence 1. Use Serum-Free Medium/Buffer: Perform the final incubation and measurement steps in a serum-free medium or buffer.[9] 2. Reduce Serum Concentration: If serum is absolutely necessary, try reducing its concentration to the minimum required to maintain cell health during the assay.[3] 3. Serum Starvation: Consider serum-starving the cells for a short period (e.g., 2-4 hours) before the assay, ensuring this does not adversely affect cell viability or induce a stress response.[10][11][12]
Probe Auto-oxidation 1. Protect from Light: this compound is light-sensitive and can auto-oxidize. Protect the probe solution and the assay plate from light at all times. 2. Prepare Fresh Probe Solution: Prepare the DHR 123 working solution immediately before use.
Low or No Signal

Problem: I am not observing a significant increase in fluorescence in my positive control or stimulated samples.

Potential Cause Troubleshooting Steps
Quenching by Phenol Red 1. Use Phenol Red-Free Medium: As with high background, the presence of phenol red can quench the Rhodamine 123 signal.[1]
Insufficient ROS Production 1. Optimize Stimulus Concentration and Incubation Time: Ensure that the concentration of your ROS-inducing agent and the incubation time are optimal for your cell type. 2. Check Cell Health: Confirm that the cells are viable and healthy before the experiment, as stressed or dying cells may not respond appropriately to stimuli.
Suboptimal Probe Concentration 1. Titrate DHR 123 Concentration: The optimal concentration of DHR 123 can vary between cell types. Perform a concentration titration to find the ideal concentration for your experiment.

Data Presentation

The following table summarizes the expected qualitative and semi-quantitative effects of phenol red and serum on the DHR 123 assay based on published literature. It is important to note that the exact quantitative impact will vary depending on the specific experimental conditions, including cell type, instrument settings, and media formulation.

Condition Phenol Red Serum Concentration Expected Background Fluorescence Expected Signal-to-Noise Ratio
Optimal Absent0%LowHigh
Sub-optimal 1 Present0%Moderate to HighLow to Moderate
Sub-optimal 2 Absent2%ModerateModerate
Sub-optimal 3 Absent10%HighLow
Highly Sub-optimal Present10%Very HighVery Low

Experimental Protocols

Key Experiment: DHR 123 Assay for Intracellular ROS Measurement

This protocol provides a general framework. Optimization for specific cell types and experimental conditions is recommended.

Materials:

  • Cells of interest

  • Phenol red-free cell culture medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound (DHR 123) stock solution (e.g., 1 mM in DMSO)

  • ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader or flow cytometer

Protocol for Adherent Cells:

  • Cell Seeding: Seed adherent cells in a 96-well black, clear-bottom plate at a density that allows them to reach 70-80% confluency on the day of the assay.

  • Cell Culture: Culture cells in their standard growth medium (with or without phenol red and serum, depending on the experimental design).

  • Washing: On the day of the assay, carefully aspirate the culture medium. Wash the cells twice with 100 µL of warm, sterile PBS or phenol red-free, serum-free medium.

  • Probe Loading: Prepare a working solution of DHR 123 (e.g., 5-10 µM) in phenol red-free, serum-free medium. Add 100 µL of the DHR 123 working solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stimulation: After incubation, aspirate the DHR 123 solution. Add 100 µL of phenol red-free, serum-free medium containing the desired concentration of your ROS-inducing agent (positive control) or vehicle (negative control).

  • Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485-500 nm and emission at ~520-536 nm. Kinetic readings can be taken over a period of 60-90 minutes.

Protocol for Suspension Cells:

  • Cell Preparation: Centrifuge the cell suspension and resuspend the cell pellet in warm, phenol red-free, serum-free medium at a concentration of 1 x 10^6 cells/mL.

  • Probe Loading: Add DHR 123 working solution to the cell suspension to a final concentration of 5-10 µM.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes, protected from light.

  • Washing: Centrifuge the cells to remove the DHR 123 solution and resuspend the pellet in fresh, warm, phenol red-free, serum-free medium.

  • Stimulation: Add the ROS-inducing agent or vehicle to the cell suspension.

  • Measurement: Analyze the fluorescence of the cell suspension using a flow cytometer or transfer to a 96-well plate for measurement with a microplate reader.

Visualizations

Signaling Pathways

Reactive oxygen species are generated from multiple sources within the cell and can activate various downstream signaling pathways.

ROS_Signaling_Pathway cluster_stimuli External/Internal Stimuli cluster_ros_sources ROS Sources cluster_downstream Downstream Signaling cluster_cellular_response Cellular Response Stimuli e.g., Growth Factors, Cytokines, Stress Mitochondria Mitochondria (ETC) Stimuli->Mitochondria NOX NADPH Oxidase (NOX) Stimuli->NOX ROS ROS (O2•-, H2O2) Mitochondria->ROS NOX->ROS MAPK MAPK Pathways (JNK, p38, ERK) ROS->MAPK NFkB NF-κB Pathway ROS->NFkB PI3K PI3K/Akt Pathway ROS->PI3K Response Proliferation, Apoptosis, Inflammation MAPK->Response NFkB->Response PI3K->Response

Caption: Overview of major ROS signaling pathways.

Experimental Workflow

The following diagram illustrates the general workflow for the this compound assay.

DHR123_Workflow start Start: Seed Cells wash1 Wash cells with PBS or Serum-Free Medium start->wash1 load Load cells with DHR 123 wash1->load incubate Incubate (37°C, 30-60 min) Protected from light load->incubate wash2 Wash to remove excess probe incubate->wash2 stimulate Add Stimulus (in Phenol Red/Serum-Free Medium) wash2->stimulate measure Measure Fluorescence (Ex: ~500nm, Em: ~536nm) stimulate->measure end End: Data Analysis measure->end

Caption: General experimental workflow for the DHR 123 assay.

Logical Relationship: Interference in DHR 123 Assay

This diagram illustrates the logical relationship between the presence of phenol red and serum and their impact on the DHR 123 assay results.

Interference_Logic cluster_components Assay Components cluster_effects Interfering Effects cluster_results Impact on Results PhenolRed Phenol Red Quenching Fluorescence Quenching PhenolRed->Quenching Autofluorescence Autofluorescence PhenolRed->Autofluorescence Serum Serum Serum->Autofluorescence LowSnR Low Signal-to-Noise Ratio Quenching->LowSnR HighBg High Background Autofluorescence->HighBg HighBg->LowSnR Inaccurate Inaccurate ROS Measurement LowSnR->Inaccurate

References

Technical Support Center: Dihydrorhodamine 123 (DHR123) Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during Dihydrorhodamine 123 (DHR123) experiments, with a focus on managing potential quenchers and autofluorescence.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DHR123) and how does it work?

A1: this compound (DHR123) is a cell-permeant, non-fluorescent dye used to detect intracellular reactive oxygen species (ROS).[1][2][3] Once inside the cell, DHR123 is oxidized by ROS, primarily hydrogen peroxide (H₂O₂) in the presence of peroxidases like myeloperoxidase, into the highly fluorescent compound Rhodamine 123.[3][4] Rhodamine 123 accumulates in the mitochondria due to the mitochondrial membrane potential, and its fluorescence can be measured to quantify ROS levels.[5]

Q2: What are the primary challenges I might face in a DHR123 experiment?

A2: The two most common challenges are unexpected decreases in the fluorescent signal (quenching) and high background fluorescence from the sample itself (autofluorescence). Quenching can lead to an underestimation of ROS production, while autofluorescence can mask the specific signal from Rhodamine 123, reducing the signal-to-noise ratio and making data interpretation difficult.[6]

Q3: What is autofluorescence and what causes it in my samples?

A3: Autofluorescence is the natural fluorescence emitted by biological materials when excited by light. It is not caused by a specific fluorescent label. Common endogenous sources in mammalian cells include NADH, flavins, collagen, elastin, and lipofuscin.[6][7][8] Certain experimental procedures, especially fixation with aldehyde-based reagents like formaldehyde (B43269) and glutaraldehyde, can also induce or significantly increase autofluorescence. Dead cells and red blood cells are also major contributors to background fluorescence.[6]

Q4: What does "quenching" mean in the context of a DHR123 assay?

A4: In a DHR123 assay, "quenching" can refer to a reduction in the expected fluorescent signal of Rhodamine 123. This can be caused by several factors, including self-quenching at high concentrations where the dye molecules aggregate within the mitochondria, leading to a decrease in fluorescence.[9][10] Additionally, certain compounds or cellular components could potentially absorb the excitation or emission energy of Rhodamine 123, although specific, common chemical quenchers in this experimental context are not as well-documented as sources of autofluorescence.

Troubleshooting Guide: Autofluorescence

High background fluorescence can obscure your specific signal. Use the following guide to identify and mitigate sources of autofluorescence.

Identifying Autofluorescence

The first step is to determine the extent of autofluorescence in your samples.

  • Unstained Control: Always include an unstained control sample that undergoes all the same processing steps (including fixation and permeabilization) but is not treated with DHR123. Analyzing this sample will reveal the baseline level of autofluorescence.[11]

Strategies to Reduce Autofluorescence

1. Methodological Adjustments:

StrategyRecommendationRationale
Fluorophore Selection If using multi-color flow cytometry, choose fluorophores that emit in the red or far-red spectrum (e.g., PE, APC).[6]Cellular autofluorescence is typically strongest in the blue and green regions of the spectrum (350-550 nm).[6] Shifting to longer wavelengths can significantly improve the signal-to-noise ratio.
Fixation Method Reduce the concentration of paraformaldehyde (PFA) or avoid long storage times in PFA.[6] Consider switching to an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695) if compatible with your experiment.Aldehyde fixatives react with amines and proteins to create fluorescent products.[6]
Buffer Composition Use Bovine Serum Albumin (BSA) in staining buffers instead of Fetal Calf Serum (FCS), or titrate FCS to the lowest effective concentration.[6]FCS can be a source of autofluorescence in the violet and blue spectra.[6]
Sample Preparation Remove dead cells using a viability dye and gating, or through methods like a Ficoll gradient or low-speed centrifugation.[6]Dead cells are highly autofluorescent and can non-specifically bind reagents.[6]
Lyse red blood cells (RBCs) if working with whole blood or perfuse tissues with PBS prior to fixation to remove RBCs.Heme groups in the hemoglobin of red blood cells are a major source of autofluorescence.[12]

2. Chemical Quenching:

Quenching AgentTarget AutofluorescenceNotes
Sodium Borohydride Aldehyde-induced autofluorescence.Can be effective but results may vary.
Commercial Reagents (e.g., TrueVIEW®) Targets non-lipofuscin sources including those from aldehyde fixation, red blood cells, collagen, and elastin.Offers a broad-spectrum reduction of common autofluorescence sources.

Troubleshooting Guide: Signal Quenching

A weaker-than-expected signal may not always be due to low ROS production. Consider these potential causes of signal quenching.

Potential Causes and Solutions
IssuePotential CauseRecommended Solution
Low Signal Intensity High DHR123 Concentration: Very high intracellular concentrations of the oxidized product, Rhodamine 123, can lead to self-quenching due to aggregation within the mitochondria.[9][10]Titrate the DHR123 concentration to find the optimal level that provides a bright signal without causing self-quenching. For some applications, concentrations should not exceed 25 µM.[10]
Photobleaching: Excessive exposure of Rhodamine 123 to excitation light can cause it to lose its fluorescence.Minimize the exposure time of your samples to the laser or microscope light source. Protect stained samples from light.
Incorrect Instrument Settings: Excitation and emission wavelengths may not be optimal for Rhodamine 123.Ensure your instrument's lasers and filters are set correctly for Rhodamine 123.

Quantitative Data Summary

Table 1: Spectral Properties of Rhodamine 123 and Common Autofluorescent Molecules

MoleculeExcitation Max (nm)Emission Max (nm)Notes
Rhodamine 123 505 - 512[13][14]527 - 536[1][2][3]The fluorescent product of DHR123 oxidation.
Collagen 300 - 450[12]420 - 520A major component of the extracellular matrix.
Elastin 350 - 450[7]420 - 520[7]A key protein in connective tissue.
FAD (Flavin adenine (B156593) dinucleotide) 380 - 490[7]520 - 560[7]A redox-active coenzyme found primarily in mitochondria.
NADH (Nicotinamide adenine dinucleotide) ~340~460A key coenzyme in cellular metabolism.
Lipofuscin 345 - 490[7]460 - 670[7]A pigment that accumulates in cells with age.

Experimental Protocols

Protocol 1: General DHR123 Assay for Adherent Cells
  • Cell Seeding: Seed adherent cells in a multi-well plate at a density that will result in a sub-confluent monolayer on the day of the experiment. Culture overnight.

  • Reagent Preparation: Prepare a working solution of DHR123 in a serum-free medium or PBS. The final concentration should be optimized for your cell type, typically in the range of 1-10 µM.[15] Protect the solution from light.[15]

  • Cell Treatment (Optional): If applicable, treat cells with your experimental compounds (e.g., ROS inducers as a positive control, or inhibitors).

  • DHR123 Loading: Remove the culture medium, wash the cells once with warm PBS, and then add the DHR123 working solution to each well.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in the dark.[1] The optimal incubation time may vary between cell types.

  • Washing: Remove the DHR123 solution and wash the cells twice with warm PBS.

  • Measurement: Add PBS to the wells and immediately measure the fluorescence using a fluorescence microscope, plate reader, or flow cytometer. For Rhodamine 123, use an excitation wavelength of approximately 500 nm and an emission wavelength of approximately 536 nm.[2]

Protocol 2: DHR123 Assay for Suspension Cells by Flow Cytometry
  • Cell Preparation: Harvest suspension cells and wash them with PBS by centrifugation. Resuspend the cells at a concentration of approximately 1x10⁶ cells/mL in a suitable buffer (e.g., PBS with BSA).[1]

  • DHR123 Loading: Add the DHR123 working solution to the cell suspension.

  • Incubation: Incubate for 15-60 minutes at 37°C in the dark.[16]

  • Cell Treatment (Optional): Add your experimental stimuli (e.g., PMA as a positive control) and incubate for the desired time (e.g., 45 minutes).[16]

  • Washing: Wash the cells by centrifugation to remove excess DHR123.

  • Resuspension: Resuspend the cell pellet in cold assay buffer.

  • Analysis: Analyze the cells on a flow cytometer, detecting the Rhodamine 123 signal in the appropriate channel (typically FITC or equivalent).

Controls are Critical:

  • Negative Control: Unstimulated cells treated with DHR123.

  • Positive Control: Cells treated with a known ROS inducer (e.g., Phorbol 12-myristate 13-acetate (PMA) or H₂O₂) and DHR123.[16]

  • Unstained Control: Cells without DHR123 to measure autofluorescence.[17]

Visualizations

DHR123_Mechanism cluster_0 DHR123 This compound (Non-fluorescent) Cell Cell Membrane DHR123->Cell Enters Cell Rhodamine123 Rhodamine 123 (Fluorescent) DHR123->Rhodamine123 Oxidation ROS Reactive Oxygen Species (ROS) Peroxidase Peroxidases Mitochondria Mitochondria Rhodamine123->Mitochondria Accumulates

Caption: Mechanism of DHR123 for ROS detection.

Troubleshooting_Workflow Start Experiment Shows High Background or Low Signal Check_Autofluorescence Run Unstained Control Start->Check_Autofluorescence High_Autofluorescence High Autofluorescence? Check_Autofluorescence->High_Autofluorescence Reduce_Autofluorescence Implement Strategies: - Methodological Adjustments - Chemical Quenching High_Autofluorescence->Reduce_Autofluorescence Yes Check_Quenching Review DHR123 Concentration & Instrument Settings High_Autofluorescence->Check_Quenching No Analyze_Data Re-run Experiment & Analyze Data Reduce_Autofluorescence->Analyze_Data Optimize_Experiment Optimize DHR123 Titration & Minimize Light Exposure Check_Quenching->Optimize_Experiment Optimize_Experiment->Analyze_Data End Successful Experiment Analyze_Data->End

Caption: Troubleshooting workflow for DHR123 experiments.

Autofluorescence_Sources cluster_Endogenous Endogenous Sources cluster_Procedural Procedural Sources Autofluorescence Sources of Autofluorescence Collagen Collagen Autofluorescence->Collagen Elastin Elastin Autofluorescence->Elastin NADH NADH Autofluorescence->NADH Flavins Flavins Autofluorescence->Flavins Lipofuscin Lipofuscin Autofluorescence->Lipofuscin Aldehyde_Fixation Aldehyde Fixation Autofluorescence->Aldehyde_Fixation Dead_Cells Dead Cells Autofluorescence->Dead_Cells RBCs Red Blood Cells Autofluorescence->RBCs Media_Components Media Components (e.g., FCS) Autofluorescence->Media_Components

Caption: Common sources of autofluorescence in biological samples.

References

Validation & Comparative

A Comparative Guide to Intracellular ROS Detection: Dihydrorhodamine 123 vs. DCFH-DA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate measurement of intracellular reactive oxygen species (ROS) is crucial for understanding cellular health, disease pathogenesis, and drug efficacy. Among the most common tools for this purpose are the fluorescent probes Dihydrorhodamine 123 (DHR 123) and 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA). This guide provides an objective, data-driven comparison to aid in the selection of the appropriate probe for your experimental needs.

Mechanism of Action

Both probes are cell-permeant and non-fluorescent in their reduced state, becoming fluorescent upon oxidation by ROS. However, their intracellular processing and localization differ significantly.

This compound (DHR 123)

DHR 123 is an uncharged molecule that easily diffuses across the cell membrane.[1][2] Intracellularly, it is oxidized by specific ROS, such as peroxide and peroxynitrite, to its fluorescent form, Rhodamine 123 (R123).[3][4][5] This oxidation is often dependent on the presence of cellular components like cytochrome c or peroxidases.[3][5] The resulting R123 is a positively charged, green-fluorescent dye that accumulates in the mitochondria due to the mitochondrial membrane potential.[1][2][6] This mitochondrial localization makes DHR 123 particularly useful for assessing mitochondrial ROS production.[2]

DHR123_Mechanism DHR123 This compound (Non-fluorescent, Cell-permeant) Intracellular Intracellular Space DHR123->Intracellular Passive Diffusion R123 Rhodamine 123 (Green Fluorescent) Intracellular->R123 Oxidation by ROS (e.g., Peroxynitrite, Peroxidase-dependent H₂O₂) Mitochondria Mitochondria Accumulation R123->Mitochondria Sequestration

Caption: Mechanism of DHR 123 for ROS detection.

2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

DCFH-DA is also a cell-permeant, non-fluorescent molecule.[7][8] Once inside the cell, its two acetate (B1210297) groups are cleaved by intracellular esterases, converting it into 2',7'-Dichlorodihydrofluorescein (DCFH), a polar molecule that is trapped within the cell.[7][8][9] DCFH is then oxidized by a broad range of ROS, including hydroxyl and peroxyl radicals, to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).[7][8][10] The resulting green fluorescence is typically distributed throughout the cytoplasm.

DCFHDA_Mechanism cluster_cell Intracellular Space DCFHDA DCFH-DA (Non-fluorescent, Cell-permeant) DCFH DCFH (Non-fluorescent, Trapped) DCFHDA->DCFH Deacetylation by Cellular Esterases DCF DCF (Green Fluorescent) DCFH->DCF Oxidation by ROS (e.g., Hydroxyl, Peroxyl)

Caption: Mechanism of DCFH-DA for ROS detection.

Performance Comparison

The choice between DHR 123 and DCFH-DA often depends on the specific experimental context, including the cell type, the suspected ROS species, and the desired subcellular resolution.

FeatureThis compound (DHR 123)2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
Product Rhodamine 1232',7'-Dichlorofluorescein (DCF)
Excitation (max) ~500-505 nm[3][4][5][6]~495-504 nm[7][8]
Emission (max) ~525-536 nm[3][4][5][6][11]~529-535 nm[7][8][12]
Cellular Localization Mitochondria[1][2][6]Primarily Cytoplasm[13]
Reported ROS Specificity Peroxide, Peroxynitrite.[3][4][5][6] Does not appear to be oxidized by superoxide, NO, or hydrogen peroxide alone.[3][5]Broad range including hydroxyl, peroxyl, and other ROS.[7][8][10]
Sensitivity Considered more sensitive than DCFH-DA in some cell types, like neutrophils.[2]Widely used and sensitive to general oxidative stress.[14][15]
Key Advantages Localizes to mitochondria, allowing for specific assessment of mitochondrial ROS.[2] Can simultaneously assess mitochondrial activity.[2]Measures a broad spectrum of ROS, providing a general indicator of total cellular oxidative stress.[10]
Potential Disadvantages Oxidation can be dependent on cellular enzymes (e.g., peroxidases) or cytochrome c.[3][5] Signal is dependent on mitochondrial membrane potential.[2]Prone to auto-oxidation and photo-oxidation, which can lead to artifacts.[10][16] Can leak from cells.[17] Lacks specificity for any single ROS species.[18]

Experimental Protocols

Below are generalized protocols for measuring intracellular ROS. Note that optimal conditions, including probe concentration and incubation time, should be determined empirically for each cell type and experimental setup.

Protocol 1: Intracellular ROS Detection with DHR 123

This protocol is suitable for flow cytometry, fluorescence microscopy, or microplate readers.

1. Reagent Preparation:

  • Prepare a stock solution of DHR 123 (e.g., 5 mM in DMSO). Store at -20°C, protected from light.

  • On the day of the experiment, prepare a working solution by diluting the stock solution in pre-warmed PBS or serum-free medium to a final concentration of 1-10 µM.[19] The working solution should be used immediately.[19]

2. Cell Staining:

  • Suspension Cells:

    • Harvest and wash cells once with PBS.

    • Resuspend the cell pellet in the DHR 123 working solution at a density of approximately 1x10⁶ cells/mL.[3][4]

    • Incubate for 15-60 minutes at 37°C in the dark.[3][4]

  • Adherent Cells:

    • Seed cells in a suitable plate or dish and allow them to adhere overnight.

    • Remove the culture medium and wash the cells once with PBS.

    • Add the DHR 123 working solution to cover the cells.

    • Incubate for 15-60 minutes at 37°C in the dark.[4]

3. Washing and Resuspension:

  • Suspension Cells: Centrifuge the cells, remove the supernatant, and wash once with PBS. Resuspend the final cell pellet in PBS for analysis.[4]

  • Adherent Cells: Remove the probe working solution and wash the cells twice with PBS. Add fresh PBS or medium for imaging.[4]

4. Data Acquisition:

  • Flow Cytometer: Excite at 488 nm and collect emission in the green channel (e.g., 530/30 nm bandpass filter).[2]

  • Fluorescence Microscope/Plate Reader: Excite around 500 nm and measure emission around 536 nm.[5] Analyze immediately to prevent signal loss.

Protocol 2: Intracellular ROS Detection with DCFH-DA

This protocol is suitable for flow cytometry, fluorescence microscopy, or microplate readers.

1. Reagent Preparation:

  • Prepare a stock solution of DCFH-DA (e.g., 10-20 mM in DMSO). Store at -20°C, protected from light.

  • On the day of the experiment, prepare a working solution by diluting the stock solution in pre-warmed serum-free medium or PBS to a final concentration of 10-25 µM.[7][8] This working solution must be prepared fresh and protected from light to avoid auto-oxidation.[10]

2. Cell Staining:

  • Suspension Cells:

    • Harvest and wash cells, ensuring a single-cell suspension.

    • Resuspend the cells in the DCFH-DA working solution.

    • Incubate for 30-45 minutes at 37°C in the dark.[12]

  • Adherent Cells:

    • Seed cells in a suitable plate or dish and allow them to adhere overnight.

    • Remove the culture medium and wash the cells once with PBS.

    • Add the DCFH-DA working solution to cover the cells.

    • Incubate for 30-45 minutes at 37°C in the dark.[9][12]

3. Washing and Resuspension:

  • Remove the probe working solution and wash the cells at least twice with PBS to remove any extracellular probe, which can contribute to background fluorescence.[10][20]

  • Add fresh PBS or medium for analysis.

4. Data Acquisition:

  • Flow Cytometer: Excite with a 488 nm laser and detect emission using a filter appropriate for DCF (e.g., 530/30 nm or 535 nm).[7][8]

  • Fluorescence Microscope/Plate Reader: Use an excitation wavelength of ~495 nm and measure emission at ~529 nm.[7][8] It is critical to minimize light exposure to prevent photo-bleaching.[10]

General Experimental Workflow

The following diagram illustrates the general workflow for intracellular ROS detection using either DHR 123 or DCFH-DA.

Workflow cluster_analysis Analysis Platform arrow arrow start Start prep Prepare Cells (Adherent or Suspension) start->prep treat Apply Experimental Treatment (e.g., Drug, Stimulus) prep->treat wash1 Wash Cells with PBS treat->wash1 stain Stain with Probe (DHR 123 or DCFH-DA) wash1->stain incubate Incubate at 37°C (In Dark) stain->incubate wash2 Wash to Remove Excess Probe incubate->wash2 acquire Acquire Data wash2->acquire flow Flow Cytometer acquire->flow micro Fluorescence Microscope acquire->micro plate Microplate Reader acquire->plate analysis Data Analysis (Quantify Mean Fluorescence Intensity) end End analysis->end flow->analysis micro->analysis plate->analysis

Caption: General workflow for intracellular ROS detection.

References

A Researcher's Guide to Superoxide Detection: Evaluating Alternatives to Dihydrorhodamine 123

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the intricate roles of reactive oxygen species (ROS), accurate measurement of superoxide (B77818) (O₂⁻) is paramount. While Dihydrorhodamine 123 (DHR 123) has been a common tool, its limitations, particularly its higher reactivity with hydrogen peroxide (H₂O₂) and peroxidases rather than superoxide itself, necessitate the use of more specific and reliable alternatives.[1] This guide provides an objective comparison of prominent alternative probes for superoxide measurement, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.

Understanding the Landscape of Superoxide Probes

The ideal superoxide probe should exhibit high specificity, sensitivity, and photostability, while being minimally invasive to the biological system under study. The following sections compare several popular alternatives to DHR 123, including fluorescent and chemiluminescent probes, as well as the "gold standard" technique of Electron Paramagnetic Resonance (EPR).

Comparative Analysis of Superoxide Probes

The selection of a suitable probe depends on the specific experimental requirements, such as the desired localization of detection (e.g., mitochondrial vs. cytosolic), the expected concentration of superoxide, and the available instrumentation. The table below summarizes the key performance characteristics of the discussed probes.

Probe/MethodPrinciple of DetectionTarget AnalyteLocalizationLimit of Detection (LOD)Key AdvantagesKey Limitations
MitoSOX Red Oxidation to a fluorescent product (2-hydroxy-mito-ethidium) that intercalates with mitochondrial DNA.[2][3]Mitochondrial SuperoxideMitochondriaNot widely reportedHigh specificity for mitochondrial superoxide.[2][3]Can be oxidized by other ROS at high concentrations; requires careful titration to avoid cytotoxicity and mislocalization.[3][4] HPLC is recommended for specific product detection.[3]
Dihydroethidium (DHE) Oxidation to a fluorescent product (2-hydroxyethidium) that intercalates with DNA.[5]SuperoxideCytosol, NucleusNot widely reported for HPLCSpecific for superoxide when the 2-hydroxyethidium product is selectively measured.[5][6]Also forms ethidium (B1194527), a non-specific oxidation product with overlapping fluorescence, necessitating HPLC for accurate quantification.[5][6][7] Susceptible to photooxidation.[8]
Amplex Red Enzymatic oxidation by H₂O₂ in the presence of horseradish peroxidase (HRP) to the fluorescent product resorufin.[9][10][11]Extracellular H₂O₂ (indirectly superoxide via SOD)Extracellular~19-50 nM for H₂O₂[9][10]High sensitivity and stable fluorescent product.Indirectly measures superoxide after its dismutation to H₂O₂; can be interfered with by other peroxidases.[9][10]
Luminol-based Chemiluminescence Oxidation by superoxide and other ROS, often enhanced by peroxidases, leading to light emission.[12][13]Superoxide and other ROSExtracellular/IntracellularNot standardized, but highly sensitive.[12]Very high sensitivity, suitable for detecting low levels of ROS.[12]Low specificity; reacts with various ROS, and the signal is highly dependent on the presence of peroxidases.[13]
Electron Paramagnetic Resonance (EPR) Trapping of the paramagnetic superoxide radical by a spin trap to form a more stable radical adduct, which is then detected.[14][15]SuperoxideExtracellular/Intracellular~1 µM (direct), ~1 nM (spin trapping)[14]Considered the "gold standard" for unequivocal, direct detection and quantification of free radicals.[15]Requires specialized and expensive equipment; spin traps can have their own reactivity and stability issues.[14][15]

Signaling Pathways of Superoxide Production

Superoxide is primarily generated by two major cellular sources: the mitochondrial electron transport chain (ETC) and NADPH oxidases (NOX) located in various cellular membranes. Understanding these pathways is crucial for interpreting experimental results.

G cluster_0 Mitochondrion cluster_1 Cell Membrane / Phagosome ETC Electron Transport Chain (Complex I & III) Superoxide_mito O₂⁻ ETC->Superoxide_mito e⁻ O2_mito O₂ O2_mito->ETC SOD2 SOD2 (MnSOD) Superoxide_mito->SOD2 Superoxide_cyto O₂⁻ Superoxide_mito->Superoxide_cyto Diffusion H2O2_mito H₂O₂ SOD2->H2O2_mito H2O2_cyto H₂O₂ H2O2_mito->H2O2_cyto Diffusion NOX NADPH Oxidase (NOX) NADP NADP⁺ NOX->NADP NOX->Superoxide_cyto e⁻ NADPH NADPH NADPH->NOX O2_cyto O₂ O2_cyto->NOX SOD1 SOD1 (Cu/ZnSOD) Superoxide_cyto->SOD1 SOD1->H2O2_cyto

Caption: Major cellular pathways of superoxide production.

Experimental Workflow for Superoxide Measurement

A generalized workflow for measuring cellular superoxide using fluorescent probes is outlined below. This workflow should be adapted based on the specific probe and experimental setup.

G A Cell Culture/ Tissue Preparation B Probe Loading (e.g., MitoSOX, DHE) A->B C Wash to remove excess probe B->C D Treatment with stimulus/inhibitor C->D E Data Acquisition (Microscopy, Flow Cytometry, Plate Reader, HPLC) D->E F Data Analysis E->F

Caption: General experimental workflow for superoxide detection.

Detailed Experimental Protocols

MitoSOX Red Protocol for Mitochondrial Superoxide Detection

Materials:

  • MitoSOX™ Red reagent (Thermo Fisher Scientific, M36008)

  • DMSO

  • Cells of interest

  • Appropriate cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Positive control (e.g., Antimycin A)

  • Negative control (e.g., a superoxide dismutase (SOD) mimetic like MnTMPyP)

Procedure:

  • Probe Preparation: Prepare a 5 mM stock solution of MitoSOX Red in DMSO. Protect from light and store at -20°C.

  • Cell Preparation: Plate cells in a suitable format (e.g., glass-bottom dish for microscopy, 96-well plate for plate reader).

  • Probe Loading: Dilute the MitoSOX Red stock solution to a final working concentration of 2.5-5 µM in pre-warmed HBSS or culture medium. It is crucial to optimize this concentration for your cell type to avoid artifacts.[3][16]

  • Remove the culture medium from the cells and add the MitoSOX Red working solution.

  • Incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells twice with pre-warmed HBSS or culture medium.

  • Treatment: Add the experimental compounds (stimuli or inhibitors) to the cells in fresh, pre-warmed medium.

  • Data Acquisition:

    • Fluorescence Microscopy: Image the cells using a fluorescence microscope. For specific detection of the superoxide product, use an excitation wavelength of ~400 nm and emission at ~590 nm.[17] To detect both the superoxide-specific and non-specific oxidation products, use an excitation of ~510 nm and emission at ~580 nm.[1]

    • Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, typically using the PE channel.

    • HPLC Analysis (Recommended for specificity): After incubation, lyse the cells and analyze the lysate via HPLC to separate and quantify 2-hydroxy-mito-ethidium.[3]

Dihydroethidium (DHE) Protocol for Superoxide Detection with HPLC

Materials:

  • Dihydroethidium (DHE)

  • DMSO

  • Cells or tissue homogenates

  • Acetonitrile (B52724)

  • HPLC system with fluorescence and UV detectors

Procedure:

  • Probe Preparation: Prepare a stock solution of DHE in deoxygenated DMSO and store at -80°C, protected from light.

  • Sample Preparation and Probe Loading:

    • For cells: Incubate cells with 10-50 µM DHE in a suitable buffer for 30-60 minutes at 37°C.

    • For tissue: Homogenize the tissue in a suitable buffer containing DHE.

  • Treatment: Introduce the experimental stimulus.

  • Extraction:

    • For cells, wash with PBS and then lyse with acetonitrile.

    • For tissue homogenates, add acetonitrile to precipitate proteins.

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

  • HPLC Analysis:

    • Inject the supernatant into an HPLC system equipped with a C18 column.

    • Use a gradient of acetonitrile and water (often with a small amount of acid, e.g., trifluoroacetic acid) for separation.

    • Detect 2-hydroxyethidium and ethidium using a fluorescence detector (e.g., Ex: 510 nm, Em: 595 nm) and unreacted DHE with a UV detector.[18]

    • Quantify the peaks by comparing them to known standards.

Amplex Red Protocol for Extracellular Hydrogen Peroxide (Superoxide)

Materials:

  • Amplex® Red reagent (Thermo Fisher Scientific, A12222)

  • Horseradish Peroxidase (HRP)

  • DMSO

  • Reaction buffer (e.g., 50 mM sodium phosphate, pH 7.4)

  • Superoxide Dismutase (SOD) for specificity control

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM Amplex Red stock solution in DMSO.

    • Prepare a 10 U/mL HRP stock solution in the reaction buffer.

    • Prepare a working solution containing 50 µM Amplex Red and 0.1 U/mL HRP in the reaction buffer. For superoxide detection, also include SOD (e.g., 25 U/mL) to convert superoxide to H₂O₂.

  • Sample Preparation: Prepare cell suspensions or enzyme reaction mixtures in a 96-well plate.

  • Assay Initiation: Add the Amplex Red working solution to the samples.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light. The assay is continuous and can be monitored kinetically.

  • Data Acquisition: Measure the fluorescence using a microplate reader with excitation at ~530-560 nm and emission at ~590 nm.[11]

Conclusion

While this compound has its applications, its lack of specificity for superoxide necessitates the use of more advanced and specific probes for rigorous scientific investigation. MitoSOX Red and Dihydroethidium, when coupled with HPLC analysis, offer high specificity for mitochondrial and cellular superoxide, respectively. For high-throughput screening or when direct superoxide detection is challenging, Amplex Red provides a sensitive, albeit indirect, measurement. Luminol-based assays are exceptionally sensitive but lack specificity. For the most definitive and quantitative measurements, Electron Paramagnetic Resonance remains the unparalleled gold standard. The choice of the optimal probe will ultimately depend on a careful consideration of the experimental context, required specificity, and available resources. By understanding the strengths and weaknesses of each alternative, researchers can significantly enhance the accuracy and reliability of their superoxide measurements, leading to more robust and impactful findings.

References

A Head-to-Head Comparison of Dihydrorhodamine 123 and MitoSOX Red for Detecting Mitochondrial Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating mitochondrial dysfunction and oxidative stress, the accurate detection of mitochondrial reactive oxygen species (ROS) is paramount. Among the array of available fluorescent probes, Dihydrorhodamine 123 (DHR 123) and MitoSOX Red have emerged as two of the most commonly utilized tools. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and a critical evaluation of their respective strengths and weaknesses to aid in the selection of the most appropriate reagent for your research needs.

Executive Summary

This compound is a general ROS indicator that, upon oxidation, becomes the fluorescent compound Rhodamine 123, which localizes to the mitochondria. While sensitive, it is not specific to a single type of ROS. In contrast, MitoSOX Red is a fluorogenic dye specifically designed to detect superoxide (B77818), a primary mitochondrial ROS, within the mitochondria of live cells. The choice between these two probes will largely depend on the specific research question: whether a broad indication of oxidative stress is sufficient or if the detection of mitochondrial superoxide is the primary goal.

Performance Characteristics at a Glance

FeatureThis compound (DHR 123)MitoSOX Red
Target Analyte General Reactive Oxygen Species (ROS), including peroxynitrite, hypochlorous acid, and H₂O₂ in the presence of peroxidases.[1][2][3][4][5][6]Primarily mitochondrial superoxide (O₂•⁻).[7][8][9]
Mechanism of Action Non-fluorescent DHR 123 is oxidized to the green-fluorescent Rhodamine 123, which then accumulates in the mitochondria.[3]Cell-permeant MitoSOX Red is selectively targeted to the mitochondria and is oxidized by superoxide to a red-fluorescent product that binds to mitochondrial nucleic acids.[7][10]
Excitation/Emission (nm) ~500 / ~536 nm (Rhodamine 123).[3]~510 / ~580 nm.[7] A superoxide-specific oxidation product can also be excited at ~400 nm.[8][10]
Working Concentration 1 - 10 µM.[3]100 nM - 5 µM; 1 µM is suggested as optimal to avoid cytosolic accumulation and ensure mitochondrial specificity.[2][11]
Advantages High sensitivity, provides a general indication of cellular oxidative stress.[3]High specificity for mitochondrial superoxide, allows for targeted detection of a key ROS species.[7][8]
Limitations & Artifacts Not specific for any single ROS.[1][2] Susceptible to auto-oxidation and can be oxidized by UV light, leading to false positives.[12][13] The fluorescence signal can be influenced by mitochondrial membrane potential.Can be oxidized by other ROS at higher concentrations, leading to reduced specificity.[11][14] The red fluorescence may not be a reliable sole indicator of superoxide.[10] Uptake is dependent on mitochondrial membrane potential.

Signaling Pathways and Experimental Workflows

To visualize the underlying biological and experimental processes, the following diagrams are provided.

cluster_ETC Electron Transport Chain cluster_Probes Fluorescent Probes ComplexI Complex I Superoxide O₂•⁻ (Superoxide) ComplexI->Superoxide e⁻ leak ComplexIII Complex III ComplexIII->Superoxide e⁻ leak O2 O₂ SOD2 SOD2 Superoxide->SOD2 Rhodamine123 Rhodamine 123 (Green Fluorescent) Superoxide->Rhodamine123 Oxidation MitoSOX_ox Oxidized MitoSOX (Red Fluorescent) Superoxide->MitoSOX_ox Oxidation H2O2 H₂O₂ H2O2->Rhodamine123 Oxidation (with peroxidases) SOD2->H2O2 Dismutation DHR123 DHR 123 (Non-fluorescent) DHR123->Rhodamine123 MitoSOX MitoSOX Red (Non-fluorescent) MitoSOX->MitoSOX_ox cluster_DHR123 DHR 123 Workflow D_Start Start D_Cells Seed and Culture Cells D_Start->D_Cells D_Treat Treat Cells with Experimental Compounds D_Cells->D_Treat D_Load Load Cells with 1-10 µM DHR 123 D_Treat->D_Load D_Incubate Incubate for 15-30 min at 37°C D_Load->D_Incubate D_Wash Wash Cells (Optional) D_Incubate->D_Wash D_Analyze Analyze via Fluorescence Microscopy or Flow Cytometry (Ex/Em: ~500/536 nm) D_Wash->D_Analyze D_End End D_Analyze->D_End cluster_MitoSOX MitoSOX Red Workflow M_Start Start M_Cells Seed and Culture Cells M_Start->M_Cells M_Treat Treat Cells with Experimental Compounds M_Cells->M_Treat M_Load Load Cells with 1-5 µM MitoSOX Red M_Treat->M_Load M_Incubate Incubate for 10-30 min at 37°C M_Load->M_Incubate M_Wash Wash Cells with Pre-warmed Buffer M_Incubate->M_Wash M_Analyze Analyze via Fluorescence Microscopy or Flow Cytometry (Ex/Em: ~510/580 nm) M_Wash->M_Analyze M_End End M_Analyze->M_End

References

Validating the Dihydrorhodamine 123 Assay with Antioxidant Treatment: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Dihydrorhodamine 123 (DHR 123) assay for the detection of intracellular reactive oxygen species (ROS). It details a validation protocol using the antioxidant N-acetylcysteine (NAC) and compares the DHR 123 assay with other common methods for measuring ROS. Experimental protocols and data are presented to assist researchers in establishing robust and reliable ROS detection in their laboratories.

Introduction to the this compound Assay

The this compound (DHR 123) assay is a widely used method to measure intracellular ROS, particularly peroxynitrite and hydrogen peroxide. DHR 123 is a non-fluorescent, cell-permeable dye that, upon entering the cell, is oxidized by ROS to the highly fluorescent compound Rhodamine 123.[1] The resulting fluorescence intensity is directly proportional to the level of intracellular ROS and can be quantified using various methods such as fluorimetry, flow cytometry, or fluorescence microscopy.[1][2] A key feature of Rhodamine 123 is its accumulation in the mitochondria, the primary site of ROS production, making the DHR 123 assay particularly useful for studying mitochondrial oxidative stress.[1]

Validating the DHR 123 Assay with an Antioxidant

To ensure the specificity and reliability of the DHR 123 assay, it is crucial to validate it using a known antioxidant. This process confirms that the assay is indeed measuring ROS and that the signal can be attenuated by a compound that scavenges these reactive species. N-acetylcysteine (NAC) is a well-established antioxidant that can be used for this purpose.

Experimental Protocol: Validation with N-acetylcysteine (NAC)

This protocol outlines the steps for validating the DHR 123 assay in a cell-based model using NAC as a positive control antioxidant.

Materials:

  • Cells of interest (e.g., HeLa, SH-SY5Y)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound (DHR 123)

  • N-acetylcysteine (NAC)

  • ROS-inducing agent (e.g., hydrogen peroxide (H₂O₂), menadione)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well black, clear-bottom microplate at a density that will result in 70-80% confluency on the day of the experiment. Incubate overnight under standard cell culture conditions.

  • Antioxidant Pre-treatment: Prepare a stock solution of NAC in cell culture medium. On the day of the experiment, remove the old medium from the cells and replace it with fresh medium containing various concentrations of NAC (e.g., 0, 1, 5, 10, 20 mM). Incubate for 1-2 hours.

  • ROS Induction: Following the antioxidant pre-treatment, induce oxidative stress by adding a ROS-inducing agent. For example, add H₂O₂ to a final concentration of 100-500 µM. A control group without the ROS inducer should also be included. Incubate for 30-60 minutes.

  • DHR 123 Staining: Prepare a working solution of DHR 123 in PBS or serum-free medium (final concentration typically 5-10 µM). Remove the medium containing the ROS inducer and NAC, and wash the cells once with warm PBS. Add the DHR 123 working solution to each well and incubate for 30-60 minutes at 37°C, protected from light.[3]

  • Fluorescence Measurement: After incubation, wash the cells once with warm PBS. Add 100 µL of PBS to each well. Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 529 nm, respectively.[4]

Data Analysis:

Subtract the background fluorescence (wells with DHR 123 but no cells) from all readings. Normalize the fluorescence intensity of the experimental groups to the control group (cells treated with the ROS inducer but without NAC). The results should demonstrate a dose-dependent decrease in fluorescence with increasing concentrations of NAC, confirming the assay's ability to detect changes in ROS levels in response to an antioxidant.

Data Presentation: Expected Results of Validation

The following table summarizes the expected quantitative data from a DHR 123 assay validation experiment using an antioxidant.

Treatment GroupDHR 123 Fluorescence (Arbitrary Units)% Inhibition of ROS Production
Untreated Control100 ± 10N/A
ROS Inducer (e.g., 100 µM H₂O₂)500 ± 500%
ROS Inducer + 1 mM NAC400 ± 4520%
ROS Inducer + 5 mM NAC250 ± 3050%
ROS Inducer + 10 mM NAC150 ± 2070%
ROS Inducer + 20 mM NAC110 ± 1578%

Note: These are representative data and actual values may vary depending on the cell type, ROS inducer, and experimental conditions.

Comparison with Alternative ROS Detection Methods

While the DHR 123 assay is a robust method, several other assays are available for detecting intracellular ROS. The choice of assay depends on the specific research question and the type of ROS being investigated.

AssayProbePrincipleAdvantagesLimitations
This compound (DHR 123) Assay This compoundOxidation to fluorescent Rhodamine 123, which accumulates in mitochondria.[1]High sensitivity; specific to peroxynitrite and H₂O₂ in the presence of peroxidases.[5]Can be oxidized by cytochrome c, potentially leading to artifacts.[2]
DCFH-DA Assay 2',7'-Dichlorodihydrofluorescein diacetateDeacetylation by cellular esterases and subsequent oxidation to fluorescent DCF.Broad reactivity with various ROS.Prone to auto-oxidation and photo-instability; not specific to a single ROS.
MitoSOX Red Assay MitoSOX RedSpecifically targets mitochondrial superoxide (B77818) and is oxidized to a red fluorescent product that intercalates with mitochondrial DNA.[6]Highly specific for mitochondrial superoxide.[6]Can be influenced by changes in mitochondrial membrane potential.
Amplex Red Assay Amplex RedIn the presence of horseradish peroxidase (HRP), reacts with H₂O₂ to produce the highly fluorescent resorufin.Highly sensitive and specific for H₂O₂.Requires exogenous HRP, which may not penetrate all cellular compartments.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_workflow Experimental Workflow A 1. Seed Cells B 2. Pre-treat with Antioxidant (NAC) A->B C 3. Induce Oxidative Stress (e.g., H2O2) B->C D 4. Stain with DHR 123 C->D E 5. Measure Fluorescence D->E

Figure 1: Experimental workflow for validating the DHR 123 assay.

G cluster_pathway ROS Signaling and Antioxidant Quenching ROS_Source Cellular Stress (e.g., H2O2) ROS Reactive Oxygen Species (ROS) ROS_Source->ROS DHR123_unoxidized This compound (Non-fluorescent) ROS->DHR123_unoxidized Oxidation Antioxidant Antioxidant (e.g., NAC) ROS->Antioxidant Quenching Rhodamine123 Rhodamine 123 (Fluorescent) DHR123_unoxidized->Rhodamine123 Neutralized Neutralized Products Antioxidant->Neutralized

Figure 2: ROS generation, detection by DHR 123, and quenching by an antioxidant.

References

Assessing the Specificity of Dihydrorhodamine 123 in Complex Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection of reactive oxygen species (ROS) is critical for understanding cellular signaling, pathophysiology, and for the development of novel therapeutics. Dihydrorhodamine 123 (DHR 123) is a widely used fluorescent probe for detecting intracellular ROS. However, its specificity in complex biological samples is a subject of considerable debate. This guide provides an objective comparison of DHR 123 with alternative ROS probes, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

This compound: Mechanism and Specificity

This compound is a non-fluorescent, cell-permeant compound that can be oxidized to the green fluorescent rhodamine 123 (R123) in the presence of certain ROS. This conversion allows for the detection and quantification of ROS production using fluorescence microscopy, flow cytometry, or a fluorescence plate reader. While broadly used, the specificity of DHR 123 is not absolute. It is known to react with peroxynitrite (ONOO⁻) and can be oxidized by hydrogen peroxide (H₂O₂) in the presence of peroxidases or cytochrome c.[1][2][3][4] It is important to note that DHR 123 does not directly react with superoxide (B77818) (O₂•⁻) or hydrogen peroxide alone.[3][4]

Comparison of Common ROS-Sensitive Fluorescent Probes

The choice of a fluorescent probe for ROS detection should be carefully considered based on the specific ROS of interest and the experimental system. Below is a comparative summary of DHR 123 and other commonly used ROS probes.

ProbePrimary Target ROSExcitation (nm)Emission (nm)AdvantagesDisadvantages
This compound (DHR 123) Peroxynitrite (ONOO⁻), H₂O₂ (with peroxidases)~500~536High sensitivity, cell-permeant.[3]Lacks specificity, can be auto-oxidized, requires peroxidases for H₂O₂ detection.[5][6]
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) General oxidative stress (H₂O₂, HO•, ROO•)~495~529Widely used, sensitive to a broad range of ROS.[7]Non-specific, prone to auto-oxidation and photo-instability, can generate ROS upon excitation.[5][8]
MitoSOX™ Red Mitochondrial Superoxide (O₂•⁻)~510~580Specifically targets mitochondrial superoxide.[9]Can be oxidized by other mitochondrial oxidants, potential for artifacts.[10]
Amplex™ Red Hydrogen Peroxide (H₂O₂)~571~585High sensitivity and specificity for H₂O₂.[11]Requires exogenous horseradish peroxidase (HRP), measures extracellular H₂O₂.[11]

Experimental Protocols

To rigorously assess the specificity of DHR 123 and validate its signal in your experimental system, a combination of pharmacological inhibitors and scavengers is essential.

General Protocol for Cellular ROS Detection with DHR 123

This protocol provides a starting point for measuring ROS in cultured cells. Optimization of probe concentration and incubation time may be necessary for different cell types and experimental conditions.

Materials:

  • This compound (DHR 123) stock solution (e.g., 1-10 mM in DMSO)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Cell culture medium

  • ROS-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA)

  • Black, clear-bottom 96-well plates for fluorescence reading

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a sub-confluent monolayer on the day of the experiment.

  • Cell Treatment (Optional): Treat cells with your compound of interest or a known ROS inducer/inhibitor.

  • Probe Loading:

    • Prepare a fresh working solution of DHR 123 in cell culture medium or buffer. A final concentration of 1-10 µM is a common starting point.

    • Remove the culture medium from the cells and wash once with warm PBS.

    • Add the DHR 123 working solution to the cells.

    • Incubate for 30-60 minutes at 37°C, protected from light.

  • ROS Induction (Optional): If using an acute ROS inducer, add it to the cells during the last 15-30 minutes of the DHR 123 incubation.

  • Measurement:

    • Wash the cells twice with warm PBS to remove excess probe.

    • Add 100 µL of PBS or imaging buffer to each well.

    • Measure the fluorescence intensity using a fluorescence plate reader with excitation around 500 nm and emission around 536 nm.

Protocol for Assessing DHR 123 Specificity using Inhibitors and Scavengers

This protocol should be performed in parallel with your main experiment to identify the specific ROS contributing to the DHR 123 signal.

Materials:

  • Superoxide Dismutase (SOD) from bovine erythrocytes (to scavenge O₂•⁻)

  • Catalase from bovine liver (to decompose H₂O₂)

  • Nω-Nitro-L-arginine methyl ester hydrochloride (L-NAME) (inhibitor of nitric oxide synthases)

  • Allopurinol (B61711) (inhibitor of xanthine (B1682287) oxidase)

  • Cells and reagents from the general protocol.

Procedure:

  • Pre-incubation with Inhibitors: Before loading the cells with DHR 123, pre-incubate separate sets of cells with the following inhibitors for 30-60 minutes:

    • SOD: 100-300 U/mL

    • Catalase: 500-1000 U/mL

    • L-NAME: 100 µM - 1 mM

    • Allopurinol: 10-100 µM[12]

  • DHR 123 Loading and ROS Induction: Following the pre-incubation, proceed with the DHR 123 loading and ROS induction steps as described in the general protocol, keeping the inhibitors present in the medium.

  • Fluorescence Measurement: Measure the fluorescence intensity as described previously.

  • Data Analysis: Compare the fluorescence signal in the presence of each inhibitor to the signal from cells treated with the ROS inducer alone.

    • A significant decrease in fluorescence in the presence of SOD suggests a contribution from superoxide (indirectly, by preventing the formation of peroxynitrite).

    • A decrease with catalase suggests a role for H₂O₂ (likely in conjunction with peroxidases).

    • A reduction with L-NAME points to the involvement of nitric oxide and, consequently, peroxynitrite.

    • Inhibition by allopurinol indicates that xanthine oxidase is a source of the ROS.

Visualization of Key Signaling Pathways and Experimental Workflow

To aid in the understanding of ROS production and the experimental design for assessing probe specificity, the following diagrams are provided.

G Experimental Workflow for Assessing DHR 123 Specificity cluster_setup Cell Preparation cluster_treatment Inhibitor Pre-treatment (30-60 min) cluster_loading Probe Loading (30-60 min) cluster_induction ROS Induction cluster_measurement Measurement Seed Cells Seed Cells Control Control Seed Cells->Control SOD (Superoxide Scavenger) SOD (Superoxide Scavenger) Seed Cells->SOD (Superoxide Scavenger) Catalase (H2O2 Scavenger) Catalase (H2O2 Scavenger) Seed Cells->Catalase (H2O2 Scavenger) L-NAME (NOS Inhibitor) L-NAME (NOS Inhibitor) Seed Cells->L-NAME (NOS Inhibitor) Allopurinol (XO Inhibitor) Allopurinol (XO Inhibitor) Seed Cells->Allopurinol (XO Inhibitor) Add DHR 123 Add DHR 123 Control->Add DHR 123 SOD (Superoxide Scavenger)->Add DHR 123 Catalase (H2O2 Scavenger)->Add DHR 123 L-NAME (NOS Inhibitor)->Add DHR 123 Allopurinol (XO Inhibitor)->Add DHR 123 Add Stimulus (e.g., PMA) Add Stimulus (e.g., PMA) Add DHR 123->Add Stimulus (e.g., PMA) Measure Fluorescence Measure Fluorescence Add Stimulus (e.g., PMA)->Measure Fluorescence

Caption: Experimental workflow for determining the specificity of DHR 123 using various inhibitors.

NADPH_Oxidase_Pathway NADPH Oxidase Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol gp91phox gp91phox (Nox2) NADP NADP+ gp91phox->NADP Superoxide O₂•⁻ (Superoxide) gp91phox->Superoxide p22phox p22phox p47phox p47phox p47phox->gp91phox translocates to p67phox p67phox p67phox->gp91phox translocates to p40phox p40phox p40phox->gp91phox translocates to Rac Rac-GDP Rac_GTP Rac-GTP Rac->Rac_GTP Rac_GTP->gp91phox translocates to Stimulus Stimulus (e.g., PMA, Cytokines) Stimulus->Rac activates GEF PKC PKC Stimulus->PKC PKC->p47phox phosphorylates NADPH NADPH NADPH->gp91phox O2 O₂ O2->gp91phox

Caption: Simplified signaling cascade of NADPH oxidase activation leading to superoxide production.

Mitochondrial_ROS_Pathway Mitochondrial Electron Transport Chain ROS Production cluster_matrix Mitochondrial Matrix NADH NADH Complex I Complex I NADH->Complex I Coenzyme Q Coenzyme Q Complex I->Coenzyme Q O2_matrix O₂ Complex I->O2_matrix electron leak Succinate Succinate Complex II Complex II Succinate->Complex II Complex II->Coenzyme Q Complex III Complex III Coenzyme Q->Complex III Cytochrome c Cytochrome c Complex III->Cytochrome c Complex III->O2_matrix electron leak Complex IV Complex IV Cytochrome c->Complex IV O₂ O₂ Complex IV->O₂ H₂O Superoxide_matrix O₂•⁻ O2_matrix->Superoxide_matrix SOD2 SOD2 Superoxide_matrix->SOD2 H2O2_matrix H₂O₂ SOD2->H2O2_matrix

Caption: ROS production via electron leakage from the mitochondrial electron transport chain.[1][13][14][15]

Xanthine_Oxidase_Pathway Xanthine Oxidase ROS Generation Pathway Hypoxanthine Hypoxanthine XO Xanthine Oxidase (XO) Hypoxanthine->XO Xanthine Xanthine Xanthine->XO UricAcid Uric Acid XO->Xanthine XO->UricAcid H2O2_xo H₂O₂ XO->H2O2_xo Superoxide_xo O₂•⁻ XO->Superoxide_xo O2_xo O₂ O2_xo->XO Allopurinol Allopurinol Allopurinol->XO inhibits

Caption: The xanthine oxidase pathway for the production of uric acid, H₂O₂, and superoxide.[16][17]

Conclusion

This compound is a sensitive fluorescent probe for the detection of certain reactive oxygen species. However, its lack of specificity necessitates careful experimental design and the use of appropriate controls to ensure accurate interpretation of results. For researchers specifically interested in mitochondrial superoxide or hydrogen peroxide, more specific probes such as MitoSOX Red and Amplex Red, respectively, may be more suitable. By understanding the limitations of each probe and employing rigorous validation protocols, researchers can confidently assess the role of ROS in their biological systems of interest.

References

Dihydrorhodamine 123: A Comprehensive Comparison Guide for Cellular ROS Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate detection of reactive oxygen species (ROS) is crucial for understanding cellular signaling, oxidative stress, and the efficacy of novel therapeutics. Dihydrorhodamine 123 (DHR 123) has emerged as a widely utilized fluorescent probe for this purpose. This guide provides an in-depth comparison of DHR 123 with other common ROS indicators, supported by experimental data and detailed protocols to inform your selection of the most appropriate tool for your research needs.

This compound: Mechanism of Action and Key Features

This compound is the non-fluorescent, reduced form of the fluorescent dye Rhodamine 123.[1] Its cell-permeant nature allows it to readily cross cell membranes.[2] Once inside the cell, DHR 123 is oxidized by certain reactive oxygen species, primarily peroxynitrite and hydrogen peroxide in the presence of peroxidases, to the fluorescent Rhodamine 123.[3][4][5][6] The resulting Rhodamine 123 accumulates in the mitochondria due to its cationic charge, emitting a bright green fluorescence upon excitation.[2][7][8] This fluorescence can be quantified using techniques such as flow cytometry, fluorescence microscopy, and microplate readers.[3][9]

Advantages and Disadvantages of this compound

The selection of a fluorescent probe for ROS detection is a critical step in experimental design. DHR 123 offers several advantages, but also possesses notable limitations that researchers must consider.

Advantages:
  • High Quantum Yield: The oxidized product, Rhodamine 123, exhibits a high fluorescence quantum yield of approximately 0.9, resulting in a bright signal and high sensitivity.[10][11][12]

  • Good Photostability: Rhodamine 123 is relatively photostable, allowing for longer imaging times without significant signal loss.

  • Mitochondrial Localization: The accumulation of Rhodamine 123 in the mitochondria allows for the specific assessment of mitochondrial ROS production, a key aspect of many cellular processes.[2][7][8]

  • Versatility in Detection: The fluorescent signal can be measured using multiple platforms, including flow cytometry, fluorescence microscopy, and plate readers, offering flexibility in experimental setup.[3][9]

  • Established Protocols: As a widely used probe, numerous optimized protocols are available for various cell types and experimental conditions.[1][9][13][14]

Disadvantages:
  • Indirect Detection of Superoxide (B77818): DHR 123 does not directly react with superoxide anion (O2•−). Its oxidation to Rhodamine 123 by superoxide is dependent on the presence of peroxidases or cytochrome c.[2][5][13] This can be a significant limitation when studying superoxide-specific pathways.

  • Requirement for Peroxidases: The efficiency of DHR 123 oxidation by hydrogen peroxide is highly dependent on the presence and activity of cellular peroxidases, which can vary between cell types and experimental conditions.[5][15][16]

  • Potential for Autoxidation: DHR 123 can be prone to autoxidation, leading to background fluorescence and potentially false-positive results.[17] Proper storage and handling are crucial to minimize this.

  • Influence of Experimental Conditions: The oxidation of DHR 123 can be influenced by various factors, including the concentration of the probe, the number of cells, and the presence of certain chemicals in the media.[15]

  • Non-specific Oxidation: While primarily oxidized by peroxynitrite and peroxidase-mediated reactions with hydrogen peroxide, other cellular oxidants may also contribute to its oxidation, leading to a lack of specificity for a single ROS.[18]

Comparison with Alternative ROS Probes

A variety of fluorescent probes are available for ROS detection, each with its own set of strengths and weaknesses. The following table provides a comparative overview of DHR 123 and three other commonly used probes: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA), MitoSOX™ Red, and Amplex™ Red.

FeatureThis compound (DHR 123)2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)MitoSOX™ RedAmplex™ Red
Primary Target ROS Peroxynitrite (ONOO-), Hydrogen Peroxide (H₂O₂) (with peroxidases)[3][4]General oxidative stress, various ROS[19]Mitochondrial Superoxide (O₂•⁻)[20]Extracellular Hydrogen Peroxide (H₂O₂)[21]
Oxidized Product Rhodamine 1232',7'-Dichlorofluorescein (DCF)2-hydroxyethidiumResorufin
Excitation Max (nm) ~500-505[2][3]~495~510[22]~571
Emission Max (nm) ~525-536[3][7][8]~525~580[22]~585
Quantum Yield ~0.9 (Rhodamine 123)[10][11][12]Variable, lower than Rhodamine 123Not widely reportedNot widely reported
Cellular Localization Mitochondria[2][7][8]CytosolMitochondria[20]Extracellular
Key Advantage High quantum yield, mitochondrial targetingBroad sensitivity to general oxidative stressHigh specificity for mitochondrial superoxideHigh specificity for H₂O₂, suitable for enzymatic assays
Key Disadvantage Indirect detection of superoxide, peroxidase-dependentLack of specificity, prone to auto-oxidation and photo-instability[18][21]Can be oxidized by other mitochondrial oxidants[22]Measures extracellular H₂O₂ only

Experimental Protocols

Protocol for Measuring Intracellular ROS using this compound

This protocol provides a general guideline for using DHR 123 to measure ROS in cultured cells using flow cytometry. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound (DHR 123) stock solution (e.g., 1 mM in DMSO)

  • Phosphate-Buffered Saline (PBS)

  • Cell culture medium

  • Cells of interest

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • For adherent cells, seed them in appropriate culture plates to achieve 70-80% confluency on the day of the experiment.

    • For suspension cells, culture them to the desired density.

  • Cell Treatment (Optional):

    • Treat cells with experimental compounds (e.g., inducers or inhibitors of ROS) for the desired duration. Include appropriate positive and negative controls. For example, a common positive control is treatment with Phorbol 12-myristate 13-acetate (PMA) to induce ROS production in neutrophils.[8]

  • DHR 123 Staining:

    • Prepare a fresh working solution of DHR 123 in pre-warmed cell culture medium or PBS at a final concentration of 1-10 µM. The optimal concentration should be determined empirically.

    • For adherent cells, remove the culture medium and wash the cells once with warm PBS. Add the DHR 123 working solution to the cells.

    • For suspension cells, pellet the cells by centrifugation, wash once with warm PBS, and resuspend them in the DHR 123 working solution.

  • Incubation:

    • Incubate the cells with DHR 123 for 15-60 minutes at 37°C, protected from light.[4][9] The optimal incubation time should be determined for your specific cell type.

  • Cell Harvesting and Washing:

    • For adherent cells, gently detach the cells using a cell scraper or trypsin.

    • For all cells, pellet them by centrifugation (e.g., 300 x g for 5 minutes).

    • Wash the cells once with PBS to remove excess DHR 123.

  • Flow Cytometry Analysis:

    • Resuspend the cell pellet in a suitable buffer for flow cytometry (e.g., PBS with 1% FBS).

    • Analyze the cells on a flow cytometer using an excitation wavelength of 488 nm and an emission filter appropriate for green fluorescence (e.g., 525/50 nm bandpass filter).[7][19]

    • Record the mean fluorescence intensity (MFI) of the Rhodamine 123 signal.

Visualizing the Process: Diagrams

To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the DOT language.

DHR123_Mechanism DHR123 This compound (Non-fluorescent, Cell-permeant) ROS Reactive Oxygen Species (e.g., ONOO-, H2O2 + Peroxidase) DHR123->ROS Oxidation Rhodamine123 Rhodamine 123 (Fluorescent) ROS->Rhodamine123 Mitochondria Mitochondria Rhodamine123->Mitochondria Accumulation Fluorescence Green Fluorescence (Ex: ~505 nm, Em: ~534 nm) Mitochondria->Fluorescence Detection

Caption: Mechanism of this compound oxidation and fluorescence detection.

Experimental_Workflow cluster_cell_prep 1. Cell Preparation cluster_treatment 2. Treatment (Optional) cluster_staining 3. DHR 123 Staining cluster_analysis 4. Analysis Adherent Adherent Cells Treatment Inducers/Inhibitors of ROS Adherent->Treatment Suspension Suspension Cells Suspension->Treatment Staining Incubate with DHR 123 (1-10 µM, 15-60 min) Treatment->Staining FlowCytometry Flow Cytometry Staining->FlowCytometry Microscopy Fluorescence Microscopy Staining->Microscopy PlateReader Plate Reader Staining->PlateReader

Caption: General experimental workflow for ROS detection using DHR 123.

ROS_Signaling_Pathway Stimuli Cellular Stimuli (e.g., Growth Factors, Cytokines, Stress) Mitochondria Mitochondria (Electron Transport Chain) Stimuli->Mitochondria NADPH_Oxidase NADPH Oxidase Stimuli->NADPH_Oxidase ROS Reactive Oxygen Species (ROS) (O2•−, H2O2) Mitochondria->ROS NADPH_Oxidase->ROS Kinase_Cascades Kinase Cascades (e.g., MAPK, PI3K/Akt) ROS->Kinase_Cascades Transcription_Factors Transcription Factors (e.g., NF-κB, AP-1) ROS->Transcription_Factors Kinase_Cascades->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cellular_Response

Caption: Simplified signaling pathway involving Reactive Oxygen Species (ROS).

References

A Researcher's Guide to Quantitative ROS Measurement: Evaluating Dihydrorhodamine 123 and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of reactive oxygen species (ROS) is paramount to understanding cellular health and disease. Dihydrorhodamine 123 (DHR 123) has long been a staple fluorescent probe for this purpose. However, a nuanced understanding of its limitations is crucial for robust and reproducible experimental outcomes. This guide provides a comprehensive comparison of DHR 123 with modern alternatives, supported by experimental data and detailed protocols, to empower researchers in selecting the optimal tool for their specific needs.

This compound is a cell-permeant compound that, upon oxidation by certain reactive oxygen species, is converted to the fluorescent molecule Rhodamine 123. While widely used, its utility for precise quantitative measurements is hampered by several factors, most notably its lack of specificity and susceptibility to experimental artifacts.

The Limitations of this compound

Quantitative ROS measurement demands probes with high specificity, photostability, and minimal interference from cellular components. DHR 123 falls short in several of these aspects:

  • Lack of Specificity: DHR 123 does not directly react with superoxide (B77818), a primary ROS. Its oxidation to fluorescent Rhodamine 123 is primarily driven by peroxynitrite (ONOO⁻) and hypochlorous acid (HOCl).[1][2] While it can detect hydrogen peroxide (H₂O₂), this reaction is indirect and requires the presence of cellular components like peroxidases, cytochrome c, or free iron (Fe²⁺), making stoichiometric quantification challenging.[1][3] This complex reactivity profile means that an increase in Rhodamine 123 fluorescence cannot be definitively attributed to a single ROS, complicating data interpretation.

  • Susceptibility to Artifacts: The fluorescence of DHR 123 can be influenced by factors other than ROS levels. For instance, the probe can be auto-oxidized upon exposure to ultraviolet (UV) light, leading to false-positive signals, a significant concern in fluorescence microscopy and plate reader-based assays.[4] Furthermore, the kinetics of DHR 123 oxidation do not always correlate directly with the activity of ROS-generating enzymes like NADPH oxidase.[5]

  • Experimental Variability: The performance of DHR 123 can be affected by various experimental parameters, including the concentration of the probe itself, the number of cells, and the availability of intracellular co-factors like myeloperoxidase.[5] Prolonged incubation times can also lead to non-specific signals, necessitating careful optimization for each experimental setup.[6]

  • Mitochondrial Sequestration: The oxidized product, Rhodamine 123, is a lipophilic cation that preferentially accumulates in mitochondria due to the negative mitochondrial membrane potential.[2] This sequestration can be misleading if the primary site of ROS production is not mitochondrial, and it can also interfere with the linear response of the probe.

A Comparative Look at Modern ROS Probes

To address the limitations of DHR 123, a new generation of fluorescent probes has been developed, offering improved specificity, photostability, and ease of use. This section compares DHR 123 with three prominent alternatives: MitoSOX™ Red for mitochondrial superoxide, CellROX™ Deep Red for general cellular ROS, and Amplex™ Red for extracellular hydrogen peroxide.

Quantitative Comparison of ROS Probes
FeatureThis compoundMitoSOX™ RedCellROX™ Deep RedAmplex™ Red
Primary Target ROS Peroxynitrite (ONOO⁻), Hypochlorous acid (HOCl), Hydrogen peroxide (H₂O₂) (indirectly)[1][3]Mitochondrial Superoxide (O₂⁻)[7][8]General ROS (hydroxyl radical, superoxide anion)[9]Extracellular Hydrogen Peroxide (H₂O₂)[10][11]
Specificity Low; reacts with multiple ROS and requires cellular co-factors for H₂O₂ detection.[1][3]High for mitochondrial superoxide.[7][8][12]Moderate; detects a range of ROS.High for H₂O₂ in the presence of HRP.[10][11]
Cellular Localization Cytosol, with oxidized product accumulating in mitochondria.[2]Mitochondria.[7][13]Primarily cytoplasm; some variants may localize to the nucleus and mitochondria.[5]Extracellular.[10][11]
Photostability Low; susceptible to photo-oxidation.[4]Moderate.High; more photostable than traditional dyes like H₂DCFDA.[14]Low; the reaction product (resorufin) is light-sensitive.[10][15]
Fixation Compatibility No.No.Yes, the signal is retained after formaldehyde (B43269) fixation.[14]Not applicable (extracellular assay).
Multiplexing Capability Limited due to broad emission spectrum.Yes, with spectrally distinct probes.[16]Yes, compatible with other live-cell dyes and fluorescent proteins.[14][17]Yes, can be used in conjunction with intracellular probes.
Limit of Detection Not well-defined due to indirect detection mechanisms.Not explicitly stated, but highly sensitive for mitochondrial superoxide.Sensitive detection of cellular ROS.[17]As low as 10 picomoles of H₂O₂.[18]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.

DHR 123 Oxidation Pathway

DHR123_Pathway DHR123 This compound (Non-fluorescent) R123 Rhodamine 123 (Green Fluorescent) DHR123->R123 Oxidation ROS Reactive Oxygen Species Peroxynitrite Peroxynitrite (ONOO⁻) Peroxynitrite->R123 Direct Oxidation H2O2 Hydrogen Peroxide (H₂O₂) Cofactors Cellular Cofactors (Peroxidases, Cytochrome c, Fe²⁺) H2O2->Cofactors Reacts with Cofactors->R123 Catalyzes Oxidation ROS_Workflow cluster_DHR123 DHR 123 cluster_MitoSOX MitoSOX Red cluster_CellROX CellROX Deep Red cluster_Amplex Amplex Red DHR_Load Load cells with DHR 123 DHR_Incubate Incubate (15-60 min) DHR_Load->DHR_Incubate DHR_Measure Measure Fluorescence (Ex/Em: ~500/536 nm) DHR_Incubate->DHR_Measure MitoSOX_Load Load cells with MitoSOX Red MitoSOX_Incubate Incubate (10-30 min) MitoSOX_Load->MitoSOX_Incubate MitoSOX_Measure Measure Fluorescence (Ex/Em: ~510/580 nm) MitoSOX_Incubate->MitoSOX_Measure CellROX_Load Load cells with CellROX Deep Red CellROX_Incubate Incubate (30-60 min) CellROX_Load->CellROX_Incubate CellROX_Measure Measure Fluorescence (Ex/Em: ~644/665 nm) CellROX_Incubate->CellROX_Measure Amplex_Prepare Prepare Amplex Red/ HRP reaction mix Amplex_Add Add to extracellular media Amplex_Prepare->Amplex_Add Amplex_Measure Measure Fluorescence (Ex/Em: ~571/585 nm) Amplex_Add->Amplex_Measure DHR123_Limitations DHR123 This compound Limitations Limitations for Quantitative Measurement DHR123->Limitations Lack_Specificity Lack of Specificity Limitations->Lack_Specificity Artifacts Susceptibility to Artifacts Limitations->Artifacts Variability Experimental Variability Limitations->Variability Mito_Accumulation Mitochondrial Accumulation Limitations->Mito_Accumulation

References

A Researcher's Guide to Quantifying Reactive Oxygen Species: Dihydrorhodamine 123 in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of cellular oxidative stress, the accurate quantification of reactive oxygen species (ROS) is paramount. This guide provides a comprehensive comparison of Dihydrorhodamine 123 (DHR 123), a widely used fluorescent probe, with a common alternative, 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). We delve into the experimental data, detailed protocols, and the underlying signaling pathways to empower you in making informed decisions for your research.

Probing the Oxidative Milieu: A Head-to-Head Comparison

This compound is a cell-permeant compound that, upon oxidation by certain reactive oxygen species, is converted to the fluorescent molecule Rhodamine 123. This conversion forms the basis of its use in quantifying oxidative stress. To provide a clear comparison with its frequently used alternative, DCFH-DA, the following table summarizes their key performance characteristics.

FeatureThis compound (DHR 123)2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)
Primary Detected ROS Peroxynitrite (ONOO⁻), Hydrogen Peroxide (H₂O₂) in the presence of cellular catalysts (e.g., cytochrome c, Fe²⁺)[1][2][3]Primarily Hydrogen Peroxide (H₂O₂), hydroxyl radicals, and peroxyl radicals[1]
Fluorescent Product Rhodamine 1232',7'-Dichlorofluorescein (DCF)
Excitation/Emission (nm) ~485 / ~528[1]~490 / ~520
Localization Mitochondria[1]Cytosol
Sensitivity Generally considered more sensitive than DCFH-DA, especially for peroxynitrite.[1][4]Sensitive to a broad range of ROS.
Stability of Fluorescent Product Rhodamine 123 is a stable end product.[1]DCF can be unstable and prone to photo-oxidation.[1]
Quantitative Potential Shows a linear fluorescence response with increasing probe concentration upon oxidation.[5] An 83% increase in fluorescence was observed with 100 µM H₂O₂ in endothelial cells.[2]Can be used for quantitative analysis, but the instability of DCF can be a limiting factor.
Key Limitations Does not directly react with H₂O₂ alone; requires cellular components.[2] Can be oxidized by UV light, potentially leading to false positives.Can be auto-oxidized, leading to non-specific fluorescence. Susceptible to photo-oxidation.

Delving into the Mechanisms: How DHR 123 Detects ROS

DHR 123 is a non-fluorescent molecule that can freely diffuse across the cell membrane. Once inside the cell, it can be oxidized by specific ROS, primarily peroxynitrite, or by hydrogen peroxide in the presence of intracellular catalysts like cytochrome c or ferrous iron. This oxidation event converts DHR 123 into the highly fluorescent Rhodamine 123, which preferentially accumulates in the mitochondria due to its positive charge. The intensity of the resulting fluorescence is directly proportional to the amount of ROS that has reacted with the probe.

DHR 123 Mechanism of Action DHR123 This compound (Non-fluorescent) Rhodamine123 Rhodamine 123 (Fluorescent) DHR123->Rhodamine123 Oxidation ROS Reactive Oxygen Species (e.g., ONOO⁻, H₂O₂ + catalyst) ROS->DHR123 Mitochondria Mitochondrial Accumulation Rhodamine123->Mitochondria

Mechanism of DHR 123 fluorescence upon ROS detection.

Experimental Corner: Protocols for ROS Quantification

The following are generalized protocols for utilizing DHR 123 to measure intracellular ROS levels using a microplate reader and a flow cytometer. It is crucial to optimize these protocols for your specific cell type and experimental conditions.

Microplate Reader Assay

This protocol is suitable for high-throughput screening of ROS production in adherent or suspension cells.

Materials:

  • This compound (DHR 123) stock solution (e.g., 10 mM in DMSO)

  • Cell culture medium (serum-free and phenol (B47542) red-free for the assay)

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom microplate

  • Fluorescence microplate reader with excitation at ~485 nm and emission at ~528 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that will result in a confluent monolayer (for adherent cells) or an appropriate concentration (for suspension cells) on the day of the experiment.

  • Cell Treatment: If applicable, treat the cells with your compounds of interest or positive/negative controls.

  • DHR 123 Loading:

    • Prepare a fresh working solution of DHR 123 in serum-free, phenol red-free medium. A final concentration of 10 µM is often a good starting point, but this should be optimized.[1]

    • Remove the treatment medium and wash the cells once with warm PBS.

    • Add the DHR 123 working solution to each well and incubate for 20-60 minutes at 37°C, protected from light.[1] The optimal incubation time should be determined empirically.[1]

  • Fluorescence Measurement:

    • After incubation, you can either measure the fluorescence directly or wash the cells with PBS before adding fresh medium.

    • Measure the fluorescence intensity using a microplate reader. It is recommended to take readings every 10 minutes after an initial 20-minute incubation to determine the maximal ROS production.[1]

Microplate Reader Workflow for ROS Detection cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well plate treat_cells Treat Cells with Compounds seed_cells->treat_cells load_dhr Load with DHR 123 (10 µM, 20-60 min) treat_cells->load_dhr measure_fluorescence Measure Fluorescence (Ex: 485 nm, Em: 528 nm) load_dhr->measure_fluorescence analyze_data Analyze Fluorescence Intensity Data measure_fluorescence->analyze_data

A streamlined workflow for quantifying ROS using DHR 123 and a microplate reader.
Flow Cytometry Assay

This method allows for the quantification of ROS levels in individual cells within a population.

Materials:

  • This compound (DHR 123) stock solution

  • Cell culture medium

  • PBS

  • FACS tubes

  • Flow cytometer with a 488 nm laser and appropriate emission filters

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of your cells of interest.

  • Cell Treatment: Treat the cells as required for your experiment.

  • DHR 123 Staining:

    • Resuspend the cells in a suitable buffer or medium containing DHR 123 at the optimized concentration.

    • Incubate for the determined optimal time at 37°C, protected from light.

  • Flow Cytometric Analysis:

    • Wash the cells to remove excess DHR 123.

    • Resuspend the cells in FACS buffer.

    • Analyze the cells on a flow cytometer, exciting at 488 nm and collecting the emission in the green channel (typically around 530 nm). The mean fluorescence intensity of the cell population is indicative of the level of intracellular ROS.

The Cellular Context: ROS and Signaling Pathways

Reactive oxygen species are not merely byproducts of cellular metabolism; they are also critical signaling molecules involved in a variety of cellular processes. A primary source of intracellular ROS is the mitochondrial electron transport chain (ETC). Under certain conditions, electrons can leak from the ETC and react with molecular oxygen to form superoxide (B77818) (O₂⁻), which can then be converted to other ROS, including hydrogen peroxide. These ROS can then act as second messengers, modulating the activity of various signaling pathways that control cell proliferation, differentiation, and apoptosis.

Mitochondrial ROS Production and Signaling ETC Mitochondrial Electron Transport Chain (ETC) Superoxide Superoxide (O₂⁻) ETC->Superoxide Electron Leakage O2 O₂ O2->Superoxide H2O2 Hydrogen Peroxide (H₂O₂) Superoxide->H2O2 SOD Signaling Downstream Signaling (e.g., MAPK, NF-κB) H2O2->Signaling CellularResponse Cellular Responses (Proliferation, Apoptosis, etc.) Signaling->CellularResponse

Simplified pathway of mitochondrial ROS production and its role in cellular signaling.

Conclusion

The choice of a fluorescent probe for ROS detection is a critical decision in experimental design. This compound offers a sensitive and reliable method for quantifying specific ROS, particularly peroxynitrite, and its fluorescent product is stable. However, researchers must be mindful of its indirect detection mechanism for hydrogen peroxide and its potential for photo-oxidation. In contrast, DCFH-DA provides a broader detection of various ROS but with a less stable fluorescent product. By understanding the nuances of each probe and implementing optimized and well-controlled experimental protocols, researchers can confidently and accurately measure the intricate role of reactive oxygen species in their biological systems of interest.

References

A Head-to-Head Battle of ROS Probes: Dihydrorhodamine 123 vs. CellROX Deep Red

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to Selecting the Optimal Fluorescent Probe for Oxidative Stress Detection

For researchers, scientists, and drug development professionals investigating the intricate role of reactive oxygen species (ROS) in cellular signaling and disease, the selection of an appropriate detection reagent is paramount. This guide provides an in-depth, objective comparison of two widely used fluorescent probes for measuring oxidative stress: the classic Dihydrorhodamine 123 (DHR 123) and the more recent contender, CellROX Deep Red. We will delve into their mechanisms of action, spectral properties, and performance characteristics, supported by experimental data and detailed protocols to inform your experimental design.

At a Glance: Key Performance Characteristics

FeatureThis compound (DHR 123)CellROX Deep Red
Mechanism of Action Oxidized to fluorescent Rhodamine 123Oxidized to a highly fluorescent state
Subcellular Localization Mitochondria[1][2][3][4]Cytoplasm[5][6]
Excitation/Emission (nm) ~500 / 536 nm[7][8][9]~644 / 665 nm[10][11][12][13][14]
Specificity Peroxynitrite, with oxidation influenced by cytochrome c oxidase and Fe2+[7][8][9]General reactive oxygen species (ROS)[12][13][14]
Photostability Moderate, can be susceptible to photo-oxidationHigh photostability[6][15][16]
Fixation Compatibility Signal is not retained after fixationSignal is retained after formaldehyde (B43269) fixation[10][11][14][17][18]
Multiplexing Capability Limited due to broad emission spectrumExcellent, minimal spectral overlap with other common fluorophores[11][17][18]
Live-Cell Imaging YesYes
Flow Cytometry Yes[7][19][20]Yes[10][11][21]
Protocol Simplicity Requires careful optimization, can be sensitive to experimental conditions[22][23]Simple, robust protocol; can be used in complete media[6][10][18]

Delving Deeper: Mechanism of Action and Experimental Considerations

This compound: The Mitochondrial ROS Indicator

This compound is a cell-permeant, non-fluorescent compound that, upon entering the cell, is oxidized to the green-fluorescent Rhodamine 123.[1][7] This oxidation is primarily driven by peroxynitrite, although other cellular components like cytochrome c oxidase and ferrous iron can influence the reaction.[7][8][9] A key characteristic of the resulting Rhodamine 123 is its accumulation in the mitochondria, driven by the mitochondrial membrane potential. This makes DHR 123 a valuable tool for specifically assessing mitochondrial ROS production.[1][2][3][4]

However, researchers should be aware of several limitations. The oxidation of DHR 123 is not directly proportional to the total cellular ROS levels and can be influenced by the metabolic state of the cell.[22] Furthermore, studies have shown that DHR 123 can be photo-oxidized by UV light, potentially leading to false-positive results.[24] Careful experimental design and the inclusion of appropriate controls are crucial when using this probe.

CellROX Deep Red: A Robust and Versatile Cytoplasmic ROS Sensor

CellROX Deep Red is a newer generation, cell-permeant dye that is non-fluorescent in its reduced state. Upon oxidation by a broad range of reactive oxygen species, it exhibits a strong, deep-red fluorescence.[5][10][12][13][14][17] Unlike DHR 123, the fluorescent product of CellROX Deep Red is localized in the cytoplasm, providing a measure of global cellular oxidative stress.[5][6]

A significant advantage of CellROX Deep Red is its exceptional photostability and the retention of its fluorescent signal after formaldehyde fixation.[10][11][14][17][18] This allows for greater flexibility in experimental workflows, including the possibility of post-acquisition analysis and multiplexing with other fluorescent probes, such as those for apoptosis or cell viability.[17] Its far-red emission spectrum also minimizes spectral overlap with common fluorophores like GFP and RFP, making it an ideal choice for multi-color imaging experiments.[18] The staining protocol is straightforward and can be performed in complete cell culture medium.[6][10][18]

Visualizing the Science: Diagrams and Workflows

Oxidative Stress Signaling Pathway cluster_stimuli Cellular Stressors cluster_ros ROS Production UV UV ROS Reactive Oxygen Species (ROS) UV->ROS Chemicals Chemicals Chemicals->ROS Cytokines Cytokines Cytokines->ROS Mitochondria Mitochondria Mitochondria->ROS NADPH_Oxidase NADPH Oxidase NADPH_Oxidase->ROS Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) ROS->Cellular_Damage

Caption: Overview of pathways leading to oxidative stress.

Mechanism of DHR 123 DHR_123_Ext This compound (Non-fluorescent) DHR_123_Int This compound DHR_123_Ext->DHR_123_Int Cellular Uptake Rhodamine_123 Rhodamine 123 (Green Fluorescent) DHR_123_Int->Rhodamine_123 Oxidation Mitochondria Mitochondria Rhodamine_123->Mitochondria Accumulation ROS ROS (Peroxynitrite) ROS->Rhodamine_123

Caption: DHR 123 becomes fluorescent upon oxidation and localizes to mitochondria.

Mechanism of CellROX Deep Red CellROX_Ext CellROX Deep Red (Non-fluorescent) CellROX_Int CellROX Deep Red CellROX_Ext->CellROX_Int Cellular Uptake Oxidized_CellROX Oxidized CellROX (Deep Red Fluorescent) CellROX_Int->Oxidized_CellROX Oxidation Cytoplasm Cytoplasm Oxidized_CellROX->Cytoplasm Localization ROS General ROS ROS->Oxidized_CellROX

Caption: CellROX Deep Red fluoresces upon oxidation within the cytoplasm.

Experimental Protocols

This compound Staining for Flow Cytometry

Materials:

  • This compound (DHR 123) stock solution (e.g., 5 mM in DMSO)[7]

  • Phosphate-Buffered Saline (PBS)

  • Cell suspension

  • Flow cytometer

Protocol:

  • Cell Preparation: Harvest cells and resuspend them in PBS or an appropriate buffer at a concentration of 1 x 10^6 cells/mL.[8][9]

  • Induction of Oxidative Stress (Optional): Treat cells with an inducing agent (e.g., phorbol (B1677699) 12-myristate 13-acetate - PMA) to stimulate ROS production.[1] Include untreated and vehicle controls.

  • DHR 123 Staining: Add DHR 123 working solution to the cell suspension to a final concentration of 1-10 µM.[2] The optimal concentration should be determined empirically for your cell type and experimental conditions.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light.[8][9]

  • Washing: Wash the cells twice with PBS by centrifugation to remove excess dye.[25]

  • Analysis: Resuspend the cell pellet in PBS and analyze immediately by flow cytometry, using an excitation wavelength of ~488 nm and collecting emission at ~525 nm.[1]

CellROX Deep Red Staining for Fluorescence Microscopy

Materials:

  • CellROX Deep Red Reagent (e.g., 2.5 mM in DMSO)[14]

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • Cells cultured on coverslips or in imaging dishes

  • Fluorescence microscope with appropriate filters for deep-red fluorescence

Protocol:

  • Cell Treatment: Treat cells with the compound of interest to induce or inhibit oxidative stress. Include appropriate controls.

  • CellROX Deep Red Staining: Add CellROX Deep Red Reagent directly to the complete culture medium to a final concentration of 5 µM.[5]

  • Incubation: Incubate the cells for 30 minutes at 37°C.[5]

  • Washing: Remove the staining solution and wash the cells three times with PBS or HBSS.[5][10]

  • Fixation (Optional): If desired, fix the cells with 3.7-4% formaldehyde in PBS for 15 minutes at room temperature.[5] The signal is stable for up to 2 hours post-fixation.[26] Note: Do not permeabilize the cells with detergents.[15]

  • Imaging: Mount the coverslips or image the dishes using a fluorescence microscope. Use excitation around 640 nm and collect emission around 665 nm.[10]

Conclusion: Making the Right Choice for Your Research

The choice between this compound and CellROX Deep Red hinges on the specific experimental question and requirements.

Choose this compound if:

  • Your primary interest is in detecting mitochondrial ROS, specifically peroxynitrite.

  • You are performing live-cell experiments and do not require fixation.

  • You have carefully optimized the staining conditions and included controls to account for potential artifacts.

Choose CellROX Deep Red if:

  • You need to measure general cytoplasmic ROS.

  • Your experimental workflow requires fixation and/or multiplexing with other fluorescent probes.

  • You require a probe with high photostability for time-lapse imaging.

  • You prefer a simple and robust staining protocol that is compatible with complete culture medium.

Ultimately, both DHR 123 and CellROX Deep Red are powerful tools for the investigation of oxidative stress. By understanding their distinct characteristics and following optimized protocols, researchers can generate reliable and insightful data to advance our understanding of redox biology.

References

Safety Operating Guide

Proper Disposal of Dihydrorhodamine 123: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational safety. This guide provides detailed procedures for the proper disposal of Dihydrorhodamine 123 (DHR 123), a fluorescent probe commonly used for detecting reactive oxygen species. The following information is synthesized from safety data sheets (SDS) and chemical safety resources to assist researchers, scientists, and drug development professionals in managing DHR 123 waste.

Hazard Classification and Safety Considerations

This compound is a solid, cell-permeable dye that becomes fluorescent upon oxidation.[1][2] While some suppliers classify it as not a hazardous substance, others indicate potential health effects.[3] Notably, some classifications state that DHR 123 is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Given the conflicting information, it is prudent to handle this compound with caution and to adhere to the most stringent safety precautions outlined in the available safety data sheets.

Key Safety Precautions:

  • Avoid contact with skin and eyes.[5]

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[3]

  • Use in a well-ventilated area and avoid generating dust.[3][5]

  • Do not eat, drink, or smoke when handling this chemical.[3]

  • Wash hands thoroughly after handling.

Step-by-Step Disposal Procedures

The disposal of this compound and its associated waste must always be conducted in accordance with local, state, and federal regulations.[3] The following steps provide a general guideline for proper disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container. This includes any materials used for cleaning up spills, such as absorbent pads or contaminated wipes.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.

  • Contaminated Labware: Disposable labware (e.g., pipette tips, microfuge tubes) that has come into contact with DHR 123 should be collected in a designated solid waste container.

2. Spill Management:

  • Minor Spills: For small spills of solid DHR 123, carefully sweep or vacuum the material, avoiding dust generation.[3] Place the collected material into a clean, dry, and sealable container for disposal.[3]

  • Major Spills: In the event of a large spill, evacuate the area and alert emergency responders.[3] Ensure proper ventilation and wear appropriate PPE, including a respirator if necessary.[3] Prevent the spilled material from entering drains or waterways.[3]

3. Labeling and Storage of Waste:

  • All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound."

  • Include the date of waste generation and any other information required by your institution's environmental health and safety (EHS) department.

  • Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.

4. Final Disposal:

  • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

  • Do not dispose of this compound down the drain or in regular trash.[5]

Quantitative Data Summary

There is no standardized quantitative data for disposal limits of this compound provided in the reviewed safety data sheets. Disposal regulations are typically based on the hazardous characteristics of the waste and are determined by local, state, and federal authorities.

ParameterValueSource
Hazard Classification Varies by supplier; may be classified as non-hazardous or as an irritant and harmful if swallowed.[3][4]
Disposal Regulations Must comply with local, state, and federal regulations.[3][5]
Spill Cleanup Sweep up solid material, avoid dust, and place in a sealed container.[3]

Experimental Protocols

Disposal procedures for this compound are not experimental but are based on established safety and environmental regulations. No experimental protocols for disposal are cited in the safety data sheets.

This compound Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DHR123_Disposal_Workflow cluster_start Start: DHR 123 Waste Generation cluster_assessment Waste Assessment cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_final Final Disposal start Generate DHR 123 Waste (Unused chemical, solutions, contaminated labware) assess_waste Determine Waste Type start->assess_waste collect_solid Collect in a labeled, sealed container for solid hazardous waste. assess_waste->collect_solid Solid (powder, contaminated labware) collect_liquid Collect in a labeled, leak-proof container for liquid hazardous waste. assess_waste->collect_liquid Liquid (solutions) spill_solid Clean up spills by sweeping (avoiding dust) and containerize. store_waste Store waste in a designated secure area. collect_solid->store_waste collect_liquid->store_waste contact_ehs Contact Institutional EHS for waste pickup. store_waste->contact_ehs end Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Dihydrorhodamine 123

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Dihydrorhodamine 123

This guide provides crucial safety, handling, and disposal protocols for laboratory professionals working with this compound (DHR 123). Adherence to these procedures is vital for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound is a cell-permeable fluorogenic probe used to detect reactive oxygen species (ROS). While some safety data sheets (SDS) classify it as not a hazardous substance[1], others indicate it may be harmful if swallowed, inhaled, or absorbed through the skin, and can cause skin, eye, and respiratory irritation.[2] Given the conflicting information, it is imperative to handle this compound with caution, employing a comprehensive PPE strategy.

Summary of Recommended Personal Protective Equipment

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid Powder Safety glasses with side shields or goggles.[1]Chemical-resistant impervious gloves (e.g., Nitrile).[1]Lab coat.[2]NIOSH-approved respirator if dust may be generated or ventilation is inadequate.[2]
Preparing Solutions Safety glasses with side shields or goggles.[1]Chemical-resistant impervious gloves.[1]Lab coat.[2]Work in a well-ventilated area or chemical fume hood.[1][2]
Spill Cleanup (Solid) Safety glasses with side shields or goggles.[1]Chemical-resistant impervious gloves.[1]Protective clothing to prevent skin contact.[1]Dust respirator.[1]
General Laboratory Use Safety glasses.[1]Chemical-resistant impervious gloves.[1]Lab coat.[2]Use in a well-ventilated area.[1]
Operational Plan: Step-by-Step Handling Procedures

2.1. Pre-Handling and Preparation

  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.

  • Designate a Work Area: Handle the chemical in a designated area, such as a chemical fume hood or a well-ventilated space, away from ignition sources.[1]

  • Assemble PPE: Put on all required PPE as detailed in the table above. Gloves should be inspected for integrity before use.

  • Prepare for Spills: Ensure a spill kit is readily accessible. For solid DHR 123, this should include materials for dry cleanup.[1]

2.2. Handling the Solid Compound

  • Avoid Dust Generation: this compound is a solid that can form explosive dust clouds in the air.[1] Handle the container carefully to avoid aerosolizing the powder. Use clean, dry spatulas and weighing boats.

  • Weighing: If possible, weigh the compound inside a chemical fume hood or a ventilated balance enclosure.

  • Container Sealing: Keep the container securely sealed when not in use to prevent contamination and exposure.[1][3]

2.3. Spill and Emergency Procedures

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE (including a dust respirator), gently sweep or vacuum up the spilled material.[1] Avoid dry sweeping that creates dust.[1]

    • Place the collected material into a clean, dry, sealable, and properly labeled container for disposal.[1]

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the area and prevent entry.

    • Alert emergency responders and inform them of the location and nature of the hazard.[1]

    • Ensure the area is well-ventilated.

2.4. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2][3] Seek medical attention if irritation persists.[1]

  • Skin Contact: Immediately wash the affected skin with soap and plenty of water.[2] Remove contaminated clothing. Seek medical attention if irritation develops.[1]

  • Inhalation: Move the individual to fresh air.[2] If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water, provided the person is conscious.[2] Immediately call a physician or Poison Information Center.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[1]

  • Solid Waste: Collect unused this compound and contaminated materials (e.g., weighing paper, gloves) in a clearly labeled, sealed container.

  • Liquid Waste: Collect solutions containing DHR 123 in a labeled, sealed waste container. Do not pour down the drain or mix with other wastes unless permitted by institutional protocols.

  • Disposal Route: Contact your institution's Environmental Health and Safety (EHS) office for specific disposal instructions.

Experimental Protocol: Preparation and Use of this compound for ROS Detection

This protocol provides a general methodology for preparing this compound solutions and using them for cellular staining to detect reactive oxygen species.

3.1. Preparation of Stock Solution (10 mM)

  • Solvent Selection: this compound is soluble in DMSO.[4]

  • Calculation: To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound (Molar Mass: ~346.38 g/mol ) in high-quality, anhydrous DMSO. For example, dissolve 3.46 mg in 1 mL of DMSO. Sonication may be required to fully dissolve the compound.[4][5]

  • Aliquoting and Storage: Aliquot the stock solution into small, single-use volumes in tightly sealed vials.[5][6] To prevent oxidation, you may briefly gas the vials with nitrogen or argon.[6][7] Store aliquots protected from light at -20°C or -80°C for up to 3 months.[5][6] Avoid repeated freeze-thaw cycles.[5]

3.2. Preparation of Working Solution (1-10 µM)

  • Dilution: On the day of the experiment, thaw a single aliquot of the 10 mM stock solution.

  • Dilute the stock solution to a final working concentration of 1-10 µM using a serum-free cell culture medium or an appropriate buffer (e.g., PBS).[4][5] The optimal concentration should be determined for your specific cell type and experimental conditions.

  • Immediate Use: The working solution should be prepared fresh and used immediately. Protect it from light during preparation and use.[5]

3.3. Cellular Staining Protocol

  • Cell Culture: Plate cells in a suitable format (e.g., multi-well plates, chamber slides) and culture until they reach the desired confluency.

  • (Optional) Treatment: Treat cells with your specific inducers or inhibitors of ROS.

  • Staining: Remove the cell culture medium and add the freshly prepared this compound working solution to the cells.

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[4][5]

  • Detection: The fluorescence can be measured without washing the cells. However, to reduce background fluorescence for microscopy, you may gently wash the cells once with warm culture medium or buffer.[5][7]

  • Analysis: Analyze the cells using a fluorescence microscope or flow cytometer. This compound is oxidized to the fluorescent Rhodamine 123, which can be detected with an excitation wavelength of approximately 488-515 nm and an emission wavelength of 525-536 nm.[4][5]

Workflow Visualization

The following diagram illustrates the standard operational workflow for safely handling this compound in a laboratory setting.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response ReadSDS Read SDS & Assess Risks DonPPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) ReadSDS->DonPPE PrepArea Prepare Ventilated Work Area DonPPE->PrepArea WeighSolid Weigh Solid Compound (Avoid Dust) PrepArea->WeighSolid Proceed to handling PrepStock Prepare Stock Solution (in Fume Hood) WeighSolid->PrepStock PrepWorking Prepare Working Solution PrepStock->PrepWorking CellStaining Perform Experiment (Cell Staining) PrepWorking->CellStaining Decontaminate Decontaminate Glassware & Work Surfaces CellStaining->Decontaminate Experiment complete SegregateWaste Segregate Waste (Solid & Liquid) Decontaminate->SegregateWaste Dispose Dispose via EHS Protocols SegregateWaste->Dispose Dispose->DonPPE Spill Spill Occurs FirstAid Exposure Occurs

Caption: Workflow for safe handling of this compound.

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.